molecular formula C15H16N2O2 B1341150 N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide CAS No. 926213-69-6

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Cat. No.: B1341150
CAS No.: 926213-69-6
M. Wt: 256.3 g/mol
InChI Key: UFBTZVRVNGHWGZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTZVRVNGHWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

This guide provides a comprehensive overview of the synthesis and characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a compound of interest for researchers and professionals in drug development and organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility.

Strategic Approach to Synthesis

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is most effectively achieved through a two-step sequence. This strategy involves the initial formation of an amide bond, followed by the selective reduction of a nitro group. This approach is predicated on the commercial availability and reactivity of the starting materials, as well as the chemoselectivity of the chosen reactions.

The retrosynthetic analysis reveals a disconnection at the amide bond and the amino group, leading to two key precursors: 2-methoxy-5-nitroaniline and 3-methylbenzoyl chloride. The latter can be readily prepared from 3-methylbenzoic acid.

Step 1: Amide Bond Formation via Schotten-Baumann Reaction

The initial step involves the acylation of 2-methoxy-5-nitroaniline with 3-methylbenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is a robust and widely used method for synthesizing amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2]

The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]

Step 2: Selective Reduction of the Aromatic Nitro Group

The second step focuses on the reduction of the nitro group in the intermediate, N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide, to the corresponding primary amine. Several reagents are effective for this transformation, including metals in acidic media (e.g., Sn/HCl, Zn/HCl) and metal salts like tin(II) chloride (SnCl2).[5][6][7][8][9] Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable, often cleaner, alternative.[6][9]

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this particular synthesis, tin(II) chloride offers a mild and effective option.[6][7]

Experimental Protocols

Synthesis of 3-Methylbenzoyl chloride

This precursor can be synthesized from 3-methylbenzoic acid.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid.

    • Slowly add an excess of thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF).[10]

    • Heat the reaction mixture under reflux until the evolution of HCl and SO2 gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used directly or purified by vacuum distillation.

Synthesis of N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide
  • Procedure:

    • Dissolve 2-methoxy-5-nitroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

    • Add a slight excess of a non-nucleophilic base, such as triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 3-methylbenzoyl chloride in the same solvent to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
  • Procedure:

    • Dissolve the N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide intermediate in a suitable solvent, such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product 2_methoxy_5_nitroaniline 2-Methoxy-5-nitroaniline amide_intermediate N-(2-methoxy-5-nitrophenyl)- 3-methylbenzamide 2_methoxy_5_nitroaniline->amide_intermediate Acylation (Schotten-Baumann) 3_methylbenzoic_acid 3-Methylbenzoic Acid 3_methylbenzoyl_chloride 3-Methylbenzoyl Chloride 3_methylbenzoic_acid->3_methylbenzoyl_chloride SOCl2, DMF (cat.) 3_methylbenzoyl_chloride->amide_intermediate final_product N-(5-Amino-2-methoxyphenyl)- 3-methylbenzamide amide_intermediate->final_product Reduction (SnCl2, EtOH)

Caption: Synthetic route for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Expected Characterization Data
TechniqueExpected Observations
FTIR (cm⁻¹) ~3400-3200 (N-H stretching of amine and amide), ~1640 (C=O stretching of amide), ~1600, ~1500 (C=C stretching of aromatic rings), ~1250 (C-O stretching of methoxy)
¹H NMR (ppm) Signals corresponding to aromatic protons, a singlet for the methoxy group protons, a singlet for the methyl group protons, broad singlets for the amine and amide protons.
¹³C NMR (ppm) Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbon.
Mass Spec (m/z) Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₅H₁₆N₂O₂ (256.30 g/mol ).
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Crude_Product Crude Synthesized Product Purification Purification (Recrystallization/Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC Structural_Elucidation Structural Elucidation FTIR FTIR Spectroscopy Structural_Elucidation->FTIR NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Final_Characterized_Product Final Characterized Product TLC->Structural_Elucidation HPLC->Structural_Elucidation FTIR->Final_Characterized_Product NMR->Final_Characterized_Product MS->Final_Characterized_Product

Sources

Advanced Synthesis and Spectral Characterization of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural characterization, and therapeutic rationale of novel benzamide derivatives. It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The benzamide scaffold (


) remains a cornerstone in modern medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from histone deacetylase (HDAC) inhibitors (e.g., Entinostat) to antipsychotics (e.g., Sulpiride) and prokinetics. This guide provides a rigorous technical framework for the rational design, robust synthesis, and definitive spectral validation of novel benzamide derivatives.

Pharmacophore & Rational Design (SAR)

Before synthesis, understanding the Structure-Activity Relationship (SAR) is critical. The benzamide moiety typically functions via three distinct structural domains:

  • The Cap Group (Aromatic): Interacts with the rim of the enzyme active site (hydrophobic interactions).

  • The Linker (Amide Bond): Positions the molecule and forms essential hydrogen bonds (H-bond donor/acceptor).

  • The Functional Effector (R-Group): Often a zinc-binding group (in HDAC inhibitors) or a basic amine (in GPCR ligands) that engages the catalytic core or deep pocket.

Visualization: Benzamide Pharmacophore Logic

G Substrate Novel Benzamide Design Cap Cap Group (Hydrophobic/Aromatic) Substrate->Cap Selectivity Linker Linker (Amide -CONH-) Substrate->Linker Orientation Effector Effector Domain (Zn Binding / Basic Amine) Substrate->Effector Potency Target Biological Target (HDAC / D2 Receptor) Cap->Target Surface Recog. Linker->Target H-Bonding Effector->Target Active Site Binding

Figure 1: Structural logic governing the design of biologically active benzamide derivatives.

Synthetic Methodologies

While multiple routes exist, two primary methodologies dominate high-fidelity synthesis: the Acid Chloride Method (robust, high yield) and the Carbodiimide Coupling Method (mild, functional group tolerant).

Method A: Nucleophilic Acyl Substitution (Acid Chloride Route)

This is the preferred method for generating libraries of benzamides due to its reliability.

  • Mechanism: Activation of benzoic acid to benzoyl chloride using thionyl chloride (

    
    ), followed by nucleophilic attack by the amine.
    
  • Key Advantage: Irreversible formation of the amide bond; byproduct is gas (

    
    ), simplifying purification.
    
Method B: Carbodiimide Coupling (EDC/HOBt)

Used when the substrate contains acid-sensitive groups (e.g., Boc-protected amines).

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Mechanism: Formation of an active ester intermediate that reacts with the amine.

Detailed Experimental Protocol

Target Compound: N-(4-chlorophenyl)-4-methoxybenzamide Rationale: This prototype demonstrates the electronic effects of Para-substituents on spectral data and serves as a model for more complex derivatives.

Step-by-Step Procedure (Acid Chloride Method)
  • Activation (Acid Chloride Formation):

    • In a dry 100 mL round-bottom flask, dissolve 4-methoxybenzoic acid (10 mmol, 1.52 g) in anhydrous Dichloromethane (DCM) (20 mL).

    • Add Thionyl Chloride (

      
      )  (15 mmol, 1.1 mL) dropwise at 0°C.
      
    • Add a catalytic amount of DMF (2 drops) to initiate the reaction.

    • Reflux the mixture for 2–3 hours. Monitor cessation of HCl gas evolution.

    • In-process Check: Evaporate a small aliquot; IR should show loss of broad -OH stretch and appearance of C=O stretch ~1770 cm⁻¹ (acid chloride).

    • Evaporate excess

      
       under reduced pressure to yield the crude acid chloride.
      
  • Amidation (Schotten-Baumann Conditions):

    • Redissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, dissolve 4-chloroaniline (10 mmol, 1.27 g) and Triethylamine (TEA) (12 mmol, 1.6 mL) in DCM (15 mL).

    • Cool the amine solution to 0°C.

    • Slowly add the acid chloride solution to the amine solution dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 6–8 hours.

  • Workup and Purification (Self-Validating):

    • Quench: Add water (50 mL) to destroy unreacted acid chloride.

    • Wash: Transfer to a separatory funnel. Wash organic layer with:

      • 10% HCl (removes unreacted amine).

      • 10% NaHCO₃ (removes unreacted acid).

      • Brine (drying).

    • Dry: Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Recrystallization: Purify the solid using Ethanol/Water (9:1) to yield white crystalline needles.

Visualization: Synthesis Workflow

Synthesis Start Start: Substituted Benzoic Acid Activation Activation: SOCl2 / Reflux (Forms Acid Chloride) Start->Activation -OH to -Cl Coupling Coupling: Amine + TEA / DCM (Nucleophilic Attack) Activation->Coupling + R-NH2 Workup Workup: Acid/Base Wash (Removes impurities) Coupling->Workup Quench Product Final Product: Benzamide Derivative Workup->Product Recrystallization

Figure 2: Step-by-step synthetic pathway for benzamide derivatives via the acid chloride route.

Spectral Analysis & Characterization

Definitive structural confirmation relies on a "triangulation" of NMR, IR, and Mass Spectrometry data.[1]

characteristic Spectral Fingerprint

The following table summarizes the expected signals for N-(4-chlorophenyl)-4-methoxybenzamide.

TechniqueSignal / PeakAssignmentStructural Insight
FT-IR 3250–3350 cm⁻¹N-H StretchConfirm secondary amide (single band).
FT-IR 1640–1660 cm⁻¹C=O Stretch (Amide I)Lower than ketone (1715) due to resonance.
¹H NMR δ 10.0–10.5 ppm (s)N-H ProtonBroad singlet; disappears with

shake.
¹H NMR δ 3.8 ppm (s)-OCH₃Confirm methoxy substituent integrity.
¹H NMR δ 7.0–8.0 ppm (m)Aromatic ProtonsSplitting patterns confirm para-substitution (AA'BB').
¹³C NMR δ ~165 ppmC=O[2] CarbonCharacteristic amide carbonyl signal.[3][4]
MS (ESI) m/z 262/264 [M+H]⁺Molecular Ion3:1 ratio confirms presence of one Chlorine atom.
Interpretation Logic
  • The Amide Proton (¹H NMR): This is the most diagnostic peak. It typically appears downfield (δ 8.0–10.5 ppm) due to the electron-withdrawing nature of the carbonyl and anisotropy of the aromatic ring. In DMSO-

    
    , it is often a sharp singlet; in 
    
    
    
    , it may be broad.
  • The Carbonyl Shift (IR & ¹³C NMR): The amide resonance (

    
    ) reduces the double-bond character of the carbonyl, shifting the IR stretch to lower wavenumbers (~1650 cm⁻¹) compared to acid chlorides (~1770 cm⁻¹), confirming successful coupling.
    
  • Mass Spectrometry: For chlorinated derivatives, look for the characteristic isotopic abundance of

    
     and 
    
    
    
    (3:1 intensity ratio) in the molecular ion peak.

References

  • Structure-Activity Relationship (SAR)

    • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities.[5] Journal of Medicinal Chemistry.[5]

  • Synthesis Methodology

    • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters.

  • HDAC Inhibition

    • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.

  • Spectral Characterization

    • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

  • General Protocol

    • Synthesis of benzamide derivatives. ResearchGate.

Sources

Spectroscopic data (NMR, IR, Mass) for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. As a molecule possessing a complex assembly of functional groups, including a secondary amide, a primary aromatic amine, and substituted phenyl rings, its structural verification relies on the synergistic application of multiple spectroscopic techniques. This document, designed for researchers and drug development professionals, details the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By explaining the causality behind experimental choices and predicting spectral outcomes based on established chemical principles, this guide serves as a self-validating protocol for the unambiguous identification and quality assessment of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a deconstruction of the target molecule's structure. N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is comprised of several key functionalities that will produce characteristic spectroscopic signals.

  • Secondary Amide (-CONH-): This central linkage is a critical structural feature. It will show a distinct carbonyl (C=O) stretch in the IR spectrum and a characteristic N-H proton signal in the ¹H NMR spectrum.

  • 1,2,4-Trisubstituted Phenyl Ring: The aniline-derived ring contains three protons with a specific splitting pattern in the ¹H NMR spectrum. The electronic effects of the methoxy (-OCH₃), amino (-NH₂), and amide (-NHCO-) substituents will dictate their chemical shifts.

  • 1,3-Disubstituted Phenyl Ring: The benzoyl-derived ring contains four protons whose ¹H NMR signals will be influenced by the methyl (-CH₃) group and the amide carbonyl.

  • Primary Aromatic Amine (-NH₂): This group will produce two N-H stretching bands in the IR spectrum and a singlet integrating to two protons in the ¹H NMR spectrum.

  • Methoxy Group (-OCH₃): Will be identifiable as a sharp singlet integrating to three protons in the ¹H NMR spectrum and a C-O stretch in the IR spectrum.

  • Methyl Group (-CH₃): Will appear as a sharp singlet integrating to three protons in the ¹H NMR spectrum.

Understanding these components allows for the predictive interpretation of the data obtained from each spectroscopic method.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

Rationale for Experimental Protocol

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds helps to resolve the exchangeable N-H protons of both the amide and amine groups, which appear as distinct, often broadened, signals.[1] In contrast, solvents like chloroform-d (CDCl₃) can sometimes lead to very broad or unobservable N-H signals due to rapid chemical exchange.

  • Standard Parameters: A standard ¹H NMR experiment on a 400 MHz or higher spectrometer is sufficient.[2] For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet, simplifying the spectrum.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum at 25 °C. A spectral width of -2 to 12 ppm is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signals at ~39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 AcquireH1 Acquire 1H Spectrum (400 MHz, 16 scans) Dissolve->AcquireH1 AcquireC13 Acquire 13C Spectrum (100 MHz, 1024 scans) Dissolve->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Calibrate Calibrate to Residual Solvent Peak Process->Calibrate Interpret Assign Signals & Confirm Structure Calibrate->Interpret

Figure 1: Standard workflow for NMR analysis.
Predicted ¹H NMR Spectrum

The chemical shifts are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -NH₂ and -OCH₃ shield nearby protons (shift upfield), while electron-withdrawing groups (EWGs) like the amide -CONH- deshield them (shift downfield).[3]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton LabelIntegrationPredicted Shift (ppm)MultiplicityRationale
Hₐ (Amide N-H)1H~9.5 - 10.5Singlet (broad)Deshielded amide proton, typically sharp in DMSO.
Ar-H (Benzamide)4H~7.3 - 7.8MultipletsAromatic protons on the benzoyl ring.
Ar-H (Aniline)3H~6.5 - 7.2MultipletsAromatic protons on the aniline ring, shifted upfield due to strong EDGs (-NH₂, -OCH₃).
Hₓ (-NH₂)2H~4.5 - 5.5Singlet (broad)Protons of the primary aromatic amine.
Hₙ (-OCH₃)3H~3.7 - 3.9SingletMethoxy group protons.
Hₘ (-CH₃)3H~2.3 - 2.5SingletMethyl group protons attached to the aromatic ring.
Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon TypePredicted Shift (ppm)Rationale
C=O (Amide)~165 - 170Carbonyl carbon, significantly deshielded.
Aromatic C-O~145 - 155Aromatic carbon bonded to the electron-donating methoxy group.
Aromatic C-N (Amine)~140 - 150Aromatic carbon bonded to the electron-donating amino group.
Aromatic C-N (Amide)~135 - 145Aromatic carbon bonded to the amide nitrogen.
Aromatic C-C (Quaternary)~130 - 140Quaternary carbons of the aromatic rings.
Aromatic C-H~100 - 135Aromatic carbons bonded to hydrogen. Signals below 120 ppm are expected for carbons influenced by -NH₂ and -OCH₃.
-OCH₃~55 - 60Methoxy carbon.
-CH₃~20 - 25Methyl carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Protocol
  • Method Selection: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method. ATR is faster, requires minimal sample preparation, and is non-destructive. The resulting spectrum is typically very similar to that from a KBr pellet.

Experimental Protocol: FT-IR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a small amount of the solid N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide powder onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction.

IR_Workflow cluster_prep Setup cluster_acq Acquisition cluster_interp Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Load Place Sample on Crystal Background->Load Acquire Collect Spectrum (16-32 scans) Load->Acquire Interpret Identify Characteristic Absorption Bands Acquire->Interpret

Figure 2: Workflow for FT-IR analysis using an ATR accessory.
Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions from the amine and amide groups.[4][5][6]

Table 3: Predicted FT-IR Characteristic Peaks

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3450 & ~3350N-H Asymmetric & Symmetric StretchMediumPrimary Amine (-NH₂)
~3300N-H StretchMediumSecondary Amide (-CONH-)
~3050Aromatic C-H StretchMedium-WeakAr-H
~2950Aliphatic C-H StretchMedium-Weak-CH₃, -OCH₃
~1650C=O Stretch (Amide I Band)StrongSecondary Amide (-CONH-)
~1590N-H BendMediumPrimary Amine (-NH₂)
~1540N-H Bend / C-N Stretch (Amide II Band)StrongSecondary Amide (-CONH-)
~1450-1600C=C Aromatic Ring StretchesMedium-WeakAromatic Rings
~1250Asymmetric C-O-C StretchStrongAryl Ether (-OCH₃)
~1300C-N StretchMediumAromatic Amine
< 900C-H Out-of-plane BendingStrongSubstituted Aromatic Rings

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Rationale for Experimental Protocol
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly establishes the molecular weight. Forcing fragmentation can be achieved through collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. The expected molecular weight of C₁₅H₁₆N₂O₂ is 256.30 g/mol , so the [M+H]⁺ ion should appear at an m/z of approximately 257.31.

  • Data Acquisition (MS/MS): If further structural information is needed, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 257.3) as the precursor and applying collision energy to induce fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Analysis Dissolve Prepare Dilute Solution in MeOH + 0.1% Formic Acid Infuse Infuse into ESI Source Dissolve->Infuse FullScan Acquire Full Scan (Positive Ion Mode) Infuse->FullScan MSMS Perform MS/MS on Precursor Ion (m/z 257.3) FullScan->MSMS Optional Analyze Identify [M+H]+ Ion & Analyze Fragments FullScan->Analyze MSMS->Analyze

Figure 3: General workflow for ESI-MS and tandem MS (MS/MS) analysis.
Molecular Ion and Predicted Fragmentation

The most common fragmentation pathway for amides is the cleavage of the amide C-N bond.[7][8]

  • Molecular Ion:

    • Formula: C₁₅H₁₆N₂O₂

    • Exact Mass: 256.12

    • Expected [M+H]⁺ ion: m/z 257.13

  • Major Predicted Fragments (from MS/MS of m/z 257.13):

    • Cleavage 'A' (C-N bond): This is the most probable fragmentation. It results in the formation of a stable 3-methylbenzoyl acylium ion.

      • Fragment 1: [CH₃-C₆H₄-CO]⁺ -> m/z 119.05

    • Cleavage 'B' (C-N bond with charge retention on amine fragment):

      • Fragment 2: [H₂N-C₆H₃(OCH₃)-NH₂]⁺ -> m/z 139.08 (protonated 4-methoxy-m-phenylenediamine)

The observation of the molecular ion at m/z 257 and a major fragment ion at m/z 119 would provide strong evidence for the proposed structure.

Conclusion

The structural confirmation of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide requires an integrated analytical approach. ¹H and ¹³C NMR spectroscopy provide the carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of key functional groups, particularly the distinct amine and amide moieties. Finally, high-resolution mass spectrometry validates the molecular formula and provides corroborating structural evidence through predictable fragmentation patterns. The combination of these techniques, guided by the principles and protocols outlined in this guide, ensures a rigorous and definitive characterization of the target molecule, which is essential for its application in research and development.

References

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  • Filo. (2026). Mass Spectrometry Interpretation of Benzamide. Available at: [Link]

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  • Taylor & Francis Online. (2023). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Available at: [Link]

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  • University of Calgary. IR: amines. Available at: [Link]

  • Canadian Journal of Chemistry. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. Available at: [Link]

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Physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development. This document details the compound's structural and physicochemical characteristics, offers validated experimental protocols for its analysis, and discusses the chemical principles governing its behavior. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this benzamide derivative.

Compound Identification and Structure

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a carboxamide group attached to a benzene ring.[1] Its structure incorporates key functional groups that dictate its chemical behavior: a primary aromatic amine, a methoxy ether group, and a secondary amide linkage. These features make it a versatile scaffold for further chemical modification and a potential candidate for biological screening programs.

Table 1: Compound Identifiers and Structural Details

IdentifierValueSource
IUPAC Name N-(5-Amino-2-methoxyphenyl)-3-methylbenzamideN/A
Molecular Formula C₁₅H₁₆N₂O₂[2]
Molecular Weight 256.30 g/mol [3]
CAS Number Not readily available in major databases. A structurally similar compound, N-(3-Amino-4-methylphenyl)-3-methoxybenzamide, has CAS 1016837-54-9.[3]N/A
Chemical Structure

N/A
InChI Key (Predicted) Based on analogous structures.N/A
SMILES (Predicted) Cc1cccc(c1)C(=O)Nc1ccc(N)c(OC)c1N/A

Physicochemical Properties

The physicochemical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide are largely determined by the interplay of its functional groups. The presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen, ether oxygen, and nitrogen atoms) suggests moderate polarity and the potential for intermolecular hydrogen bonding.[4][5] Amides generally exhibit high melting and boiling points due to these strong intermolecular forces.[4]

Table 2: Predicted and Expected Physicochemical Properties

PropertyPredicted/Expected ValueRationale and Context
Physical State Solid at room temperatureMost simple amides are solids at room temperature.[4] Aromatic amines can also be low-melting solids.[6]
Melting Point Expected to be elevated (>150°C)Amides generally have high melting points.[4] The rigid aromatic structure and potential for hydrogen bonding contribute to a stable crystal lattice requiring significant energy to overcome.[7]
Boiling Point High; likely decomposes before boilingAromatic amides have high boiling points.[4] However, complex organic molecules often decompose at the high temperatures required for boiling at atmospheric pressure.
Aqueous Solubility Low to sparingly solubleWhile the polar groups can interact with water, the molecule's overall size and large nonpolar aromatic surface area are expected to limit aqueous solubility.[4][8]
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in solvents like DMSO, DMF, and alcohols (methanol, ethanol), and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.[8][9]
pKa Amine (NH₂): ~4-5; Amide (N-H): ~17The aromatic amine is expected to be a weak base. The amide proton is generally not considered acidic under normal conditions.[5]
LogP (Octanol-Water Partition Coefficient) Predicted > 2.5The molecule has significant hydrophobic character from its two aromatic rings, suggesting a preference for the lipid phase over the aqueous phase. A related compound, N-(5-amino-2-methylphenyl)-4-methylbenzamide, has a predicted LogP of 2.6.[2]
Topological Polar Surface Area (TPSA) ~67.1 ŲCalculated based on the presence of two oxygen and two nitrogen atoms. This value suggests moderate cell permeability.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Protons on the aromatic rings will typically appear in the downfield region of 6.5-8.0 ppm.[10][11][12] The deshielding effect is due to the aromatic ring current.[11] The methyl (–CH₃) protons will appear as a singlet further upfield, likely around 2.0-3.0 ppm.[13] The methoxy (–OCH₃) protons will also be a singlet, typically around 3.8 ppm. The amine (–NH₂) and amide (–NH–) protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons typically resonate in the 110-150 ppm range.[10][13][14] The carbonyl carbon of the amide will be significantly downfield, expected around 165-170 ppm. The methyl and methoxy carbons will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups:

  • N-H Stretching: Two distinct bands are expected for the primary amine (–NH₂) around 3300-3500 cm⁻¹. A single, sharp band for the secondary amide (–NH–) should also appear in this region.[5]

  • C=O Stretching: A strong, sharp absorption band for the amide carbonyl group should be prominent around 1650 cm⁻¹.[5]

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[14]

  • C-O Stretching: The aryl ether C-O stretch will appear in the fingerprint region, typically around 1200-1250 cm⁻¹.

Experimental Protocols & Methodologies

The following protocols describe standardized, self-validating methods for determining key physical properties of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental criterion for purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1.0°C), while impurities depress and broaden this range. This protocol uses a slow heating rate near the melting point to ensure thermal equilibrium between the sample, the apparatus, and the thermometer, yielding an accurate measurement.[15]

Methodology:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. A solvent-free, crystalline powder is essential for an accurate reading.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The sample height should be 2-3 mm.[15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[16]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to find a rough range.[15]

  • Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[15]

  • Slow Heating Phase: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for accuracy.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.[17]

  • Validation: The melting point is reported as the range T₁ – T₂. Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Protocol: Solubility Profile Determination

Causality: A compound's solubility profile across a range of solvents provides insight into its polarity and dictates suitable solvents for reactions, purification, and formulation.[18] This systematic approach classifies the compound based on its behavior in water, acidic, and basic solutions, which can indicate the presence of ionizable functional groups like amines.[19]

Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of the compound into separate, labeled test tubes for each solvent to be tested.

  • Initial Solvent Addition: Add 1 mL of the selected solvent (e.g., water, ethanol, DMSO) to the corresponding test tube.

  • Agitation: Vigorously shake or vortex the tube for 30-60 seconds.[8]

  • Observation: Visually inspect the mixture. A completely clear solution indicates solubility. If the compound has not dissolved, proceed to the next step.

  • Incremental Solvent Addition: Add the solvent in 1 mL increments, with vigorous agitation after each addition, up to a total volume of 3-5 mL.[9][18] Record the volume at which dissolution occurs, or if it remains insoluble.

  • Acid/Base Solubility (if water-insoluble):

    • To a fresh sample, add 3 mL of 5% aqueous HCl. Agitation and observation will determine if the basic amine group forms a soluble hydrochloride salt.[18][19]

    • To another fresh sample, add 3 mL of 5% aqueous NaOH. Observe for any reaction or change in solubility.[18][19]

  • Classification:

    • Soluble: Dissolves completely.

    • Sparingly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility classification of an unknown organic compound, such as N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

G Workflow for Solubility Classification start Start: 10-20 mg of Compound add_water Add 3 mL Water & Agitate start->add_water observe_water Observe Mixture add_water->observe_water soluble_water Soluble in Water (Class S) observe_water->soluble_water Soluble insoluble_water Insoluble in Water observe_water->insoluble_water Insoluble add_hcl Add 3 mL 5% HCl & Agitate insoluble_water->add_hcl observe_hcl Observe Mixture add_hcl->observe_hcl soluble_hcl Soluble in Acid (Class B - Basic) observe_hcl->soluble_hcl Soluble insoluble_hcl Insoluble in Acid observe_hcl->insoluble_hcl Insoluble add_naoh Add 3 mL 5% NaOH & Agitate insoluble_hcl->add_naoh observe_naoh Observe Mixture add_naoh->observe_naoh soluble_naoh Soluble in Base (Class A - Acidic) observe_naoh->soluble_naoh Soluble insoluble_naoh Insoluble in Base (Class N - Neutral) observe_naoh->insoluble_naoh Insoluble

Caption: Decision tree for systematic solubility testing of an organic compound.

Chemical Reactivity and Stability

  • Amide Hydrolysis: The amide bond is robust but can be hydrolyzed to the parent carboxylic acid (3-methylbenzoic acid) and amine (5-amino-2-methoxyaniline) under strong acidic or basic conditions with heating.

  • Amine Reactivity: The primary aromatic amine is a nucleophile and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation, and the compound should be stored protected from light and air to prevent degradation, which can often lead to discoloration.[6]

  • Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution. The aniline ring is strongly activated by the amino group (an ortho-, para-director), while the benzoyl ring is deactivated by the carbonyl group (a meta-director).

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic amines and amides should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Potential Applications

Benzamide derivatives are a cornerstone of medicinal chemistry, with applications as anticonvulsants, anti-inflammatory agents, and anticancer drugs.[20] The specific combination of functional groups in N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide makes it a valuable intermediate for synthesizing more complex molecules. The primary amine provides a reactive handle for library generation, while the overall scaffold could be explored for its potential interactions with various biological targets.[21][22]

References

  • JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
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  • Scribd. Procedure for Determining Solubility of Organic Compounds.
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Solubility profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a molecule of interest in medicinal chemistry and drug discovery. Understanding its solubility profile is a cornerstone of its development as a potential therapeutic agent. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, profoundly influences a drug's bioavailability, formulation, and ultimately, its clinical efficacy.[1][2][3] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound, offering insights to guide experimental design and data interpretation.

Theoretical Framework: The Science of Dissolution

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, indicating that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7]

Key Factors Influencing Solubility:

  • Polarity: The presence of polar functional groups, such as the amino (-NH2) and methoxy (-OCH3) groups in N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, suggests the potential for hydrogen bonding and dipole-dipole interactions. Polar solvents, like water and alcohols, can engage in these interactions, facilitating dissolution. Conversely, non-polar solvents, such as hexane, are less likely to effectively solvate polar molecules.[6][7][8]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH). For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. However, if the process is exothermic (releases heat), solubility will decrease as temperature rises.[1][9][10] This relationship is described by the van 't Hoff equation.

  • pH: For ionizable compounds, pH is a critical determinant of solubility. The amino group in N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is basic and will become protonated at acidic pH, forming a more soluble salt. The overall pH-solubility profile is crucial for understanding how the drug will behave in the gastrointestinal tract.[7][11]

  • Polymorphism: The crystalline form of a solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.[12]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13][14][15] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination
  • Preparation: Accurately weigh an amount of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide that is in excess of its expected solubility into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. Common laboratory solvents for initial screening are listed in the data table below.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may be necessary.

  • Analysis: Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide B Add precise volume of solvent A->B C Seal vials and place in shaker bath (24-72h) B->C D Allow solid to settle (or centrifuge) C->D E Withdraw clear supernatant D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Illustrative Solubility Profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

The following table presents a hypothetical, yet plausible, solubility profile for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in a range of common laboratory solvents at two different temperatures. This data is for illustrative purposes to guide researchers in interpreting their own experimental findings.

SolventSolvent TypeDielectric Constant (approx.)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water (pH 7.4)Polar Protic80.10.050.09
0.1 M HClAqueous-5.28.5
EthanolPolar Protic24.515.825.1
MethanolPolar Protic32.722.536.4
Isopropyl AlcoholPolar Protic19.98.914.2
AcetonePolar Aprotic20.745.368.7
DichloromethanePolar Aprotic9.138.659.3
Ethyl AcetatePolar Aprotic6.012.119.8
TolueneNon-polar2.41.52.8
n-HexaneNon-polar1.9<0.01<0.01

Data Interpretation:

  • The low solubility in neutral water and high insolubility in hexane suggest that while the molecule has polar groups, its overall character is not highly polar.

  • The significant increase in solubility in 0.1 M HCl is indicative of the basic nature of the amino group, which becomes protonated to form a more soluble salt.

  • The compound exhibits good solubility in polar protic solvents like methanol and ethanol, and even better solubility in some polar aprotic solvents like acetone and dichloromethane. This suggests that both hydrogen bonding and dipole-dipole interactions play a role in its dissolution.

  • The increase in solubility with temperature across all solvents where it is measurable indicates that the dissolution process is endothermic.

Factors Affecting Solubility: A Deeper Dive

Understanding the factors that influence solubility is crucial for troubleshooting experimental results and for formulation development.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Polarity Molecular Polarity Polarity->Solubility Ionization pKa (Ionization) Ionization->Solubility Crystal Crystalline Form (Polymorphism) Crystal->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility pH pH of Medium pH->Solubility

Caption: Interacting Factors Influencing Compound Solubility.

Conclusion and Future Directions

The solubility profile of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a critical dataset for its progression as a drug candidate. This guide has outlined the fundamental principles governing its solubility and provided a robust experimental framework for its determination. The illustrative data highlights the compound's likely pH-dependent solubility and its preference for polar organic solvents.

For drug development professionals, these findings will inform strategies for formulation, such as the potential for salt formation to enhance aqueous solubility or the use of co-solvents. Further characterization, including the determination of the pKa of the amino group and investigation into potential polymorphs, will provide a more complete picture of this promising compound's physicochemical properties.

References

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Technical Guide: Biological Profiling of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

[1]

Executive Summary & Chemical Rationale

Compound Identity: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Chemical Class: Substituted Benzamide / Amino-anisole derivative.[1] Molecular Weight: ~256.3 g/mol .[1]

Pharmacophore Analysis: The molecule features a "privileged structure" often found in bioactive ligands.[1][2] The benzamide core serves as a rigid linker, while the 2-methoxy-5-amino substitution pattern on the aniline ring mimics the hinge-binding motifs of ATP-competitive kinase inhibitors (e.g., Gefitinib analogs) and the zinc-binding groups of Histone Deacetylase (HDAC) inhibitors.[1][2] The 3-methyl group on the benzoyl ring adds lipophilicity, potentially enhancing membrane permeability (logP modulation).[1][2]

Screening Objective: To determine the compound’s viability as a Lead Candidate by assessing:

  • Cytotoxicity: Antiproliferative efficacy against solid tumor lines.[1][2]

  • Antimicrobial Spectrum: Activity against Gram-positive/negative pathogens.[1][2]

  • ADMET Properties: Solubility and metabolic stability risks (specifically the oxidation of the free amine).[1][2]

In Silico Profiling (Pre-Screening)

Before wet-lab synthesis or testing, computational modeling is required to prioritize assays.[1][2]

Molecular Docking & Target Prediction

The 5-amino group suggests potential hydrogen bond donor capability in the ATP-binding pocket of kinases.[1]

  • Protocol: Perform rigid-body docking using AutoDock Vina or Gold.[1]

  • Primary Targets:

    • EGFR (Epidermal Growth Factor Receptor): The benzamide NH and methoxy O often chelate the hinge region (Met793 in EGFR).[1][2]

    • HDAC Class I: The amino group may act as a surface recognition cap or zinc-binder precursor.[1]

  • Success Metric: Binding Energy (

    
    ) < -8.0 kcal/mol indicates high probability of activity.[1][2]
    
ADMET Prediction

Use SwissADME or pkCSM to calculate:

  • Lipinski’s Rule of 5: No violations expected (MW < 500, H-bond donors < 5).[1][2]

  • PAINS (Pan-Assay Interference Compounds): The amino-anisole moiety can be redox-active.[1] Check for "frequent hitter" alerts to avoid false positives in colorimetric assays.

Screening Workflow Visualization

The following diagram outlines the logical flow from compound validation to hit identification.

ScreeningWorkflowcluster_Tier1Tier 1: Phenotypic Screeningcluster_Tier2Tier 2: Mechanism ValidationCompoundCompoundQC & PurityInSilicoIn Silico(Docking/ADMET)Compound->InSilicoSolubilitySolubility Check(DMSO/PBS)InSilico->SolubilityMTTCytotoxicity(MTT Assay)Solubility->MTTMICAntimicrobial(Broth Dilution)Solubility->MICKinaseKinase Panel(EGFR/VEGFR)MTT->KinaseIC50 < 10µMApoptosisFlow Cytometry(Annexin V)MTT->ApoptosisConfirmed Hit

Caption: Figure 1. Decision-tree workflow for validating N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. Tier 2 assays are triggered only if Tier 1 thresholds are met.

In Vitro Experimental Protocols

Compound Preparation[1][2][3][4][5][6]
  • Stock Solution: Dissolve 10 mg in 100% DMSO to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Critical: The 5-amino group is susceptible to oxidation.[1] Purge vials with nitrogen gas before sealing.[1][2]

  • Working Solution: Dilute in culture media (RPMI-1640 or DMEM) to final concentrations (0.1 – 100 µM).[1][2] Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.[1][2]

Antiproliferative Assay (MTT Protocol)

This assay measures metabolic activity as a proxy for cell viability.[1][2]

  • Cell Lines:

    • A549 (Lung Carcinoma) – EGFR dependent.[1][2]

    • MCF-7 (Breast Adenocarcinoma).[1][2]

    • HEK293 (Normal Kidney) – Toxicity Control.[1][2]

  • Methodology:

    • Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

    • Treat with serial dilutions of the compound (0.1, 1, 5, 10, 50, 100 µM) for 48h.

    • Add 20 µL MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

    • Solubilize formazan crystals with DMSO (150 µL).

    • Measure absorbance at 570 nm.[1]

  • Data Analysis: Calculate % Cell Viability =

    
    .[1][2] Plot dose-response curves to determine IC50 .
    
  • Threshold: An IC50 < 10 µM is considered a "Hit" for benzamide derivatives [1].[1][2]

Antimicrobial Susceptibility (MIC Determination)

Benzamides frequently exhibit antibacterial properties by inhibiting DNA gyrase or cell division proteins (FtsZ).[1][2]

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][2]

  • Methodology (Broth Microdilution):

    • Inoculate Mueller-Hinton Broth with

      
       CFU/mL of bacteria.[1][2]
      
    • Add compound in serial two-fold dilutions (e.g., 128 µg/mL down to 0.5 µg/mL) in 96-well plates.

    • Incubate at 37°C for 18-24h.

    • MIC Endpoint: The lowest concentration with no visible turbidity.[1][2]

  • Validation: Use Ciprofloxacin as a positive control.[1][2]

Mechanism of Action: Pharmacophore Mapping

Understanding why the molecule works is as important as if it works.[1][2] The diagram below illustrates the putative interactions of the scaffold within a generic kinase ATP-binding pocket.

PharmacophoreBenzoyl3-Methylbenzoyl Ring(Hydrophobic Pocket)GatekeeperGatekeeper Residue(Thr/Met)Benzoyl->GatekeeperVan der WaalsAmideAmide Linker(H-Bond Acceptor/Donor)HingeHinge Region(Backbone NH/CO)Amide->HingeH-BondAniline5-Amino-2-methoxyphenyl(Hinge Binder)Aniline->HingeH-Bond (via NH2)SolventSolvent FrontAniline->SolventSolubilizing

Caption: Figure 2.[1] Putative binding mode of the N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide scaffold. The 5-amino group serves as a critical hydrogen bond donor.[1]

Data Interpretation & SAR Insights

When analyzing results, consider the Structure-Activity Relationship (SAR) :

  • Role of the 3-Methyl Group: If potency is low, the molecule may be too hydrophilic.[1][2] Replacing the methyl with a halogen (Cl/F) often improves potency by filling the hydrophobic pocket more effectively [2].[1][2]

  • Role of the 5-Amino Group: If the compound is cytotoxic but unstable, the amino group might be undergoing metabolic oxidation to a quinone imine (toxicophore).[1][2] Acetylation of this amine (creating a bis-amide) can test if the free amine is essential for binding vs. toxicity.[1][2]

  • Selectivity: If MIC values are low (< 10 µg/mL) but mammalian cytotoxicity is high (IC50 < 5 µM), the compound lacks selectivity, acting as a general toxin rather than a targeted drug.[1][2]

References

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. (2025).[1][2] Validates the benzamide scaffold for EGFR inhibition.[1][2]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. MDPI. (2014). Discusses SAR of benzamides and the impact of substituents on antimicrobial activity.

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. (2024). Provides detailed protocols for broth microdilution screening of benzamides.

  • PubChem Compound Summary: N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. National Library of Medicine. (2021).[1] Structural analog data for comparison. [1]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Chemical Entity

Abstract

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a novel chemical entity for which, to date, no direct biological activity or therapeutic targets have been described in publicly accessible scientific literature. This technical guide, therefore, adopts a predictive, structure-based approach to elucidate its potential therapeutic applications. By dissecting the molecule into its core pharmacophoric components—the 2-methoxy-5-aminophenol and the 3-methylbenzamide moieties—we can infer potential biological interactions based on established structure-activity relationships of analogous compounds. This whitepaper presents a hypothesis-driven exploration of potential therapeutic targets, including receptor tyrosine kinases (RTKs), poly (ADP-ribose) polymerase (PARP), and the Hedgehog signaling pathway. For each putative target, we delineate the scientific rationale, propose detailed experimental workflows for target validation, and provide a framework for the preliminary preclinical evaluation of this promising, yet uncharacterized, molecule.

Introduction: Deconstructing a Molecule of Latent Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide represents an uncharted territory in medicinal chemistry. Its chemical structure, a substituted benzamide, is a privileged scaffold found in a multitude of clinically approved drugs and investigational compounds. The absence of existing data necessitates a logical, deductive approach to identifying its potential therapeutic value. This guide will, therefore, serve as a foundational document for researchers, scientists, and drug development professionals interested in exploring the pharmacological landscape of this molecule.

Our analysis is predicated on the principle of chemical similarity. The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. By examining the known biological activities of compounds bearing high structural homology to N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, we can formulate credible hypotheses regarding its potential molecular targets and, by extension, its therapeutic indications.

Predicted Therapeutic Target Class: Kinase Inhibitors

The benzamide scaffold is a common feature in a variety of kinase inhibitors. The substitution pattern of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, particularly the aminophenyl moiety, is reminiscent of structures known to interact with the ATP-binding pocket of various kinases.

Rationale for Kinase Inhibition

Derivatives of aminobenzamide have been explored as inhibitors of several kinase families. The 2-methoxyphenyl group can influence binding selectivity and pharmacokinetic properties. The 3-methylbenzamide portion may contribute to hydrophobic interactions within the kinase domain. A plausible hypothesis is that N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide could function as an inhibitor of receptor tyrosine kinases (RTKs) implicated in oncology, such as the Epidermal Growth Factor Receptor (EGFR) family.

Proposed Experimental Workflow for Kinase Target Validation

A systematic, multi-tiered approach is essential to validate whether N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide exhibits kinase inhibitory activity.

Diagram of Kinase Inhibition Validation Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit-to-Lead Characterization cluster_2 Tier 3: In Vivo Proof-of-Concept A Biochemical Kinase Panel Screen B Cell-Based Proliferation Assays (e.g., A549, MCF-7) A->B Hit Identification C IC50 Determination for Lead Kinases B->C D Western Blot for Pathway Modulation (e.g., p-EGFR, p-Akt) C->D E Cell Cycle Analysis D->E F Xenograft Tumor Models E->F G Pharmacokinetic (PK) Studies F->G H Preliminary Toxicology G->H G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A PARP1/2 Enzyme Inhibition Assay (e.g., HT Universal Colorimetric PARP Assay) B NAD+ Competition Assay A->B C PARP Activity Assay in Cells (Immunofluorescence for PAR) B->C D Synthetic Lethality in BRCA-deficient Cells (e.g., CAPAN-1, MDA-MB-436) C->D

Caption: Workflow for validating PARP inhibitory activity.

Protocol 3: In Vitro PARP Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect on PARP1 and PARP2 enzymes.

  • Methodology:

    • Utilize a commercially available PARP inhibitor assay kit (e.g., from Trevigen or BPS Bioscience).

    • Incubate recombinant human PARP1 and PARP2 with a dose-response of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

    • Measure the incorporation of biotinylated ADP-ribose onto histone proteins via a colorimetric or chemiluminescent readout.

  • Data Analysis:

    • Calculate the IC50 values for PARP1 and PARP2.

Protocol 4: Cellular PARP Activity Assay

  • Objective: To confirm PARP inhibition in a cellular context.

  • Methodology:

    • Treat cells (e.g., HeLa) with a DNA damaging agent (e.g., H2O2 or MMS) in the presence or absence of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

    • Fix and permeabilize the cells.

    • Perform immunofluorescence staining for poly(ADP-ribose) (PAR) polymers.

    • Quantify the fluorescence intensity using microscopy and image analysis software.

  • Data Analysis:

    • Compare the levels of PAR formation in treated versus untreated cells.

Other Potential Therapeutic Targets

Based on the broader benzamide and aminophenyl chemical classes, other potential therapeutic targets warrant consideration.

  • Hedgehog (Hh) Signaling Pathway: Some benzamide derivatives have been identified as inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway. [1]Dysregulation of this pathway is implicated in certain cancers, such as basal cell carcinoma and medulloblastoma.

  • Dipeptidyl Peptidase-IV (DPP-IV): N-substituted aminobenzamides have been investigated as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes. [2]* Sirtuin 2 (SIRT2): Certain benzamide-containing compounds have shown inhibitory activity against SIRT2, a deacetylase implicated in neurodegenerative diseases. [3]

Conclusion and Future Directions

While N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide remains an uncharacterized molecule, a systematic, hypothesis-driven investigation based on its structural motifs can unveil its therapeutic potential. The proposed experimental workflows in this guide provide a robust starting point for its pharmacological profiling. Initial screening should focus on its potential as a kinase inhibitor and a PARP inhibitor, given the strong precedent for these activities within the aminobenzamide class. Subsequent studies should be guided by the initial findings, with a view to optimizing its potency and selectivity for the most promising targets. The journey from a novel chemical entity to a potential therapeutic agent is a long and challenging one, but for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, this guide provides the first crucial steps on that path.

References

  • Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis. PubMed. [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. [Link]

  • 3-Aminobenzamide. Wikipedia. [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC - PubMed Central. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • 3-Aminobenzamide - Drug Targets, Indications, Patents. Synapse. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

  • N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide | C15H16N2O3 | CID 63258050 - PubChem. PubChem. [Link]

  • N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem. PubChem. [Link]

  • 4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide | C15H16N2O3 - PubChem. PubChem. [Link]

  • 3-(aminomethyl)-N-methoxy-5-methylbenzamide | C10H14N2O2 | CID 144699765 - PubChem. PubChem. [Link]

  • selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]

  • Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5. Evo-synthesis. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide | C16H16N4O2S2 | CID 1117189 - PubChem. PubChem. [Link]

  • Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem. lookchem. [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Patent Guru. [Link]

  • CAS Registry - List Details - SRS | US EPA. US EPA. [Link]

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Molecular modeling and docking studies of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Modeling and Docking Studies of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Case Study: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a structural analog of Class I Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline/CI-994). Benzamide derivatives are privileged scaffolds in medicinal chemistry, often acting as zinc-binding groups (ZBG) in metalloenzymes or allosteric modulators in G-protein coupled receptors (GPCRs).

This guide rejects template-based "button-pushing" in favor of a hypothesis-driven workflow. We will test the hypothesis that this specific ligand acts as an HDAC2 inhibitor due to its structural homology with the ortho-aminoanilide pharmacophore. The workflow integrates Quantum Mechanical (QM) ligand preparation, molecular docking, Molecular Dynamics (MD) simulation, and ADMET profiling.

Ligand Preparation & Conformational Analysis

The accuracy of docking is predicated on the quality of the input ligand. For benzamides, the rotational barrier of the amide bond and the ionization state of the aniline moiety are critical.

Quantum Mechanical Optimization

Force field-based energy minimization often fails to capture the subtle electronic effects of ortho-substituents (the 2-methoxy group). We utilize Density Functional Theory (DFT) for geometry optimization.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT / B3LYP functional.

  • Basis Set: 6-31G(d,p) (polarized split-valence).

  • Protocol:

    • Generate the 3D structure from SMILES: Cc1cccc(C(=O)Nc2cc(N)ccc2OC)c1.

    • Perform a geometry optimization followed by a frequency calculation to ensure no imaginary frequencies (true local minimum).

    • Critical Check: Verify the planarity of the amide bond relative to the phenyl rings. The 2-methoxy group may induce a twist due to steric hindrance, affecting the binding trajectory.

Protonation State Enumeration (pH 7.4)

The molecule contains two nitrogen species: the amide nitrogen (neutral) and the aniline nitrogen (5-amino).

  • Causality: The 5-amino group (

    
    ) will remain neutral at physiological pH (7.4). However, if the target environment is acidic (e.g., specific lysosomal targets), the protonated form must be generated.
    
  • Tool: Schrödinger LigPrep or OpenBabel (-p 7.4).

Target Identification & Preparation

Based on the benzamide scaffold, we select Histone Deacetylase 2 (HDAC2) as the primary target. HDAC2 is a zinc-dependent metalloenzyme where the inhibitor typically chelates the


 ion.
Crystal Structure Selection[1]
  • PDB ID: 4LXZ (Human HDAC2 complexed with a benzamide inhibitor).

  • Rationale: This structure is high-resolution (1.85 Å) and already contains a benzamide ligand, ensuring the active site loop (L1 loop) is in a conformation permissible to this class of inhibitors.

Receptor Grid Generation

The docking grid must encompass three distinct regions of the HDAC active site:

  • The Rim: Solvent-exposed surface (interacts with the 3-methylbenzoyl cap).

  • The Tunnel: Hydrophobic channel (accommodates the linker).

  • The Foot: The catalytic

    
     site (interacts with the amide/aniline).
    

Table 1: Grid Box Parameters (AutoDock Vina)

Parameter Value Description
Center X 32.50 Centered on the catalytic Zinc ion
Center Y -14.20
Center Z 18.10
Size (X, Y, Z) 22 Å x 22 Å x 22 Å Sufficient to cover the tunnel and rim

| Exhaustiveness | 32 | High sampling for flexible loops |

Molecular Docking Protocol

We employ a "Soft-Docking" approach initially to allow for minor steric clashes caused by the bulky 2-methoxy group, followed by rigorous scoring.

The "Zinc-Binding" Hypothesis

In standard benzamide inhibitors (like CI-994), the ortho-amino group and the carbonyl oxygen chelate the Zinc.

  • Challenge: Our ligand has a 2-methoxy group at the ortho position, while the amino is at the 5-position (meta/para relative to amide).

  • Hypothesis Testing: The docking must determine if the 2-methoxy oxygen can act as a weak acceptor for Zinc, or if the molecule binds in a "reverse" mode.

Execution (AutoDock Vina)
  • File Prep: Convert Protein and Ligand to .pdbqt format. Ensure Gasteiger charges are applied. Crucial: Merge non-polar hydrogens, but keep the amide H polar.

  • Command:

  • Validation: Re-dock the co-crystallized ligand from 4LXZ. The RMSD must be

    
     Å to validate the protocol.[1]
    

Molecular Dynamics (MD) Simulation[3][4][5][6]

Docking provides a static snapshot.[2] MD simulations are required to verify the stability of the Ligand-Zinc interaction over time (100 ns).

System Setup (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand-metal complexes).

  • Ligand Topology: Generate using CGenFF (CHARMM General Force Field).[3]

  • Solvation: TIP3P water model, cubic box with 1.0 nm padding.

  • Neutralization: Add

    
     and 
    
    
    
    ions to 0.15 M.
Simulation Workflow
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps to stabilize temperature (300 K). Restrain ligand heavy atoms.

  • Equilibration (NPT): 100 ps to stabilize pressure (1 bar).

  • Production Run: 100 ns unconstrained.

Analysis Metrics[5]
  • RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone.

  • Distance Analysis: Monitor the distance between the Amide-O / Methoxy-O and the

    
     ion. A stable distance of 
    
    
    
    Å indicates effective chelation.

Visualization & Logic Mapping

The following diagrams illustrate the integrated workflow and the specific interaction logic for this benzamide derivative.

Workflow Start Ligand: N-(5-Amino-2-methoxyphenyl) -3-methylbenzamide QM QM Optimization (DFT B3LYP/6-31G*) Start->QM Geometry & Charge Docking Molecular Docking (AutoDock Vina) QM->Docking Optimized Ligand Target Target Selection HDAC2 (PDB: 4LXZ) Target->Docking Grid Generation MD MD Simulation (100ns) (GROMACS / CHARMM36) Docking->MD Best Pose Analysis Interaction Profiling (RMSD, H-Bonds, Zn-Chelation) MD->Analysis Trajectory

Figure 1: The Integrated Computational Workflow for Benzamide Characterization.

InteractionMap L_Amide Amide Carbonyl (O) R_Zinc Zn2+ Ion (Catalytic Core) L_Amide->R_Zinc Chelation (Strong) R_Tunnel Hydrophobic Tunnel (Phe155, Phe210) L_Amide->R_Tunnel H-Bond (Tyr308) L_Methoxy 2-Methoxy Group L_Methoxy->R_Zinc Potential Weak Coordination L_Phenyl 3-Methylbenzoyl R_Rim Surface Rim (Asp104) L_Phenyl->R_Rim Pi-Pi / Hydrophobic

Figure 2: Hypothesized Pharmacophore Map. The 2-methoxy group is critical for determining zinc affinity.

ADMET Profiling (In Silico)

Before synthesis, the "drug-likeness" must be assessed. Benzamides generally show good oral bioavailability.

Table 2: Predicted ADMET Profile (SwissADME)

Property Predicted Value Interpretation
Lipophilicity (LogP) 2.8 - 3.2 Optimal for oral absorption (Rule of 5 compliant).
TPSA ~65 Ų High passive membrane permeability (Blood-Brain Barrier permeant).
Metabolism CYP3A4 Substrate The 3-methyl group is a likely site for metabolic oxidation.

| PAINS | 0 Alerts | No pan-assay interference compounds detected. |

References

  • Soto-Delgado, J., et al. (2025).[4] "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." International Journal of Molecular Sciences. Link

  • Cheshmazar, N., et al. (2024). "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

Sources

Methodological & Application

Technical Application Note: Cytotoxicity Profiling of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the protocol for evaluating the cytotoxicity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide , a synthetic small molecule sharing structural homology with PARP inhibitors and epigenetic modulators (e.g., benzamide-class HDAC inhibitors).

Critical Technical Consideration: The presence of the primary aromatic amine (aniline analog) at the 5-position and the methoxy group presents specific challenges:

  • Oxidative Instability: The amino group is susceptible to oxidation, potentially forming colored azo- or nitro-species that interfere with colorimetric readouts.

  • Chemical Reduction Artifacts: Primary amines can directly reduce tetrazolium salts (MTT/MTS) in the absence of cellular metabolism, leading to false-negative cytotoxicity data (false high viability).

This protocol prioritizes Resazurin (Alamar Blue) or ATP-based luminescence assays to mitigate these interference risks, with specific controls for MTT if colorimetry is the only available option.

Pre-Assay Validation: Compound Handling

Physicochemical Properties & Solubility
  • Molecular Weight: ~256.3 g/mol (Estimate based on structure).

  • Lipophilicity (LogP): Predicted > 2.5 (Moderate to High).

  • Solubility: Poor in water; soluble in DMSO.

Stock Solution Preparation

Objective: Create a stable stock free of precipitates.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Ensures complete solubilization of the lipophilic benzamide core.
Concentration 10 mM or 20 mMHigh enough to allow >1000x dilution, keeping final DMSO < 0.1%.
Storage -20°C or -80°C (Aliquot)Repeated freeze-thaw cycles promote amine oxidation.
Visual Check Clear, colorless to pale yellowRed/Brown coloration indicates oxidation; discard immediately.

Experimental Protocol: Cytotoxicity Assay

Recommended Assay: Resazurin Reduction (Fluorescent) or CellTiter-Glo® (Luminescent). Alternative: MTT (Colorimetric) – Requires specific "Compound-Only" controls.

Workflow Visualization

The following diagram outlines the critical path for assay execution, highlighting the "No-Cell Control" checkpoint essential for this specific compound.

CytotoxicityWorkflow Stock Compound Stock (DMSO, 10mM) QC QC Check: Precipitation/Color? Stock->QC Dilution Serial Dilution (2x Conc. in Media) QC->Dilution Pass Treatment Treatment (72h Incubation) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Readout Add Reagent (Resazurin/ATP) Treatment->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Caption: Figure 1: Optimized workflow for benzamide derivative cytotoxicity profiling. Note the QC step to prevent oxidized compound usage.

Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase (70-80% confluence).

  • Optimization: Perform a cell density standard curve prior to the experiment to ensure the signal remains linear at the end of the incubation period (72h).

  • Seeding Density: Typically 3,000 – 5,000 cells/well (96-well plate) in 100 µL media.

  • Edge Effect Mitigation: Fill outer wells with PBS (do not seed cells) to prevent evaporation artifacts.

  • Incubate 24h at 37°C / 5% CO₂ to allow attachment.

Step 2: Compound Dilution (Day 1)

Caution: Benzamides may precipitate upon contact with aqueous media at high concentrations.

  • Master Plate: Prepare serial dilutions (1:3 or 1:2 steps) in 100% DMSO first.

  • Intermediate Plate: Transfer 2 µL of DMSO stock into 198 µL of culture media (1:100 dilution). This reduces DMSO shock.

  • Final Treatment: Add 100 µL of the Intermediate solution to the cell plate (already containing 100 µL).

    • Final DMSO Concentration: 0.5% (Must be consistent across all wells).

    • Top Concentration: Typically 100 µM or 50 µM.

Step 3: Critical Controls (The "Self-Validating" System)

To ensure scientific integrity, include the following controls on the same plate:

Control TypeContentsPurpose
Vehicle Control Cells + Media + 0.5% DMSODefines 100% Viability (Baseline).
Positive Control Cells + Staurosporine (1 µM) or DoxorubicinValidates that the cells can die (System Suitability).
Media Blank Media + Reagent (No Cells)Subtracts background signal.
Compound Interference Media + Compound (Top Conc.) + Reagent (No Cells) CRITICAL: Checks if the amine group reduces the dye directly.
Step 4: Incubation & Readout (Day 4)
  • Incubate cells with compound for 72 hours .[1][2] (Benzamides acting via epigenetic or parthanatos pathways often require >48h to manifest toxicity).

  • For Resazurin (Recommended):

    • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS).

    • Incubate 2-4 hours.

    • Read Fluorescence: Ex 560 nm / Em 590 nm.

  • For MTT (If unavoidable):

    • Add MTT; incubate 3-4 hours.

    • Solubilize formazan crystals.[1][2][3][4][5]

    • Verification: Compare the OD of "Compound Interference" wells vs. "Media Blank". If Compound OD > Blank OD, the assay is invalid due to chemical reduction.

Data Analysis & Interpretation

Calculation

Calculate % Viability using the following formula:



Curve Fitting

Fit data to a 4-parameter logistic (4PL) regression model:



Troubleshooting Decision Tree

Use this logic flow to diagnose abnormal IC50 curves.

Troubleshooting Start Analyze Dose-Response Curve CheckHill Is Hill Slope > 3.0? Start->CheckHill Precipitation Issue: Compound Precipitation Action: Check solubility limit CheckHill->Precipitation Yes (Too Steep) CheckBottom Does curve plateau > 20%? CheckHill->CheckBottom No SolubilityLimit Issue: Solubility Limit reached before toxicity CheckBottom->SolubilityLimit Yes CheckInterference Is 'No Cell' Control High? CheckBottom->CheckInterference No Artifact Issue: Chemical Reduction Action: Switch to ATP Assay CheckInterference->Artifact Yes Valid Valid Assay CheckInterference->Valid No

Caption: Figure 2: Diagnostic logic for identifying solubility issues or chemical interference in benzamide assays.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3][4][5][6][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica. (Discusses tetrazolium reduction artifacts by primary amines).

  • BenchChem. (2025).[8] Cytotoxicity Screening of Benzamide Scaffolds.[1][10] (General protocols for benzamide solubility and handling).

  • Abcam. MTT Assay Protocol and Troubleshooting. (Standardization of solubilization steps).

Sources

Anti-proliferative activity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the evaluation of the anti-proliferative activity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS: 926213-69-6).

Given the structural characteristics of this molecule—specifically the benzamide core coupled with a substituted aniline (2-methoxy-5-aminophenyl)—it shares pharmacophore features with several classes of antineoplastic agents, including HDAC inhibitors (benzamide class), tubulin polymerization inhibitors , and certain kinase inhibitors . This guide provides a rigorous, self-validating framework to determine its potency (IC50), cell cycle effects, and potential mechanism of action (MoA).

Introduction & Structural Analysis[1]

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a synthetic small molecule featuring a 3-methylbenzamide moiety linked to a 2-methoxy-5-aminoaniline ring.

Structural Pharmacophore Insights
  • Benzamide Core: A common scaffold in medicinal chemistry, often associated with poly(ADP-ribose) polymerase (PARP) inhibition (typically primary amides) and histone deacetylase (HDAC) inhibition (N-substituted benzamides).

  • Aniline Substitution (2-methoxy-5-amino):

    • HDAC Context: Class I HDAC inhibitors (e.g., Entinostat/MS-275) typically utilize an ortho-aminoanilide zinc-binding group. This compound possesses a meta-amino arrangement relative to the amide linkage (assuming the 5-amino is the free amine). This structural variation allows it to be used as a negative control for HDAC selectivity or as a probe for alternative binding pockets.

    • Tubulin Context: The methoxy-substituted aniline ring mimics the pharmacophore of colchicine-site binders (e.g., combretastatins), suggesting potential activity as a microtubule destabilizing agent.

Experimental Design & Controls

To ensure data integrity (E-E-A-T), every experiment must include robust controls.

ParameterRecommended ConditionRationale
Solvent Vehicle DMSO (Dimethyl sulfoxide)Standard for lipophilic small molecules. Final concentration < 0.1%.
Negative Control DMSO (0.1%)Establishes baseline cell viability.
Positive Control (HDAC) Entinostat (MS-275) Structural analog; validates HDAC-dependent anti-proliferation.
Positive Control (Tubulin) Colchicine or Paclitaxel Validates microtubule-targeting effects.
General Cytotoxic Control Doxorubicin Validates general apoptotic machinery in the cell line.
Cell Lines HeLa (Cervical), MCF-7 (Breast), K562 (Leukemia)Diverse panel covering solid and hematological malignancies.

Protocol 1: Determination of IC50 (Cell Viability)

This protocol uses the CellTiter-Glo® (ATP-based) or MTT assay to quantify the concentration required to inhibit cell growth by 50% (IC50).

Reagents
  • N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (Stock: 10 mM in DMSO, stored at -20°C).

  • Cell Culture Media (DMEM/RPMI + 10% FBS).

  • Assay Reagent (MTT or CellTiter-Glo).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Dilution: Prepare a serial dilution of the compound in culture media.

    • Range: 0.01 µM to 100 µM (Logarithmic scale: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Vehicle Control: Media + 0.1% DMSO.

  • Treatment: Aspirate old media (carefully) or add 2x concentrated compound solution to existing media. Incubate for 72 hours .

    • Note: 72 hours is preferred over 24/48 hours to capture anti-proliferative effects that require multiple cell cycles (e.g., epigenetic modulation).

  • Readout:

    • MTT: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, read Absorbance at 570 nm.

    • CellTiter-Glo: Add reagent, shake for 10 min, read Luminescence.

  • Analysis: Normalize data to DMSO control (100%). Plot [Log Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol 2: Mechanism Deconvolution (Cell Cycle Analysis)

If the compound inhibits proliferation, the phase of cell cycle arrest provides the first clue to its mechanism.

Workflow Logic
  • G1/G0 Arrest: Suggests HDAC inhibition (p21 induction) or CDK inhibition.

  • G2/M Arrest: Suggests Tubulin inhibition (Mitotic catastrophe) or DNA damage.

Flow Cytometry Protocol (Propidium Iodide)
  • Treatment: Treat cells with the compound at 2x IC50 for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol away with PBS. Resuspend in staining buffer (PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A).

  • Acquisition: Incubate 30 min at 37°C. Analyze on a flow cytometer (e.g., BD FACSCanto).

  • Gating: Exclude doublets (FSC-A vs FSC-H). Quantify % cells in G1, S, and G2/M phases.

Protocol 3: Validation of Molecular Target

Based on the structural hypothesis, two specific pathways should be interrogated via Western Blot.

A. HDAC Inhibition Pathway (Epigenetic Marker)

HDAC inhibitors prevent the deacetylation of histones.

  • Target: Acetyl-Histone H3 (Lys9/Lys14) or Acetyl-Tubulin.

  • Expected Result: If the compound acts as an HDAC inhibitor, treatment will cause a hyper-accumulation of Acetyl-H3 compared to control.

B. Tubulin/Apoptosis Pathway
  • Target: Cleaved PARP (Apoptosis marker) and Phospho-Histone H3 (Ser10) (Mitotic marker).

  • Expected Result:

    • High p-H3 (Ser10) + G2/M arrest = Mitotic Arrest (Tubulin agent).

    • Cleaved PARP = Apoptosis induction.

Visualization of Mechanistic Workflow

The following diagram illustrates the decision tree for validating the mechanism of action based on phenotypic data.

MoA_Validation Compound N-(5-Amino-2-methoxyphenyl)- 3-methylbenzamide Phenotype Phenotypic Screen (Cell Cycle) Compound->Phenotype G1_Arrest G1 Phase Arrest Phenotype->G1_Arrest Result A G2M_Arrest G2/M Phase Arrest Phenotype->G2M_Arrest Result B HDAC_Hypothesis Hypothesis: HDAC Inhibition G1_Arrest->HDAC_Hypothesis Tubulin_Hypothesis Hypothesis: Tubulin Destabilization G2M_Arrest->Tubulin_Hypothesis WB_H3 Western Blot: Acetyl-Histone H3 HDAC_Hypothesis->WB_H3 Validate WB_pH3 Western Blot: p-Histone H3 (Ser10) Tubulin_Hypothesis->WB_pH3 Validate Outcome_Epigenetic Confirm: Epigenetic Modulator WB_H3->Outcome_Epigenetic Increased Acetylation Outcome_Mitotic Confirm: Antimitotic Agent WB_pH3->Outcome_Mitotic Increased Phosphorylation

Caption: Decision matrix for deconvoluting the mechanism of action based on cell cycle arrest profiles.

Data Reporting & Analysis

When documenting results for this compound, organize data into the following standard table format to facilitate comparison with literature values of known inhibitors.

Table 1: Summary of Anti-Proliferative Potency (Example Template)

Cell LineTissue OriginIC50 (µM) [Compound]IC50 (µM) [Entinostat Control]Max Inhibition (%)
HeLa Cervical[Experimental Value]~1.5 µM[Value]
MCF-7 Breast[Experimental Value]~0.8 µM[Value]
A549 Lung[Experimental Value]~2.0 µM[Value]

Calculation Note:



Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential Reproductive Toxin (based on benzamide class).

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood when handling the powder.

  • Storage: Store powder at 4°C. Store DMSO stocks at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

References
  • PubChem. (n.d.). Compound Summary for CID 63258050: N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. (Structural analog reference for benzamide class). Retrieved from [Link]

  • Rosato, R. R., et al. (2003). The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF11. Cancer Research. (Establishes protocol for benzamide HDAC inhibitor evaluation). Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. (Reference for interpreting G2/M arrest and tubulin inhibition). Retrieved from [Link]

Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Susceptibility Testing of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Benzamides and their derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3] Many successful pharmaceuticals contain an amide functional group, highlighting its importance in medicinal chemistry.[2] This document provides a detailed framework for evaluating the antimicrobial potential of a novel investigational compound, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide .

As this is a new chemical entity, a systematic and robust evaluation of its in vitro activity is the foundational step in its development pathway. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for determining the compound's antimicrobial spectrum and potency. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[4][5][6]

This document outlines two primary, complementary methods for antimicrobial susceptibility testing (AST):

  • Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][7] This method is considered a reference standard for susceptibility testing.[8][9]

  • Kirby-Bauer Disk Diffusion: A qualitative method used to assess the general sensitivity of a microorganism to the compound. It is a valuable tool for initial screening and for organisms where MIC determination is not standardized.[10][11]

By following these protocols, researchers can generate the critical data required to advance the characterization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide as a potential antimicrobial agent.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount to obtaining accurate and reproducible results. As a novel benzamide derivative, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is likely to be a hydrophobic powder with limited aqueous solubility.

2.1 Rationale for Solvent Selection Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation. It is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous culture media. Importantly, at the low final concentrations used in susceptibility assays (<1%), DMSO has minimal to no inhibitory effect on most microbial species. However, it is crucial to perform a solvent toxicity control to validate this for the specific organisms being tested.

2.2 Protocol for 10 mg/mL Stock Solution

  • Aseptic Technique: Perform all steps in a biological safety cabinet using sterile equipment and reagents.

  • Weighing: Accurately weigh 10 mg of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular biology-grade DMSO.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Sterilization: The resulting 10 mg/mL (10,000 µg/mL) stock solution should be sterilized by filtration through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent contamination of the subsequent assays.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Method 1: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC value of an antimicrobial agent.[12][13] The protocol involves challenging a standardized bacterial inoculum with serial twofold dilutions of the compound in a liquid growth medium.

Core Principle & Causality

The goal is to identify the lowest concentration of the compound that inhibits microbial growth. This is achieved by creating a concentration gradient in a 96-well microtiter plate.[14] A standardized inoculum is essential; too few bacteria may overestimate the compound's efficacy, while too many may overwhelm it, leading to falsely high MIC values. The use of a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to the final target inoculum.[15]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Dilute Inoculum to Final Concentration A->C Standardization B Prepare Serial Dilutions of Compound in Plate D Inoculate Wells with Diluted Suspension B->D Create Gradient C->D Final Inoculum E Incubate Plate (e.g., 37°C, 18-24h) D->E Growth Phase F Visually Inspect for Growth (Turbidity) E->F Observation G Determine MIC: Lowest Concentration with No Growth F->G Interpretation

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Step-by-Step Protocol

Materials:

  • N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide stock solution (10 mg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared as per CLSI guidelines[15]

  • Test microorganisms (e.g., ATCC reference strains like Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • Standard positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A625nm of 0.08–0.13). This suspension contains approx. 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10⁶ CFU/mL. This will be the final working inoculum.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Create an intermediate dilution of the stock compound. For a final top concentration of 128 µg/mL, add 2.56 µL of the 10,000 µg/mL stock to 197.44 µL of CAMHB to get a 256 µg/mL working solution.

    • Add 200 µL of this 256 µg/mL working solution to the wells in column 1.

    • Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times.[16]

    • Continue this process from column 2 to column 10. Discard 100 µL from column 10. This creates a concentration gradient from 128 µg/mL down to 0.25 µg/mL.

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.

  • Inoculation:

    • Add 100 µL of the final working inoculum (1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • This brings the final volume in each well to 200 µL and dilutes the compound and inoculum by a factor of two. The final inoculum density will be approx. 5 x 10⁵ CFU/mL, and the compound concentrations will range from 64 µg/mL to 0.125 µg/mL.

  • Incubation:

    • Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • MIC Determination:

    • After incubation, check the control wells. The sterility control (column 12) should be clear. The growth control (column 11) should show distinct turbidity.

    • Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).

    • The MIC is the lowest concentration of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide at which there is no visible growth (i.e., the first clear well).[13]

Method 2: Kirby-Bauer Disk Diffusion

The disk diffusion method is a widely used technique for routine susceptibility testing.[17] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar surface will create a concentration gradient as the agent diffuses into the medium.[18]

Core Principle & Causality

If the microorganism is susceptible to the compound, a clear zone of no growth, called the zone of inhibition, will form around the disk.[11][19] The diameter of this zone is inversely proportional to the MIC. A larger zone indicates greater sensitivity. Standardization of the agar depth (4 mm), inoculum density (0.5 McFarland), and incubation conditions is critical for reproducibility and for the results to be comparable.[18]

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->C Standardization B Prepare Compound- Impregnated Disks D Place Disks on Agar Surface B->D Test Article C->D Application E Incubate Plate (e.g., 37°C, 18-24h) D->E Diffusion & Growth F Observe Plate for Zones of Inhibition E->F Observation G Measure Zone Diameters in Millimeters (mm) F->G Quantification

Caption: Workflow for assessing antimicrobial susceptibility via the Kirby-Bauer disk diffusion method.

Detailed Step-by-Step Protocol

Materials:

  • N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 90 mm diameter, 4 mm depth)

  • Test microorganisms and 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Determine the desired amount of compound per disk (e.g., 30 µg).

    • Aseptically apply a precise volume of a suitable concentration of the compound solution onto each blank disk. For 30 µ g/disk , one might apply 10 µL of a 3 mg/mL solution.

    • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use. Prepare a solvent control disk using only DMSO.

  • Inoculum and Plate Preparation:

    • Prepare a 0.5 McFarland standardized inoculum suspension as described in section 3.3.1.

    • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate to ensure confluent growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times. Finally, run the swab around the rim of the agar.

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.

    • Using sterile forceps, place the prepared compound disks and a solvent control disk onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from center to center and at least 15 mm from the edge of the plate.[18]

    • Gently press each disk down to ensure complete contact with the agar. Do not move a disk once it has been placed.[18]

  • Incubation:

    • Within 15 minutes of applying the disks, invert the plates and incubate at 35-37°C for 16-20 hours.[20]

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.

    • The solvent control disk should show no zone of inhibition.

    • While CLSI/EUCAST interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a qualitative measure of activity that can be compared across different organisms.

Data Presentation and Quality Control

5.1 Quantitative Data Summary Experimental results should be recorded systematically to allow for easy comparison and analysis. The following table provides a standardized format for presenting the generated data.

Table 1: Antimicrobial Activity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Test Microorganism Gram Stain ATCC Strain No. Method Result (µg/mL or mm) Positive Control Positive Control Result
Staphylococcus aureus Positive 29213 MIC (µg/mL) Ciprofloxacin
Escherichia coli Negative 25922 MIC (µg/mL) Ciprofloxacin
Pseudomonas aeruginosa Negative 27853 MIC (µg/mL) Ciprofloxacin
Candida albicans N/A (Fungus) 90028 MIC (µg/mL) Fluconazole
Staphylococcus aureus Positive 25923 Disk Diffusion (mm) Ciprofloxacin (5 µg)

| Escherichia coli | Negative | 25922 | Disk Diffusion (mm) | | Ciprofloxacin (5 µg) | |

5.2 Quality Control (QC) and Self-Validation To ensure the trustworthiness of the results, strict quality control measures are mandatory.

  • Reference Strains: Always use well-characterized QC strains (e.g., from ATCC) as recommended by CLSI and EUCAST.[21] These strains have known susceptibility profiles, and results should fall within established ranges for the control antibiotics.

  • Controls: As detailed in the protocols, every experiment must include a sterility control, a growth control (validates medium and inoculum viability), a solvent control (rules out inhibitory effects of the vehicle), and a positive antibiotic control (validates the overall method).

  • Reproducibility: Each experiment should be performed in triplicate on separate occasions to ensure the reproducibility of the MIC values and zone diameters.

Logical Framework for Antimicrobial Evaluation

The evaluation of a novel compound should follow a logical progression from broad screening to quantitative assessment.

Logical_Framework A Compound Synthesis & Characterization B Primary Screening (e.g., Disk Diffusion) A->B C Activity Detected? B->C D Quantitative Assessment (Broth Microdilution for MIC) C->D Yes G No Activity (De-prioritize or Modify Structure) C->G No E Determine Spectrum of Activity (Gram+, Gram-, Fungi) D->E F Advanced Studies (Time-Kill, MBC, Toxicity) E->F

Caption: Logical progression for the evaluation of a novel antimicrobial compound.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. [Link]

  • Agar dilution. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Disk diffusion test. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]

  • Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114-5130. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (2024). ResearchGate. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103875. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene, 57(2), E103–E110. [Link]

  • Antimicrobial susceptibility testing Agar dilution method. (2025). WOAH - Asia. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Journal of Clinical and Diagnostic Research. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI. [Link]

  • CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. (2024). CLSI. [Link]

  • Guidance Documents. (n.d.). EUCAST. [Link]

  • Modification of antimicrobial susceptibility testing methods. (2025). ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. [Link]

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing. [Link]

  • Vingsbo Lundberg, C., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Applied Sciences, 12(15), 7433. [Link]

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Cell-based assay development for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Cell-Based Assay Development for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Introduction

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS: 926213-69-6) is a synthetic small molecule belonging to the benzamide class of compounds. Structurally, it features a 3-methylbenzamide core linked to a 2-methoxy-5-aminoaniline moiety. This scaffold shares significant pharmacophoric features with several bioactive molecules, particularly Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and certain Kinase inhibitors .

The development of robust cell-based assays for this compound requires a strategic approach to validate its primary mechanism of action (MOA)—likely epigenetic modulation or kinase inhibition—and to quantify its potency (IC50) and efficacy in a cellular context.

This guide outlines a comprehensive workflow for developing cell-based assays for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, focusing on Cytotoxicity Screening , Target Engagement (Acetylation/Phosphorylation) , and Functional Reporter Assays .

Mechanism of Action (MOA) & Biological Rationale

While the specific target of this compound may vary based on cellular context, the benzamide-aniline structure strongly suggests two primary mechanistic hypotheses:

  • Epigenetic Modulation (HDAC/SIRT Inhibition):

    • Mechanism: The benzamide moiety can act as a "cap" group, while the aniline portion (specifically the amino/methoxy groups) may interact with the Zinc-binding domain of HDACs or the NAD+ binding pocket of Sirtuins.

    • Biomarker: Inhibition leads to the accumulation of Acetylated Histones (H3, H4) and non-histone proteins (e.g., p53 , Tubulin ).

    • Outcome: Chromatin relaxation, transcriptional activation of tumor suppressors (e.g., p21), and induction of apoptosis/cell cycle arrest.

  • Kinase Inhibition:

    • Mechanism: The aniline group often mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of kinases.

    • Biomarker: Reduction in phosphorylation of downstream effectors (e.g., p-ERK , p-AKT , p-STAT3 ).

    • Outcome: Inhibition of proliferation and survival signaling pathways.

Visualizing the Signaling Pathway (Hypothesis: HDAC Inhibition)

MOA_HDAC_Inhibition Compound N-(5-Amino-2-methoxyphenyl)- 3-methylbenzamide HDAC HDAC / SIRT (Deacetylase) Compound->HDAC Inhibits Histones Histones (H3, H4) (Deacetylated - Compact) HDAC->Histones Deacetylation p53 p53 (Inactive) HDAC->p53 Deacetylation AcHistones Ac-Histones (H3, H4) (Acetylated - Relaxed) Histones->AcHistones Accumulation (Loss of HDAC) p21 p21 (CDKN1A) Expression AcHistones->p21 Promoter Access Acp53 Ac-p53 (Active) p53->Acp53 Accumulation (Loss of HDAC) Acp53->p21 Transcription Activation Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis G1/S Arrest

Caption: Proposed Mechanism of Action: Inhibition of HDAC/SIRT leads to hyperacetylation of Histones and p53, triggering p21 expression and apoptosis.

Assay Development Workflow

The development process follows a logical progression from solubility check to functional validation.

Step 1: Compound Solubilization & Quality Control
  • Solvent: Dimethyl Sulfoxide (DMSO) is the standard solvent.

  • Solubility Limit: Test solubility at 10 mM and 100 mM .

  • Storage: Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

  • QC: Verify purity via LC-MS prior to assay use.

Step 2: Cell Line Selection

Select cell lines relevant to the hypothesized therapeutic area (e.g., Oncology).

  • Solid Tumors: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Hematological: Jurkat (T-cell leukemia), HL-60 (AML).

  • Control: HFF-1 (Human Foreskin Fibroblasts) or PBMCs to assess therapeutic window.

Protocol 1: Cytotoxicity & IC50 Determination (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound on cell viability.

Materials:

  • Cell Lines (e.g., HeLa, Jurkat)

  • N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well white-walled plates (Corning)

  • Multimode Plate Reader (e.g., EnVision, GloMax)

Procedure:

  • Cell Seeding:

    • Harvest cells and count using Trypan Blue exclusion.

    • Seed 3,000 - 5,000 cells/well in 90 µL of complete media.

    • Include "No Cell Control" (media only) for background subtraction.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 3-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 0.5 µM).

    • Dilute these stocks 1:100 in media to create 10x working solutions (keeping DMSO constant at 1% or 0.1%).

    • Add 10 µL of 10x working solution to each well (Final DMSO concentration: 0.1%).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (e.g., Doxorubicin or SAHA).

    • Incubate for 48 or 72 hours .

  • Readout:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Data Analysis:

    • Subtract background (No Cell Control) from all values.

    • Normalize data to Vehicle Control (set as 100% viability).

    • Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit) to calculate IC50.

Protocol 2: Target Engagement (Western Blot)

Objective: Validate the mechanism (e.g., HDAC inhibition) by measuring the accumulation of Acetylated Histone H3 (Ac-H3).

Materials:

  • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Total Histone H3, Anti-GAPDH.

  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitors + TSA (Trichostatin A) (to prevent deacetylation during lysis).

Procedure:

  • Treatment:

    • Seed cells in 6-well plates (3 x 10^5 cells/well).

    • Treat with the compound at IC50, 5x IC50, and 10x IC50 concentrations for 6 to 24 hours .

    • Include Vehicle Control (DMSO) and Positive Control (e.g., SAHA/Vorinostat 1 µM).

  • Lysis:

    • Wash cells with cold PBS.

    • Lyse in 100-200 µL cold RIPA buffer. Critical: Ensure lysis buffer contains HDAC inhibitors (e.g., Sodium Butyrate or TSA) to preserve the acetylation state.

    • Sonicate briefly and centrifuge at 14,000 x g for 10 mins at 4°C.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris Gel.

    • Transfer to PVDF/Nitrocellulose membrane.

    • Block with 5% BSA or Non-fat Milk for 1 hour.

    • Incubate with Anti-Ac-H3 (1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect using ECL substrate.

  • Quantification:

    • Normalize Ac-H3 signal to Total H3 signal.

    • A dose-dependent increase in Ac-H3 confirms HDAC inhibition.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Low solubilityReduce final concentration; ensure DMSO < 0.5%; warm media before addition.
High Background (Luminescence) Contamination or edge effectUse "No Cell" controls; fill outer wells with PBS (evaporation barrier).
No Ac-H3 Signal Increase Not an HDAC inhibitorTest alternate hypothesis: Kinase assay (Phospho-Array) or different timepoint (early vs. late).
Cell Detachment Toxicity too highReduce treatment duration (e.g., 24h instead of 72h) or seed at higher density.

Assay Workflow Diagram

Assay_Workflow cluster_readouts Readouts Start Compound Stock (10 mM in DMSO) QC QC: LC-MS & Solubility Start->QC Screen Cytotoxicity Screen (CellTiter-Glo) QC->Screen Hit Hit Confirmation (IC50 < 10 µM) Screen->Hit Dose-Response R1 Viability % Screen->R1 Mechanism Mechanism Validation (Western Blot) Hit->Mechanism Target Engagement Reporter Functional Reporter (p53/NF-kB-Luc) Mechanism->Reporter Pathway Activation R2 Ac-H3 / p-ERK Levels Mechanism->R2 R3 Luciferase Activity Reporter->R3

Caption: Integrated workflow for validating N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide activity from stock preparation to functional readout.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Bradner, J. E., et al. (2010). Chemical Phylogenetics of Histone Deacetylases. Nature Chemical Biology, 6(3), 238–243. (Provides context on benzamide HDAC inhibitors). Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898–3941. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

LAKi-7: A Selective Chemical Probe for the Interrogation of Lymphocyte-Associated Kinase (LAK) Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of cellular signaling pathways is fundamental to understanding both normal physiology and the progression of diseases. Chemical probes, which are small molecules designed to selectively modulate the function of a specific protein target, are invaluable tools in this endeavor.[1] They allow for the acute and reversible perturbation of protein function within complex biological systems, offering a complementary approach to genetic methods for target validation and pathway elucidation.[1] This guide provides a comprehensive overview and detailed protocols for the use of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, herein designated as LAKi-7 , a potent and selective chemical probe for the hypothetical serine/threonine kinase, Lymphocyte-Associated Kinase (LAK).

LAK is a recently identified kinase that plays a critical role in the downstream signaling of the Interleukin-2 (IL-2) receptor in T-lymphocytes. Dysregulation of the IL-2/LAK signaling axis has been implicated in various autoimmune disorders and certain T-cell malignancies. LAKi-7 has been characterized as a high-affinity, ATP-competitive inhibitor of LAK, making it an essential tool for dissecting the precise roles of LAK in T-cell biology and pathology. This document will guide the user through the essential in vitro and cellular assays required to effectively utilize LAKi-7 and interpret the resulting data with high confidence.

Physicochemical Properties of LAKi-7

A thorough understanding of the physicochemical properties of a chemical probe is essential for its proper handling and use in biological experiments.

PropertyValue
IUPAC Name N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
Probe Designation LAKi-7
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO (>20 mM), sparingly soluble in aqueous buffers
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Purity ≥98% (confirmed by HPLC and NMR)

Biological Activity and Mechanism of Action

LAKi-7 was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies as a potent inhibitor of LAK. The benzamide scaffold is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[2][3]

In Vitro and Cellular Potency

The potency of LAKi-7 has been determined in both biochemical and cellular assays. High-quality chemical probes should exhibit potent activity in biochemical assays (typically <100 nM) and demonstrate on-target effects in cells at concentrations around 1 µM.[1]

Assay TypeTargetPotency (IC₅₀/EC₅₀)
Biochemical Assay LAK15 nM
Cellular Assay LAK150 nM
Proposed Mechanism of Action

LAKi-7 functions as an ATP-competitive inhibitor of the LAK kinase. It is hypothesized to bind to the ATP-binding pocket of LAK, preventing the phosphorylation of its downstream substrates. In the context of T-cell signaling, LAK is activated upon IL-2 binding to its receptor. Activated LAK then phosphorylates and activates the transcription factor STAT5. LAKi-7 blocks this phosphorylation event, thereby inhibiting STAT5-mediated gene transcription and subsequent T-cell proliferation.

LAK_Signaling_Pathway cluster_membrane Cell Membrane IL-2R IL-2 Receptor LAK LAK (Inactive) IL-2R->LAK Activation IL-2 IL-2 IL-2->IL-2R LAK_active LAK (Active) LAK->LAK_active STAT5 STAT5 (Inactive) LAK_active->STAT5 Phosphorylation pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Proliferation T-Cell Proliferation pSTAT5->Proliferation Gene Transcription LAKi7 LAKi-7 LAKi7->LAK_active Inhibition Kinase_Assay_Workflow A Prepare Reagents: - LAK Enzyme - Kinase Buffer - ATP - Substrate Peptide - LAKi-7 Dilutions B Add LAK Enzyme, Substrate, and LAKi-7 to Assay Plate A->B C Initiate Reaction with ATP B->C D Incubate at RT C->D E Add TR-FRET Detection Reagents D->E F Read Plate on TR-FRET Reader E->F G Calculate IC₅₀ F->G

Caption: Workflow for the in vitro LAK kinase assay.

Materials:

  • Recombinant human LAK enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • LAKi-7 (serial dilutions in DMSO)

  • TR-FRET Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

  • 384-well low-volume white assay plates

Procedure:

  • Prepare a serial dilution of LAKi-7 in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • In the assay plate, add 2 µL of the LAKi-7 dilutions or DMSO (vehicle control).

  • Add 4 µL of a solution containing the LAK enzyme and biotinylated substrate peptide in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for LAK.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the LAKi-7 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that LAKi-7 binds to LAK within living cells, a critical step in probe validation. [1] Workflow Diagram:

Target_Engagement_Workflow A Transfect Cells with NanoLuc®-LAK Fusion Vector B Plate Transfected Cells in 96-well Plates A->B C Add LAKi-7 Dilutions B->C D Add NanoBRET™ Tracer C->D E Incubate at 37°C D->E F Add NanoLuc® Substrate E->F G Read Luminescence and Filtered Fluorescence F->G H Calculate BRET Ratio and IC₅₀ G->H

Caption: Workflow for the NanoBRET™ target engagement assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-LAK fusion vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer

  • Nano-Glo® Live Cell Reagent

  • 96-well white cell culture plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-LAK fusion vector.

  • 24 hours post-transfection, harvest and plate the cells in the 96-well plate.

  • Prepare a serial dilution of LAKi-7 in Opti-MEM®.

  • Add the LAKi-7 dilutions to the cells.

  • Immediately add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Prepare the Nano-Glo® substrate according to the manufacturer's instructions and add it to the cells.

  • Read the plate within 10 minutes on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the LAKi-7 concentration to determine the IC₅₀ for target engagement.

Protocol 3: Western Blot Analysis of LAK Pathway Modulation

This protocol assesses the ability of LAKi-7 to inhibit the phosphorylation of a downstream substrate of LAK (p-STAT5) in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Recombinant human IL-2

  • LAKi-7

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-STAT5, anti-total-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Culture Jurkat cells and starve them of serum for 4 hours.

  • Pre-treat the cells with various concentrations of LAKi-7 (e.g., 0, 10, 100, 1000 nM) for 1 hour.

  • Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 15 minutes.

  • Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-STAT5 and normalize to total STAT5 or GAPDH. Plot the normalized p-STAT5 levels against the LAKi-7 concentration to determine the cellular EC₅₀.

Protocol 4: T-Cell Proliferation Assay (CFSE)

This functional assay measures the phenotypic consequence of LAK inhibition on T-cell proliferation.

Materials:

  • Primary human T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Recombinant human IL-2

  • LAKi-7

Procedure:

  • Isolate primary T-cells from peripheral blood.

  • Label the T-cells with CFSE according to the manufacturer's protocol.

  • Activate the cells with anti-CD3/CD28 beads and culture in the presence of IL-2.

  • Add serial dilutions of LAKi-7 to the culture.

  • Culture the cells for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Data Analysis: Proliferating cells will show a halving of CFSE fluorescence with each cell division. Quantify the percentage of cells that have undergone one or more divisions. Plot this percentage against the LAKi-7 concentration to determine the EC₅₀ for the inhibition of proliferation.

Selectivity and Use of Controls

A high-quality chemical probe must be selective for its intended target over other related proteins. [1]

Kinase Selectivity Profile

LAKi-7 has been profiled against a panel of over 200 kinases and found to be highly selective for LAK.

Kinase% Inhibition at 1 µM
LAK 99%
Kinase A15%
Kinase B5%
Kinase C<2%
... (200+ others)<10%
Importance of a Negative Control

To ensure that the observed phenotype is due to the inhibition of LAK and not off-target effects, it is crucial to use a negative control. An ideal negative control is a close structural analog of the probe that is inactive against the target. For LAKi-7, the compound N-(5-Amino-2-methoxyphenyl)-3-methyl-N-methylbenzamide (LAKi-7-Neg), where the amide nitrogen is methylated, shows >1000-fold lower activity against LAK and can be used as a negative control in cellular assays.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal in kinase assay Inactive enzyme, incorrect buffer conditionsTest enzyme activity, optimize buffer components (Mg²⁺, ATP concentration).
High variability in cell assays Inconsistent cell plating, compound precipitationEnsure uniform cell density, check solubility of LAKi-7 in media, sonicate stock solution if needed.
No inhibition of p-STAT5 LAKi-7 not cell-permeable, inactive compoundConfirm cellular target engagement (Protocol 2), use a fresh batch of LAKi-7.
Probe shows activity, but negative control is also active Off-target effect, assay artifactProfile both compounds against a broader panel of targets, try a different assay format.

References

  • The Royal Society of Chemistry. (2020). Introduction to Chemical Probes. Retrieved from [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3569. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Elucidating the Mechanism of Action of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate and determine the mechanism of action (MoA) for the novel chemical entity, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. As the biological activity and molecular targets of this compound are not yet characterized in public literature, this guide presents a logical, phased experimental strategy. It begins with broad cellular phenotyping, progresses to specific target identification, and culminates in target validation and downstream signaling pathway analysis. Each section provides the scientific rationale behind the proposed experiments, detailed step-by-step protocols, and guidance on data interpretation, establishing a robust framework for a thorough MoA investigation.

Part 1: Introduction and Strategic Overview

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is an aromatic amide featuring a substituted benzamide core. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse mechanisms, including kinase inhibitors, sirtuin modulators, and agents targeting microtubule dynamics.[1][2] The presence of methoxy and amino groups suggests potential for specific hydrogen bonding and electronic interactions within a protein binding pocket.

Given the uncharacterized nature of this specific molecule, a hypothesis-driven yet unbiased approach is essential. Our investigation will be structured in three phases, designed to progressively narrow the focus from a broad cellular effect to a specific molecular interaction and its functional consequences.

The Three-Phase Investigational Workflow:

  • Phase I: Cellular Phenotyping and Activity Profiling. The initial goal is to understand the compound's impact on fundamental cellular processes. Does it affect cell viability, proliferation, or induce a specific cell fate like apoptosis? These broad-spectrum assays will provide the first clues to its potential therapeutic area and guide subsequent, more focused experiments.

  • Phase II: Molecular Target Identification. Once a consistent cellular phenotype is observed, the next critical step is to identify the direct molecular target(s). This phase employs a combination of computational prediction, broad biochemical screening, and advanced chemical proteomics techniques to pinpoint the protein(s) to which the compound binds.

  • Phase III: Target Validation and Pathway Elucidation. With one or more putative targets identified, this final phase focuses on rigorous validation. We will confirm direct physical engagement between the compound and the target protein, validate its functional modulation in vitro and in cells, and map the downstream signaling cascade to build a complete picture of the mechanism of action.

G cluster_0 Phase I: Cellular Phenotyping cluster_1 Phase II: Target Identification cluster_2 Phase III: Target Validation & Pathway Analysis pheno_start Compound Treatment (Dose-Response) pheno_viability Cell Viability Assay (e.g., MTT, CTG) pheno_start->pheno_viability Observe Cellular Effects pheno_prolif Proliferation Assay (e.g., BrdU) pheno_start->pheno_prolif Observe Cellular Effects pheno_apoptosis Apoptosis Assay (e.g., Annexin V) pheno_start->pheno_apoptosis Observe Cellular Effects pheno_cycle Cell Cycle Analysis (e.g., PI Staining) pheno_start->pheno_cycle Observe Cellular Effects target_insilico In Silico Prediction (Database Screening) pheno_cycle->target_insilico Phenotypic Data Informs Target Search target_biochem Biochemical Screen (e.g., Kinase Panel) target_proteomics Affinity Proteomics (Pulldown-MS) valid_engage Direct Engagement (e.g., SPR, TSA) target_proteomics->valid_engage Putative Target(s) Identified valid_enzyme In Vitro Enzyme Assay valid_engage->valid_enzyme Confirm & Characterize valid_cellular Cellular Target Engagement (e.g., CETSA) valid_enzyme->valid_cellular Confirm & Characterize valid_genetic Genetic Validation (e.g., siRNA, CRISPR) valid_cellular->valid_genetic Confirm & Characterize valid_pathway Pathway Analysis (e.g., Western Blot) valid_genetic->valid_pathway Confirm & Characterize end Mechanism of Action Elucidated valid_pathway->end start N-(5-Amino-2-methoxyphenyl) -3-methylbenzamide start->pheno_start

Caption: A three-phase workflow for MoA elucidation.

Part 2: Experimental Protocols and Methodologies

Phase I: Cellular Phenotyping

The initial step is to select a panel of relevant cell lines. If there is a therapeutic hypothesis (e.g., oncology), a panel of cancer cell lines from different tissues would be appropriate (e.g., MCF7 for breast, A549 for lung, HCT116 for colon).

Protocol 2.1: Cell Viability Assay using CellTiter-Glo®

  • Principle: This luminescent assay measures ATP levels, an indicator of metabolically active, viable cells. A decrease in ATP is correlated with cytotoxicity.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a 10-point serial dilution of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (e.g., from 100 µM to 5 nM) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

    • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical Cellular Activity Profile

Cell Line Tissue of Origin IC₅₀ (µM) Max Inhibition (%)
MCF7 Breast Cancer 1.2 95%
A549 Lung Cancer 10.5 88%
HCT116 Colon Cancer 0.8 98%

| HEK293 | Normal Kidney | > 50 | 15% |

  • Interpretation: The hypothetical data in Table 1 suggests the compound is potently cytotoxic against specific cancer cell lines (HCT116, MCF7) while showing significantly less activity against a non-cancerous cell line (HEK293), indicating a potential therapeutic window. This cytotoxic effect warrants further investigation into the mode of cell death (e.g., apoptosis).

Phase II: Molecular Target Identification

Based on the potent cytotoxicity observed in Phase I, we can hypothesize that the compound inhibits a critical protein for cancer cell survival, such as a kinase or a component of the cell cycle machinery.

Protocol 2.2: Broad-Spectrum Kinase Panel Screen

  • Principle: To rapidly screen the compound against a large number of purified protein kinases to identify potential targets. Many vendors offer fee-for-service kinase profiling.

  • Procedure:

    • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).

    • Screening: The service provider will typically perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases (e.g., the DiscoverX KINOMEscan™ panel). The readout is typically percent inhibition.

    • Follow-up: For any kinases showing significant inhibition (>50-70%), a secondary dose-response assay is performed to determine the IC₅₀ for each hit.

  • Data Analysis: The primary output is a list of kinases inhibited by the compound and their corresponding IC₅₀ values.

Protocol 2.3: Affinity-Based Chemical Proteomics

  • Principle: This unbiased approach uses a modified version of the compound as a "bait" to pull its binding partners out of a complex cell lysate for identification by mass spectrometry (MS).

  • Workflow:

    • Probe Synthesis: Synthesize an analog of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

    • Lysate Preparation: Grow sensitive cells (e.g., HCT116) and prepare a native total cell lysate.

    • Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated magnetic beads. Incubate the beads with the cell lysate. For competition experiments, pre-incubate the lysate with an excess of the original, unmodified compound.

    • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

    • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to the control (unmodified beads) and whose binding is competed away by the excess free compound. These are high-confidence target candidates.

G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Analysis compound Active Compound linker Linker compound->linker handle Biotin Handle linker->handle probe Affinity Probe handle->probe beads Streptavidin Beads probe->beads Immobilize incubation Binding beads->incubation Incubate lysate Cell Lysate (Target + Other Proteins) lysate->incubation Incubate wash wash incubation->wash Wash elution elution wash->elution Elute ms Mass Spectrometry elution->ms LC-MS/MS data Target Protein(s) Identified ms->data Identify Proteins

Caption: Workflow for affinity-based target identification.

Phase III: Target Validation and Pathway Elucidation

Let's assume the kinase screen and proteomics identified Sirtuin 2 (SIRT2) , a cytosolic NAD⁺-dependent deacetylase, as a high-confidence target.[3] The next steps are to validate this interaction.

Protocol 2.4: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA measures target engagement in intact cells. The binding of a ligand (our compound) stabilizes the target protein, increasing its melting temperature.[4]

  • Procedure:

    • Cell Treatment: Treat intact cells (e.g., HCT116) with the compound or vehicle (DMSO) for 1 hour.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

    • Analysis: Analyze the amount of soluble SIRT2 remaining in the supernatant at each temperature by Western Blotting.

  • Data Analysis: Plot the fraction of soluble SIRT2 against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms cellular target engagement.

Protocol 2.5: Western Blot for Downstream Pathway Analysis

  • Principle: If the compound inhibits SIRT2, the acetylation of its known substrates should increase. A key substrate of SIRT2 is α-tubulin.[5] We will measure the acetylation of α-tubulin as a pharmacodynamic biomarker of SIRT2 inhibition.

  • Procedure:

    • Treatment: Treat HCT116 cells with increasing concentrations of the compound for a set time (e.g., 6 hours).

    • Lysis: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane (e.g., with 5% BSA).

      • Incubate with a primary antibody against acetylated-α-tubulin.

      • Incubate with a secondary antibody conjugated to HRP.

      • To ensure equal loading, re-probe the same membrane with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities. An increase in the ratio of acetylated-α-tubulin to total α-tubulin with increasing compound concentration would strongly support an on-target SIRT2 inhibitory mechanism in cells.

G compound N-(5-Amino-2-methoxyphenyl) -3-methylbenzamide sirt2 SIRT2 (Deacetylase) compound->sirt2 Inhibits tubulin_acetylated Acetylated α-Tubulin sirt2->tubulin_acetylated Deacetylates tubulin_deacetylated α-Tubulin microtubules Microtubule Instability & Mitotic Arrest tubulin_acetylated->microtubules Leads to apoptosis Apoptosis microtubules->apoptosis Induces

Caption: Hypothesized SIRT2 inhibition pathway.

Part 3: Conclusion

This application guide outlines a systematic, multi-phased strategy to elucidate the mechanism of action for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. By progressing from broad phenotypic observation to specific target identification and rigorous validation, researchers can build a comprehensive and well-supported model of the compound's biological function. The protocols provided are standard, robust methodologies in the field of drug discovery and chemical biology, and the overall framework is adaptable to whatever cellular effects and molecular targets are uncovered during the investigation. This structured approach maximizes the potential for success in characterizing this novel chemical entity.

References

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  • Cusabio. "More than 100 signaling pathways for most research areas." CUSABIO. Available at: [Link]

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  • National Center for Biotechnology Information. "Sirtuin activators as an anti-aging intervention for longevity." Open Exploration Publishing. Available at: [Link]

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Sources

Application Note & Protocols: A Framework for In Vivo Efficacy Evaluation of Novel Benzamide Analogs in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Imperative

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of action, including anti-cancer, anti-diabetic, and antipsychotic agents.[1][2][3] Its synthetic tractability and ability to engage with a wide range of biological targets make it a fertile ground for novel drug discovery. This document provides a comprehensive framework for the in vivo efficacy evaluation of novel benzamide derivatives, using the representative molecule, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, as a working example.

Given the absence of extensive public data on this specific analog, this guide is designed to be a foundational template. It outlines the logical progression from essential preliminary studies to robust efficacy assessment in established animal models of cancer. The causality behind each experimental choice is explained to empower researchers to design self-validating studies that generate clear, interpretable, and translatable data.[4][5] The protocols described herein assume a hypothetical mechanism of action where the compound has demonstrated in vitro anti-proliferative activity against human cancer cell lines, justifying the progression to in vivo models.

Part 1: Foundational Studies Prior to In Vivo Efficacy

Before committing to costly and ethically significant animal efficacy studies, a series of foundational experiments are mandatory. These preliminary steps ensure that the compound has a suitable profile for in vivo administration and that the subsequent efficacy studies are designed around meaningful dose levels.

1.1. Physicochemical and In Vitro Characterization:

  • Solubility and Stability: Determine the compound's solubility in common formulation vehicles (e.g., saline, PBS, DMSO, PEG400). Stability should be assessed in the chosen vehicle over the expected duration of use.

  • In Vitro Potency: Confirm the compound's anti-proliferative activity (e.g., IC50) against a panel of relevant human cancer cell lines. This data is crucial for selecting the appropriate xenograft model.

  • Mechanism of Action (MoA): If possible, preliminary MoA studies (e.g., kinase assays, cell cycle analysis) should be conducted to guide the selection of pharmacodynamic markers.[6]

1.2. Preliminary Pharmacokinetics (PK) and Toxicology:

  • In Vitro Metabolism: Use of liver microsomes (human and rodent) can provide an early indication of metabolic stability.[7]

  • Single-Dose PK: A preliminary single-dose PK study in rodents (e.g., mice or rats) is highly recommended. This study, often involving intravenous and oral administration, provides critical parameters such as half-life (t½), clearance (Cl), and oral bioavailability (%F).[8] This information is indispensable for designing the dosing regimen for efficacy studies.

  • Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD): A short-term, acute toxicity study is essential to identify a safe dose range for the main efficacy study. This prevents severe adverse effects and ensures animal welfare.[5][9]

The overall workflow from initial characterization to the efficacy study is a staged process, ensuring that data from each phase informs the design of the next.

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: In Vivo Enabling Studies cluster_2 Phase 3: Definitive Efficacy Study a Compound Synthesis & Physicochemical Profiling b In Vitro Potency & Selectivity Assays a->b c Preliminary ADME (e.g., Microsomal Stability) b->c d Formulation Development c->d Proceed if profile is suitable e Pilot PK Study (Single Dose IV/PO) d->e f Dose Range Finding (MTD) Study e->f g Xenograft Model Efficacy Study f->g Proceed with optimal dose/schedule h PK/PD & Biomarker Analysis g->h i Data Analysis & Interpretation h->i

Caption: High-level workflow for pre-clinical drug development.

Part 2: Animal Model Selection and Study Design

The selection of an appropriate animal model is a critical decision that directly impacts the relevance and translatability of the efficacy data.[10] For a novel small molecule with anti-proliferative activity, the Cell Line-Derived Xenograft (CDX) model is the most common and efficient starting point.[11]

2.1. Recommended Model: Subcutaneous CDX Model

  • Rationale: CDX models involve the implantation of human cancer cells into immunocompromised mice.[12] This approach is cost-effective, highly reproducible, and allows for easy, non-invasive monitoring of tumor growth via caliper measurements.

  • Host Strain: Athymic Nude or NOD/SCID mice are standard choices due to their compromised immune systems, which prevent the rejection of human tumor cells.[12]

  • Cell Line Selection: The choice of cell line should be driven by the in vitro potency data. For this protocol, we will use the human colorectal carcinoma cell line HCT116 as an example, assuming N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide shows potent activity against it.

2.2. Ethical Considerations All animal experiments must be conducted in compliance with local and national regulations. Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[5] Animal welfare should be prioritized, with clear humane endpoints defined (e.g., >20% body weight loss, tumor ulceration, significant morbidity).

Part 3: Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Non-Tumor Bearing Mice

Objective: To determine the highest dose of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide that can be administered on a given schedule without causing unacceptable toxicity.

Methodology:

  • Animals: Use the same strain and sex of mice as planned for the efficacy study (e.g., female Athymic Nude mice, 6-8 weeks old).

  • Acclimation: Allow animals to acclimate for at least 7 days before the start of the study.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups. Doses should be selected based on preliminary toxicity data or literature on similar compounds.

  • Formulation: Prepare the compound in a sterile, appropriate vehicle. Ensure homogeneity if it is a suspension.

  • Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) daily for 5-14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical signs of toxicity.

Parameter Description
Vehicle Example: 10% DMSO, 40% PEG300, 50% Saline
Dose Levels Example: 10, 30, 100 mg/kg
Route Oral Gavage (PO)
Schedule Once daily (QD) for 14 days
Primary Endpoints Body weight change, clinical observations

Table 1: Example Parameters for an MTD Study.

Protocol 2: In Vivo Efficacy in a Subcutaneous HCT116 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide at well-tolerated doses.

Methodology:

  • Cell Culture: Culture HCT116 cells using standard aseptic techniques. Harvest cells during the logarithmic growth phase. Ensure cell viability is >95%.

  • Tumor Implantation:

    • Resuspend HCT116 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumors ~5-7 days post-implantation.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: Test Compound (e.g., 0.5x MTD, PO, QD)

    • Group 3: Test Compound (e.g., 1x MTD, PO, QD)

    • Group 4: Positive Control (e.g., a standard-of-care agent for colorectal cancer)

  • Dosing and Monitoring:

    • Administer treatments for 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for clinical signs of toxicity daily.

  • Study Termination:

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), at the end of the study, or if humane endpoints are met.

    • At necropsy, excise tumors, weigh them, and collect tissues (tumor, plasma, liver) for PK/PD analysis.

G Day_Neg7 Day -7 Acclimation Begins Day_0 Day 0 Implant HCT116 Cells (5x10^6 s.c.) Day_Neg7->Day_0 Day_7_10 Day 7-10 Tumors Palpable Begin Monitoring Day_0->Day_7_10 Day_14 Day 14 Randomize Mice (Tumors ~120mm³) Day_7_10->Day_14 Day_15_35 Day 15-35 Treatment Period (Vehicle, Compound, PoC) Day_14->Day_15_35 Day_36 Day 36 End of Study Necropsy & Tissue Collection Day_15_35->Day_36

Caption: Typical timeline for a xenograft efficacy study.

Part 4: Data Analysis and Interpretation

4.1. Efficacy Endpoints: The primary efficacy endpoint is the inhibition of tumor growth. This is typically expressed as Tumor Growth Inhibition (TGI) .

  • Calculation: TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume of the treated group from the start to the end of treatment.

    • Where ΔC is the change in mean tumor volume of the vehicle control group over the same period.

4.2. Statistical Analysis: Differences in tumor volumes between the treated and vehicle control groups should be analyzed using appropriate statistical methods, such as a two-way repeated-measures ANOVA or a Student's t-test on the final day tumor volumes. A p-value of <0.05 is typically considered statistically significant.

GroupDose (mg/kg)ScheduleMean Tumor Volume (Day 35, mm³)TGI (%)Mean Body Weight Change (%)
1. Vehicle-QD1550 ± 210-+5.2
2. Compound50QD780 ± 150*51-3.1
3. Compound100QD450 ± 95 76-8.5
4. Positive Ctrl20QD510 ± 11071-6.4

Table 2: Example Summary of Efficacy Study Results (*p<0.05, **p<0.01 vs. Vehicle). Data is hypothetical.

4.3. PK/PD Correlation: At the end of the study, drug concentrations in plasma and tumor tissue should be measured (e.g., via LC-MS/MS).[8] This data allows for the correlation of drug exposure with efficacy (TGI) and target engagement (if a biomarker is available), providing crucial insights for predicting the required therapeutic dose in humans.[13][14]

Conclusion

This document provides a strategic and methodological guide for conducting in vivo efficacy studies on novel benzamide compounds like N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. By following a logical progression from foundational in vitro and PK/Tox studies to a well-designed xenograft efficacy trial, researchers can generate robust, decision-enabling data. This structured approach, grounded in scientific integrity, maximizes the potential for identifying promising new therapeutic candidates for clinical development.

References

  • Sledge, G. W., & Miller, K. D. (2003). Animal models and therapeutic molecular targets of cancer: utility and limitations. Breast Cancer Research and Treatment, 82(1), 1-10. [Link]

  • Festing, M. F., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244-258. [Link]

  • Gao, H., Korn, J. M., Ferretti, S., Monahan, J. E., Wang, Y., Singh, M., ... & Sellers, W. R. (2015). High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response. Nature medicine, 21(11), 1318-1325. [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Jonkers, J. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998-1013. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Postlind, H., Pettersson, H., & Andersson, T. B. (2006). In vitro and in vivo metabolism of N-(heptan-4-yl)benzo[d][11][12]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide. Food and Chemical Toxicology, 44(10), 1645-1655. [Link]

  • Melanoma Research Alliance. (2019). New Models for Testing Melanoma Drugs and Vaccines. [Link]

  • Lin, H. S., Chen, C. M., Wang, C. H., Lee, Y. J., & Lin, W. N. (2013). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. Journal of Pharmacy and Pharmacology, 65(3), 406-415. [Link]

  • Hart, C. P., Sun, M., Py-Daniel, K. R., Ghaboosi, N., Gu, Y., Zou, A., ... & Goldstein, D. M. (2020). Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches. Journal of Medicinal Chemistry, 63(23), 15050-15071. [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. [Link]

  • ResearchGate. (2020). Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches | Request PDF. [Link]

  • Al-Badr, A. A. (2022). Advancements in small molecule drug design: A structural perspective. Saudi Pharmaceutical Journal, 30(6), 665-677. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Qamar, M. A., Ali, N., Nabi, M., Fatima, R., & Ahmad, U. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]

  • Kumar, R., Kumar, S., & Singh, J. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131586. [Link]

  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31-34. [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • Park, K., Lee, B. M., Hyun, K. H., Kim, H. J., Lee, E. Y., Lee, Y. H., ... & Kim, D. J. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 22(7), 2280-2293. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Al-Omar, M. A. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4309. [Link]

  • Justia Patents. (n.d.). Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. [Link]

  • Gali, V. V., Saree, O. J., Napolitano, M. J., Patrick, D. A., Van Voorhis, W. C., Gelb, M. H., & Buckner, F. S. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1642-1653. [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

  • Piras, A., Dellacà, G., Sisto, F., Brunetti, J., Naggi, A., & Torri, G. (2023). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(9), 7935. [Link]

  • Scientific Reports. (n.d.). Multiparametric in vitro and in vivo analysis of the safety profile of self-assembling peptides. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link]

  • MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

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Troubleshooting & Optimization

Technical Support: Optimization of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Chemistry Applications Document ID: TS-BENZ-5AM-002 Last Updated: February 22, 2026 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Push-Pull" Challenge

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide presents a classic "deactivated nucleophile" challenge. Users typically encounter low yields not due to operator error, but because the electronic properties of the starting material work against the reaction.

The synthesis requires a two-step sequence:

  • Amide Coupling: Reaction of 2-methoxy-5-nitroaniline with 3-methylbenzoyl chloride.

  • Nitro Reduction: Selective reduction of the nitro group to the amine.[1]

Root Cause Analysis: The primary failure point is Step 1 . The starting aniline is electronically deactivated by the para-nitro group and sterically hindered by the ortho-methoxy group. Standard peptide coupling reagents (EDC, HATU) often fail to drive this reaction to completion.

Module 1: The Coupling Step (The Bottleneck)

The Issue:

"I am using EDC/HOBt or HATU in DCM, but I see mostly starting material by LCMS after 24 hours."

Technical Explanation:

Your nucleophile (2-methoxy-5-nitroaniline) is severely deactivated. The nitro group pulls electron density from the ring, making the amine nitrogen poor at attacking the carbonyl. Furthermore, the ortho-methoxy group creates a "ortho-effect" steric clash. Mild coupling reagents cannot generate an electrophile reactive enough to overcome this barrier.

Protocol Correction: The Acid Chloride Method

Switch to a high-energy electrophile (Acid Chloride) and a catalytic base solvent (Pyridine).

Optimized Protocol:

  • Activation: Convert 3-methylbenzoic acid to its acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. Do not trust commercial acid chlorides without verifying purity; they hydrolyze.
    
  • Solvent System: Use Pyridine as both solvent and base. It acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

  • Temperature: This reaction often requires heat (

    
    ) to overcome the activation energy barrier of the deactivated aniline.
    

Step-by-Step Workflow:

  • Dissolve 2-methoxy-5-nitroaniline (1.0 equiv) in dry Pyridine (5-10 volumes).

  • Cool to

    
     (to control initial exotherm).
    
  • Add 3-methylbenzoyl chloride (1.2 - 1.5 equiv) dropwise.

  • Allow to warm to RT. Crucial: If TLC shows starting material after 2 hours, heat to

    
    .
    
  • Workup: Pour the reaction mixture into ice-cold dilute HCl (1M). The product (N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide) should precipitate as a solid. Filter and wash with water.[2]

Troubleshooting Table: Coupling Step
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Nucleophile is too deactivated for RT reaction.Heat reaction to

. Ensure anhydrous conditions.
Sticky Gum / No Solid Product is soluble in Pyridine/HCl mix.Evaporate Pyridine first (azeotrope with Toluene), then partition between EtOAc and 1M HCl.
Impurity at +18 mass Hydrolysis of Acid Chloride.Re-distill Acid Chloride or use fresh

activation. Ensure Pyridine is dry.

Module 2: The Reduction Step (Chemo-selectivity)

The Issue:

"The reduction works, but my product turns black/brown during filtration, or the yield is lost in the aqueous layer."

Technical Explanation:

The final product is an electron-rich aniline derivative (phenylenediamine-like core). These are highly susceptible to oxidative decomposition in air (turning dark). Additionally, the amino group increases polarity, making the molecule amphoteric.

Protocol Correction: Controlled Reduction

Avoid harsh acidic conditions that might hydrolyze the amide. Two methods are recommended based on available equipment.

Method A: Catalytic Hydrogenation (Cleanest)

  • Catalyst: 10% Pd/C (wet support to prevent ignition).

  • Solvent: MeOH or EtOH / THF (1:1). The intermediate nitro-amide is often poorly soluble in pure alcohol; THF helps solubility.

  • Condition:

    
     balloon (1 atm) is usually sufficient.
    
  • Precaution: Filter rapidly through Celite under an inert atmosphere (Nitrogen blanket) if possible.

Method B: Iron/Ammonium Chloride (Robust)

  • Reagents: Iron powder (3-5 equiv),

    
     (saturated aq. solution), EtOH/THF.
    
  • Temp: Reflux (

    
    ).
    
  • Why: This is a gentle reduction that will not touch the amide bond or aromatic ring halogens (if you have derivatives).

Troubleshooting Table: Reduction Step
SymptomProbable CauseCorrective Action
Product turns black Air oxidation of the free amine.Add trace ascorbic acid during workup or store as HCl salt immediately.
Incomplete Reduction Catalyst poisoning (Sulphur/Amines) or poor solubility.Use Method B (Fe/NH4Cl). Ensure starting material is fully dissolved (add more THF).
Low Mass Recovery Product lost in aqueous phase (Amphoteric).Do not extract with acidic water. Extract with EtOAc/DCM from saturated NaHCO3 (pH ~8-9).

Module 3: Isolation & Purification

The Issue:

"Where is my product? I filtered the reaction mixture and got nothing."

Technical Explanation:

The final product is likely highly soluble in organic solvents (DCM/MeOH) but potentially insoluble in pure water at neutral pH. However, if you acidify (pH < 4), the amine protonates and becomes water-soluble. If you basify (pH > 10), the amide might hydrolyze or become soluble as an anion (less likely here).

Protocol Correction: Controlled Precipitation
  • Workup:

    • Evaporate the reaction solvent (THF/MeOH) completely.

    • Dissolve the residue in EtOAc.

    • Wash with saturated NaHCO3 (to remove any residual acid/phenolic impurities).

    • Dry over Na2SO4.

    • Concentrate.

  • Crystallization:

    • The crude product is often an oil. Triturate with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.

    • If it fails to crystallize, purify by column chromatography (DCM/MeOH 95:5). Note: Add 1% TEA to the eluent to prevent tailing of the amine on silica.

Visual Troubleshooting Guides

Diagram 1: Synthesis Pathway & Critical Decision Points

G Start Start: 2-Methoxy-5-nitroaniline + 3-Methylbenzoyl Chloride Step1 Step 1: Amide Coupling (Pyridine, 0°C -> RT) Start->Step1 Check1 Check: TLC/LCMS (Is SM consumed?) Step1->Check1 Heat Action: Heat to 60-80°C (Force reaction) Check1->Heat No (SM remains) Intermediate Intermediate: N-(2-Methoxy-5-nitrophenyl)-3-methylbenzamide Check1->Intermediate Yes (Conversion >90%) Heat->Check1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Step2 Check2 Check: Product Color (Is it turning black?) Step2->Check2 Oxidation Action: Store as HCl Salt (Prevent oxidation) Check2->Oxidation Yes (Unstable) Final Final Product: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Check2->Final No (Stable) Oxidation->Final

Caption: Synthesis workflow with critical checkpoints for temperature control and product stability.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield Step Which Step? Problem->Step Coupling Coupling (Step 1) Step->Coupling Reduction Reduction (Step 2) Step->Reduction C_Issue1 Incomplete Reaction? Coupling->C_Issue1 R_Issue1 Product Lost in Aqueous? Reduction->R_Issue1 C_Fix1 Use Acid Chloride + Heat (Avoid EDC/HATU) C_Issue1->C_Fix1 Yes C_Issue2 Hydrolysis? C_Issue1->C_Issue2 No C_Fix2 Dry Solvents / Fresh SOCl2 C_Issue2->C_Fix2 Yes R_Fix1 Extract at pH 8-9 (Not Acidic!) R_Issue1->R_Fix1 Yes R_Issue2 Decomposition? R_Issue1->R_Issue2 No R_Fix2 Degas Solvents / Fast Workup R_Issue2->R_Fix2 Yes

Caption: Decision tree for diagnosing yield loss in amide coupling and nitro reduction steps.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (Standard reference for acid chloride preparation and Schotten-Baumann conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of deactivated nucleophiles in amide coupling).

  • Beutner, G. L., et al. (2018).[1] "TCFH–NMI: A Reagent for the Preparation of Amides from Carboxylic Acids and Primary Amines." Organic Letters, 20(14), 4218–4222. (Discussion on difficult amide couplings with electron-deficient anilines).

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation with Pd/C: An effective system for reduction of nitro compounds." Synthesis, 1988(02), 91-95. (Alternative mild reduction method).[4]

Sources

Technical Support Center: Purification of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring high purity and yield of your target compound.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter when isolating N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide from a crude reaction mixture. The synthesis of this molecule, typically an acylation reaction between a derivative of 4-methoxy-m-phenylenediamine and 3-methylbenzoyl chloride or 3-methylbenzoic acid, can result in a variety of impurities.[1]

Question: My final product is contaminated with unreacted 3-methylbenzoic acid. How can I remove it?

Answer:

This is a common issue, especially when an excess of the carboxylic acid is used to drive the reaction to completion. The acidic nature of the unreacted starting material makes it easily separable from your neutral-to-basic product.

  • Root Cause: 3-methylbenzoic acid possesses a carboxylic acid group, which is acidic. Your product, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, has a free amino group, making it basic. This difference in acid-base properties is the key to their separation.

  • Recommended Solution: Liquid-Liquid Extraction with a Mild Base.

    • Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the 3-methylbenzoic acid to form its sodium salt, which is highly soluble in water and will be extracted from the organic layer.

    • Repeat the wash 2-3 times to ensure complete removal.

    • Check the pH of the final aqueous wash to ensure it is basic.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to recover the purified product.

Question: I'm struggling to remove the unreacted amine starting material (5-amino-2-methoxyaniline). What is the best approach?

Answer:

Residual amine starting material can be challenging because its basicity is similar to that of your product. While an acid wash is a standard approach for removing bases, it can lead to product loss.

  • Root Cause: Both your product and the starting material contain a basic amino group. During an acidic wash, both can be protonated and partition into the aqueous layer, significantly reducing your yield.

  • Recommended Solutions:

    • Option A: Careful pH-Controlled Acid Wash (Use with Caution):

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash gently with a dilute solution of a weak acid, such as 5% acetic acid or very dilute (0.1-0.5M) HCl. The starting diamine is generally more basic than the product amide and may be preferentially extracted.

      • Crucially, monitor your product loss. After each wash, take a small aliquot of the aqueous layer, neutralize it, and back-extract with ethyl acetate. Analyze this extract by Thin Layer Chromatography (TLC) to see how much product you are losing.

      • This method is a trade-off between purity and yield and is not always effective.

    • Option B: Column Chromatography (Most Reliable Method): Flash column chromatography is the most effective method for separating compounds with similar polarities.[2][3]

      • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

      • Mobile Phase: A solvent system of Hexane/Ethyl Acetate or Dichloromethane/Methanol is recommended. Start with a lower polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The starting amine is typically more polar than the final amide product and will elute later or require a higher concentration of the polar solvent.

      • Use TLC to determine the optimal solvent system before running the column.

Question: My isolated product has a persistent yellow or brown color. What causes this and how can it be removed?

Answer:

Aromatic amines are susceptible to oxidation, which can form highly colored impurities.

  • Root Cause: The free amino group on the phenyl ring can be easily oxidized by air, especially in the presence of light or trace metal catalysts, leading to the formation of colored quinone-imine type structures.

  • Recommended Solutions:

    • Recrystallization with Activated Carbon: Recrystallization is an excellent method for purifying crystalline solids and removing colored impurities.[4]

      • Select an appropriate solvent for recrystallization (see table below).

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

      • Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form pure crystals.

      • Collect the crystals by filtration.

    • Work in an Inert Atmosphere: During work-up and purification, minimizing exposure to air can prevent further oxidation. Purging solvents with nitrogen or argon can be beneficial.

Part 2: Frequently Asked Questions (FAQs) & Protocols

This section provides detailed protocols for the most critical purification steps.

FAQ 1: What is the recommended general purification workflow for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide?

Answer:

A multi-step approach is recommended to achieve high purity. The following workflow diagram illustrates the logical progression from the crude reaction mixture to the final, pure compound.

G Crude Crude Reaction Mixture Workup Aqueous Work-up (Basic Wash, e.g., NaHCO3) Crude->Workup Organic Crude Product in Organic Solvent Workup->Organic Evap1 Solvent Evaporation Organic->Evap1 Solid Crude Solid Product Evap1->Solid TLC1 Purity Check (TLC/HPLC) Solid->TLC1 Recryst Recrystallization (with optional charcoal treatment) TLC1->Recryst Impurities Present Pure Pure Product (>98%) TLC1->Pure Purity OK TLC2 Purity Check (TLC/HPLC) Recryst->TLC2 Column Silica Gel Chromatography TLC2->Column Still Impure TLC2->Pure Purity OK Column->Pure Dry Drying under Vacuum Pure->Dry

Caption: General purification workflow for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

FAQ 2: How do I select the best solvent for recrystallization?

Answer:

Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. Aromatic amides offer several options.[5][6]

Protocol: Solvent Screening for Recrystallization

  • Place a small amount (approx. 20-30 mg) of your crude product into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is likely too good.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Place the tube in an ice bath for 15-20 minutes.

  • The best solvent is one that results in the formation of a large quantity of high-quality crystals upon cooling.

Technique Recommended Solvent Systems Rationale & Expert Tips
Recrystallization Ethanol, Isopropanol (IPA), Acetonitrile[4]These polar protic/aprotic solvents often provide the ideal solubility profile. They are good at dissolving the amide at high temperatures while allowing it to crystallize upon cooling.
Ethyl Acetate / HexaneUse a co-solvent system if a single solvent is not ideal. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
Column Chromatography Hexane / Ethyl Acetate (Gradient)A classic choice for moderately polar compounds. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase it to elute your product.
Dichloromethane / Methanol (Gradient)Useful if the compound is more polar. Start with 1-2% methanol in DCM and increase the gradient as needed. Caution: Use in a well-ventilated fume hood.

FAQ 3: How can I confirm the purity and identity of my final product?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for unambiguous confirmation.

  • Thin Layer Chromatography (TLC): Use TLC throughout the purification to track the disappearance of starting materials and the isolation of the product. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The spectra should be clean, with integrations in the ¹H NMR matching the number of protons in the structure and the absence of peaks corresponding to impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound. Techniques like Electrospray Ionization (ESI) should show a strong signal for the [M+H]⁺ ion.

Part 3: Safety & Handling

Question: Are there any specific safety precautions I should take?

Answer:

Yes. While a full Safety Data Sheet (SDS) should be consulted, general best practices are crucial.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and reagents in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Aromatic amines can be irritants and are often classified as potentially hazardous. Avoid skin contact.[7] The final compound's toxicological properties may not be fully known, so it should be handled with care.

References

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. National Center for Biotechnology Information. [Link]

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. [Link]

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. [Link]

  • Synthesis of Liquid Crystalline Aromatic Amide Compounds. Journal of the Chinese Chemical Society. [Link]

  • Crystal structure of spherical aromatic amide. RSC Publishing. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace - University of Waterloo. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • N-(2,5-dimethoxyphenyl)-3-methylbenzamide Synthesis Analysis. ChemBeast. [Link]

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Optimizing reaction conditions for the synthesis of substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for navigating the complexities of substituted benzamide synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your reactions effectively. This center is built on a foundation of scientific integrity, offering field-proven insights to ensure your success.

Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section addresses specific, common issues encountered during the synthesis of substituted benzamides in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes?

  • Answer: Low yields are a frequent challenge and can stem from several factors. A primary culprit is often the hydrolysis of the acyl chloride (e.g., benzoyl chloride) starting material into the unreactive corresponding carboxylic acid.[1][2][3] This is particularly problematic as benzoyl chloride reacts readily with water.[1] Another common reason is incomplete reaction, which could be due to insufficient reaction time, suboptimal temperature, or poor solubility of reactants.[4][5] Finally, product loss during the workup and purification stages, such as extraction and recrystallization, can significantly diminish your final isolated yield.[1][5]

    • Causality & Solution: To mitigate hydrolysis, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[5] If an incomplete reaction is suspected, consider increasing the reaction time or gently warming the mixture.[1][4] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5][6]

Issue 2: Product is Contaminated with an Insoluble White Solid

  • Question: After my reaction, the crude product is contaminated with a white solid that is sparingly soluble in my recrystallization solvent. What is this impurity and how can I remove it?

  • Answer: This contaminant is very likely the corresponding benzoic acid, formed from the hydrolysis of your benzoyl chloride starting material.[1][3] Benzoic acid is often less soluble in common organic solvents compared to the desired benzamide product.

    • Causality & Solution: To remove the acidic benzoic acid, you can wash the crude product with a cold, dilute solution of sodium bicarbonate.[1] The benzoic acid will react to form sodium benzoate, which is water-soluble and can be easily washed away.

Issue 3: Formation of an Oil Instead of a Solid Precipitate

  • Question: My reaction was expected to yield a solid product, but instead, an oil has formed. What should I do?

  • Answer: The formation of an oil can be attributed to the presence of impurities or the creation of a low-melting eutectic mixture.[2]

    • Causality & Solution: To induce crystallization, you can try several techniques. Scratching the inside of the flask with a glass rod can provide a surface for nucleation.[2] If you have a small crystal of the pure product, "seeding" the oil with it can initiate crystallization.[2] Cooling the flask in an ice bath may also encourage solidification.[2] If these methods fail, proceed with a standard workup by extracting the product into an organic solvent, washing with water and brine, drying the organic layer, and concentrating it. The resulting crude material can then be purified by recrystallization.[2]

Issue 4: The Reaction Mixture Becomes Too Thick to Stir

  • Question: As my reaction progresses, the product precipitates rapidly, making the mixture too thick to stir effectively. How can I manage this?

  • Answer: Rapid precipitation of the benzamide product can lead to poor mixing, which in turn can result in an incomplete reaction or the formation of side products due to localized high concentrations of reagents.[1]

    • Causality & Solution: To maintain a stirrable slurry, use a sufficient volume of solvent. For larger-scale reactions, a mechanical stirrer may be necessary to ensure efficient mixing.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzamides?

A1: The most prevalent laboratory methods include:

  • From Acyl Chlorides (Schotten-Baumann Reaction): This involves reacting an acyl chloride (like benzoyl chloride) with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

  • From Carboxylic Acids using Coupling Reagents: This method directly couples a carboxylic acid and an amine using a coupling agent.[4][7] Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions.[7][8] Other modern coupling agents include HATU and HBTU.[6][]

  • From Benzonitriles: Benzamides can also be prepared by the partial hydrolysis of benzonitriles, often catalyzed by an acid or a base.[3]

Q2: What are the primary side reactions to be aware of during benzamide synthesis?

A2: The two most common side reactions are the hydrolysis of the acyl chloride starting material and the over-acylation (or diacylation) of the newly formed benzamide.[1] Over-acylation can lead to the formation of an N-acylbenzamide, which can complicate purification and reduce the yield of the desired product.

Q3: How can I prevent over-acylation?

A3: To prevent over-acylation, it is crucial to avoid localized high concentrations of the acylating agent.[1] This can be achieved by adding the acyl chloride dropwise to a vigorously stirred solution of the amine. Maintaining a low reaction temperature (e.g., 0-5 °C) can also help to control the reaction rate and minimize this side reaction.[1]

Q4: How does reaction temperature affect benzamide synthesis?

A4: Reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts and decomposition of the desired product.[4] For example, in some cases, elevated temperatures might favor the formation of benzonitrile instead of benzamide.[10] It is often necessary to run small-scale trials at different temperatures to find the optimal balance between reaction rate and product purity.[4]

Experimental Protocols & Data

General Protocol for Benzamide Synthesis via the Schotten-Baumann Reaction

This protocol provides a standard laboratory procedure for the synthesis of a substituted benzamide from an amine and an acyl chloride.

  • In a flask equipped with a magnetic stirrer, dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Add an aqueous solution of a base, such as 10% sodium hydroxide, to the amine solution.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled, stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[6]

Comparison of Common Amide Coupling Reagents
Coupling ReagentTypical AdditiveKey AdvantagesKey Disadvantages
DCC (Dicyclohexylcarbodiimide)HOBtInexpensive, widely used.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove.[8]
DIC (Diisopropylcarbodiimide)HOBtDiisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis.[8]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBtWater-soluble carbodiimide and byproduct, easily removed by aqueous extraction.[8]More expensive than DCC or DIC.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (base)Fast reaction rates, low rates of epimerization.Can react with unprotected N-termini if used in excess.[8]
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)DIPEA (base)Minimal racemization, does not cause dehydration of asparagine and glutamine.[8]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.

Visualizing the Workflow

Troubleshooting Flowchart for Low Benzamide Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Hydrolysis Check for Hydrolysis of Acyl Chloride Start->Check_Hydrolysis Check_Completion Assess Reaction Completion Start->Check_Completion Check_Workup Evaluate Workup & Purification Start->Check_Workup Sol_Anhydrous Use Anhydrous Solvents/Reagents Work Under Inert Atmosphere Check_Hydrolysis->Sol_Anhydrous Evidence of Benzoic Acid? Sol_Time_Temp Increase Reaction Time or Temperature Monitor by TLC Check_Completion->Sol_Time_Temp Starting Material Remaining? Sol_Optimize_Purification Optimize Extraction & Recrystallization Check pH during washes Check_Workup->Sol_Optimize_Purification Significant Product Loss?

Caption: A decision tree for troubleshooting low benzamide yield.

General Experimental Workflow for Benzamide Synthesis

Benzamide_Synthesis_Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Combine Amine, Solvent, & Base Cool in Ice Bath Setup->Reagents Addition Slow, Dropwise Addition of Acyl Chloride Reagents->Addition Reaction Stir at Room Temperature Monitor by TLC Addition->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Dry, Concentrate, & Purify (Recrystallization or Chromatography) Workup->Purification Analysis Characterize Pure Product (NMR, IR, MP) Purification->Analysis

Caption: A general experimental workflow for benzamide synthesis.

References

  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem.
  • Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. (n.d.). Benchchem.
  • Identifying and minimizing side reactions in benzamide synthesis. (n.d.). Benchchem.
  • Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. (n.d.). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • optimization of reaction conditions for benzamide synthesis. (n.d.). Benchchem.
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012, July 5). National Library of Medicine.
  • optimizing reaction conditions for 4-benzoylbenzamide synthesis. (n.d.). Benchchem.
  • Optimization of the reaction conditions for the preparation of 2a. (n.d.). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

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Technical Support Center: Overcoming Solubility Challenges with N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. This document provides in-depth troubleshooting strategies and best practices for researchers, scientists, and drug development professionals encountering solubility issues with this and similar aromatic amide compounds in biological assays. Poor solubility is a leading cause of experimental variability and failure in early-stage drug discovery, with some estimates suggesting that over 70% of new chemical entities are poorly soluble.[1][2] This guide is designed to provide a systematic and scientifically-grounded framework to overcome these common, yet critical, hurdles.

First-Line Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with sparingly soluble compounds.

Q1: I dissolved my N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in DMSO to make a stock solution. When I added it to my aqueous cell culture media, it immediately precipitated. What happened?

This is a classic issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3] The organic solvent disperses into the aqueous phase, leaving the compound molecules to agglomerate and precipitate. The key is to perform dilutions carefully, often in a stepwise manner, and to avoid creating localized areas of high concentration in the final solution.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

While DMSO is a widely used and effective solvent, it is not inert and can be toxic to cells at higher concentrations.[4] The acceptable final concentration of DMSO is highly dependent on the cell type and the duration of the assay.[5]

  • General Guideline: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe for prolonged incubations (24-72 hours) with minimal impact on cell viability or proliferation.[6]

  • Higher Concentrations: Some robust cell lines may tolerate up to 1%, but concentrations of 1.25% and higher often lead to significant cytotoxicity.[7][8]

  • Critical Note: It is imperative to run a vehicle control experiment where cells are treated with the same final concentration of DMSO (or other co-solvents) that will be used for your compound, to ensure that the observed effects are due to your compound and not the solvent.[5]

Q3: Can I just sonicate or vortex my compound suspension to get it into solution for my assay?

While sonication can help break up aggregates and transiently improve dispersion, it often creates a fine suspension rather than a true solution. This is not ideal for several reasons:

  • Inconsistent Dosing: A suspension is not homogenous, leading to inaccurate and irreproducible concentrations of the compound being added to your assay wells.

  • Unstable Form: The compound may still precipitate over the course of the experiment, leading to misleading results.

  • Cellular Artifacts: Insoluble particles can be adsorbed onto cell membranes, causing physical stress or other artifacts unrelated to the compound's pharmacological activity.[9]

Q4: Is heating the stock solution a good way to improve solubility?

Gentle heating can sometimes help dissolve a compound, but it must be approached with caution.

  • Potential for Degradation: Many organic molecules are heat-labile and can degrade at elevated temperatures. This would lead to an unknown concentration of the active compound and the introduction of potentially confounding degradation products.

  • Supersaturation: Heating can create a supersaturated solution, which is thermodynamically unstable. The compound may precipitate out as the solution cools to the experimental temperature (e.g., 37°C in an incubator).

If you choose to use gentle heat, it should be done carefully (e.g., a 37°C water bath for a short period), and the solution should be visually inspected for clarity at room temperature and at the final assay temperature before use.

In-Depth Guide: A Systematic Approach to Solubilization

When initial attempts to dissolve N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide fail, a more systematic approach is required. The following workflow will guide you through selecting the most appropriate strategy.

G start Start: Compound Solubility Issue check_dmso Attempt to dissolve in 100% DMSO at desired stock concentration (e.g., 10-50 mM) start->check_dmso is_soluble_dmso Is it soluble? check_dmso->is_soluble_dmso success_dmso Success! Proceed with serial dilution into aqueous buffer. Validate final DMSO concentration is non-toxic. is_soluble_dmso->success_dmso Yes strategy_select Solubility in pure DMSO is insufficient. Select advanced strategy. is_soluble_dmso->strategy_select No ph_mod Strategy 1: pH Modification strategy_select->ph_mod cosolvent Strategy 2: Co-Solvent System strategy_select->cosolvent cyclodextrin Strategy 3: Cyclodextrin Formulation strategy_select->cyclodextrin ph_details Analyze structure for ionizable groups. Test solubility in acidic/basic buffers. ph_mod->ph_details cosolvent_details Test solubility in mixtures of DMSO with other solvents like PEG400 or Ethanol. cosolvent->cosolvent_details cyclodextrin_details Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for complexation. cyclodextrin->cyclodextrin_details final_validation Validate chosen method: 1. Confirm solubility in final assay media. 2. Run vehicle controls for toxicity. 3. Ensure no interference with assay readout. ph_details->final_validation cosolvent_details->final_validation cyclodextrin_details->final_validation

Caption: Decision workflow for troubleshooting compound solubility.

Strategy 1: pH-Mediated Solubilization

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10] N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide contains a primary aromatic amine group (-NH2). Aromatic amines are weakly basic. By lowering the pH of the solvent, this amino group can be protonated to form an ammonium salt (-NH3+), which is typically much more water-soluble than the neutral form.[11]

Experimental Protocol: pH Solubility Screen

  • Prepare Buffers: Prepare a series of biocompatible buffers across a range of pH values (e.g., pH 4.0, 5.5, 6.5, 7.4). Use buffers appropriate for your final assay, such as citrate for lower pH and phosphate or HEPES for neutral pH.[12]

  • Compound Addition: Add a small, known amount of solid N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide to a fixed volume of each buffer to create a slurry.

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by passing through a 0.22 µm filter.[13]

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution.

Causality and Considerations:

  • If solubility dramatically increases at lower pH, this confirms the basic nature of the amino group is key.

  • Critical Check: Ensure that the final pH of your assay medium, after adding the acidified stock solution, remains within the viable range for your cells (typically pH 7.2-7.4). A highly concentrated, low-pH stock may require a final dilution into a strongly buffered assay medium.

  • The amide bond in the molecule is generally stable but can be susceptible to hydrolysis under very strong acidic or basic conditions, especially with prolonged heating.[14]

Strategy 2: The Co-Solvent System Approach

Scientific Rationale: Sometimes, a single organic solvent is insufficient. A co-solvent system uses a mixture of solvents to achieve a desirable balance of polarity and solubilizing power.[] Co-solvents work by reducing the self-association of water molecules, which effectively lowers the polarity of the solvent system and makes it more favorable for a hydrophobic compound to dissolve.[]

Common Co-Solvents for Biological Assays:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent.[4]

  • Polyethylene Glycol 400 (PEG400): A less toxic, water-miscible polymer.

  • Ethanol: A polar protic solvent, but can be more toxic to cells than DMSO at equivalent concentrations.[7]

  • N,N-Dimethylformamide (DMF): A strong solvent, but generally more toxic than DMSO and used with caution.

Experimental Protocol: Co-Solvent Screening

  • Prepare Mixtures: Create a matrix of co-solvent mixtures. For example:

    • 90% DMSO / 10% PEG400

    • 80% DMSO / 20% PEG400

    • 50% DMSO / 50% Ethanol

  • Solubility Test: Attempt to dissolve the compound in these mixtures at your target stock concentration. Use visual inspection (for clarity) and, if necessary, microscopy to check for micro-precipitates.

  • Serial Dilution: Once a suitable co-solvent system is identified, prepare a concentrated stock solution. Perform a serial dilution into the final aqueous assay buffer. A "pre-dilution" step in 100% assay buffer can sometimes prevent precipitation.

  • Vehicle Control: Always test the final concentration of the co-solvent mixture on your cells to rule out toxicity.

Strategy 3: Formulation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, forming a water-soluble inclusion complex.[17][18] This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[19]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[16][18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with excellent solubilizing capacity and a strong safety profile.[4][17]

G cluster_0 Aqueous Environment cd cd_label Hydrophilic Exterior cd_cavity Hydrophobic Cavity drug Drug Molecule (Hydrophobic) complex_cd complex_drug complex_label Soluble Inclusion Complex arrow + arrow2

Caption: Cyclodextrin encapsulating a hydrophobic drug molecule.

Experimental Protocol: Cyclodextrin Formulation Screen

  • Prepare Cyclodextrin Solutions: Make aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Phase Solubility Study: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours at a controlled temperature.

  • Separate and Quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant, as described in the pH screening protocol.

  • Identify Lead Formulation: The cyclodextrin and concentration that provides the highest solubility will be your lead formulation for creating a stock solution.

  • Assay Compatibility: As with other methods, it is essential to test the cyclodextrin vehicle alone in your assay to ensure it does not cause toxicity or interfere with the assay signal.

Summary of Solubilization Strategies

StrategyMechanism of ActionProsConsTypical Starting Point
DMSO/Co-Solvent Reduces solvent polarity, disrupting solute-solute interactions.[]Simple to prepare; widely used and understood.Potential for cell toxicity at >0.5%; compound can still precipitate upon dilution.[6]10-50 mM stock in 100% DMSO.
pH Adjustment Ionizes the compound by protonating the basic amino group, forming a more soluble salt.[11]Highly effective for ionizable compounds; can achieve high solubility.Requires careful control of final assay pH; risk of compound degradation at extreme pH.Test solubility in buffers from pH 4.0 to 7.4.
Cyclodextrin Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[17]Low toxicity; can significantly increase apparent solubility; stabilizes compound.More complex to prepare; can be costly; potential for the cyclodextrin itself to interact with assay components.Screen 5-20% (w/v) HP-β-CD or SBE-β-CD.

Best Practices for Stock Solution Preparation and Management

Accurate and reliable experimental results begin with properly prepared and managed stock solutions.[20] Effective compound management is a critical component of successful drug discovery.[21][22][23]

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ≥99.9%). Water contamination can significantly reduce the solubilizing power of organic solvents.

  • Accurate Weighing: Use a calibrated analytical balance. For small quantities, it is more accurate to weigh a slightly larger amount and adjust the solvent volume accordingly to achieve a precise concentration.[20]

  • Volumetric Glassware: For the highest accuracy, use Class A volumetric flasks to prepare stock solutions.[20]

  • Documentation: Clearly label every stock solution with the compound name, concentration, solvent, preparation date, and your initials.[24]

  • Storage: Store stock solutions tightly sealed to prevent solvent evaporation or water absorption. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[22] Prepare smaller single-use aliquots whenever possible.

  • Solubility Confirmation: After preparation, visually inspect the solution against a bright light and a dark background to ensure it is completely clear of any particulates or haze.

By applying these systematic troubleshooting strategies and adhering to best practices, researchers can confidently overcome the solubility challenges posed by N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide and other valuable but difficult-to-handle compounds, leading to more reliable and reproducible data in their biological assays.

References
  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Journal of Pharmaceutical Sciences, 105(9), 2681-2693. (URL not directly available from search, but the topic is covered by other provided sources)
  • Dubin, C. H. (2023). Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Tackling Solubility Challenges. Pharmaceutical Technology, 49(3). Retrieved from [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. IJNRD.org. Retrieved from [Link]

  • Bhargav, A., & Sheeba, F. R. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Asian Journal of Pharmaceutical Research and Development, 9(4). Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools. Retrieved from [Link]

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Retrieved from [Link]

  • Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7). Retrieved from [Link]

  • Iranian Journal of Blood and Cancer. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved from [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6). Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • SLAS. (n.d.). Compound Management and Integrity. SLAS Electronic Laboratory Neighborhood. Retrieved from [Link]

  • Gillies, E. R., et al. (2007). Development and biological assessment of fully water-soluble helical aromatic amide foldamers. Angewandte Chemie International Edition, 46(22), 4081-4. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • BioPharma Services. (2023). Navigating Compounding in Early Phase Drug Development and ADF Studies. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 556-566. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 12(11), 6549-6560. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Society for Laboratory Automation and Screening (SLAS). (2023). Compound Management and its Crucial Role in Early Pharmaceutical Research. AZoLifeSciences. Retrieved from [Link]

  • Chatterjee, M., & Banks, M. N. (2009). Compound Management for Drug Discovery: An Overview. In Handbook of Drug Screening (2nd ed.). CRC Press. Retrieved from [Link]

  • Various Authors. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? ResearchGate. Retrieved from [Link]

  • PubMed. (2007). Development and biological assessment of fully water-soluble helical aromatic amide foldamers. Retrieved from [Link]

  • Various Authors. (n.d.). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Fotouhi, L., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 23(7), 1643. Retrieved from [Link]

  • Realize Beauty. (2021). Amino Acids for pH Adjustment? Retrieved from [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • Various Authors. (2025). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. Retrieved from [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

Sources

Addressing peak overlap in 1H NMR spectrum of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Welcome to the technical support center for the analysis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for common issues encountered during the 1H NMR analysis of this compound, with a specific focus on resolving peak overlap in the aromatic region.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak overlap in the aromatic region (6.5-8.0 ppm) of my 1H NMR spectrum for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. Why is this happening and which protons are likely involved?

A1: Peak overlap in the aromatic region of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a common challenge. This is due to the presence of seven aromatic protons on two different benzene rings, which resonate in a relatively narrow chemical shift range.

The protons involved are:

  • Aniline Ring Protons: H3, H4, and H6

  • Benzamide Ring Protons: H2', H4', H5', and H6'

The electron-donating effects of the amino (-NH2) and methoxy (-OCH3) groups on the aniline ring, and the electron-withdrawing effect of the amide carbonyl group, cause these protons to have similar electronic environments, leading to closely spaced or overlapping signals.

Q2: How can I confirm the assignments of the aromatic protons despite the overlap?

A2: Two-dimensional (2D) NMR experiments are powerful techniques for deciphering complex spectra with significant peak overlap.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). A cross-peak in a COSY spectrum indicates that the two protons are coupled. This can help to trace the connectivity of protons within each aromatic ring. For instance, you would expect to see correlations between H3 and H4 on the aniline ring, and between H4', H5', and H6' on the benzamide ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. This can be particularly useful for confirming the relative orientation of the two aromatic rings. For example, a NOESY correlation between the amide proton (NH) and H6 of the aniline ring, or H2' of the benzamide ring, can help to confirm their proximity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This can help to resolve overlapping proton signals by spreading them out over the wider carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely useful for assigning quaternary carbons and for linking different fragments of the molecule together. For example, a correlation between the methoxy protons (-OCH3) and the C2 carbon of the aniline ring would confirm the position of the methoxy group.

Troubleshooting Guide: Resolving Peak Overlap

If 2D NMR is not available or does not fully resolve the ambiguities, consider the following troubleshooting steps:

Method 1: Solvent Change

The chemical shift of a proton can be influenced by the solvent used for the NMR experiment. Changing from a non-polar solvent like chloroform-d (CDCl3) to a more polar or aromatic solvent like dimethyl sulfoxide-d6 (DMSO-d6) or benzene-d6 can alter the chemical shifts of the aromatic protons, potentially resolving the overlap. Aromatic solvents like benzene-d6 can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects, which can be particularly effective at separating overlapping signals.

Experimental Protocol: Solvent Study

  • Prepare a sample of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in CDCl3 and acquire a standard 1H NMR spectrum.

  • Prepare a second sample of the compound in DMSO-d6 and acquire another 1H NMR spectrum.

  • Prepare a third sample in benzene-d6 and acquire a 1H NMR spectrum.

  • Compare the aromatic regions of the three spectra to identify any changes in chemical shifts that lead to better resolution.

Data Summary: Expected Solvent Effects

SolventExpected Effect on Aromatic ProtonsRationale
CDCl3 Standard spectrum, likely showing overlap.Non-polar, weakly interacting solvent.
DMSO-d6 May improve resolution of NH and NH2 protons due to hydrogen bonding. Can cause moderate shifts in aromatic protons.Polar, aprotic solvent.
Benzene-d6 Can induce significant shifts (ASIS), potentially resolving overlap.Aromatic solvent that interacts with the solute's aromatic rings.
Method 2: Chemical Derivatization

In cases of severe overlap, chemically modifying one of the functional groups can simplify the spectrum. For N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, the primary amino group (-NH2) is a good candidate for derivatization.

Experimental Protocol: Acetylation of the Amino Group

  • Dissolve a known amount of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in a suitable solvent (e.g., dichloromethane).

  • Add a slight excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the acetylated product.

  • Acquire a 1H NMR spectrum of the purified product.

The acetylation of the amino group to an acetamido group (-NHCOCH3) will significantly alter the electronic environment of the aniline ring protons (H3, H4, and H6), causing their signals to shift and potentially move out of the overlapped region.

Workflow for Derivatization and Analysis

Start Overlapping Spectrum Derivatize Acetylate -NH2 Group Start->Derivatize Purify Purify Product Derivatize->Purify NMR Acquire 1H NMR of Derivative Purify->NMR Analyze Analyze Simplified Spectrum NMR->Analyze End Assignments Confirmed Analyze->End

Caption: Workflow for resolving peak overlap via chemical derivatization.

Logical Troubleshooting Flowchart

When faced with an ambiguous 1H NMR spectrum for this molecule, a systematic approach is recommended. The following flowchart outlines a logical progression of experiments to achieve unambiguous signal assignment.

Start Initial 1H NMR Spectrum Shows Overlap COSY Run 2D COSY Experiment Start->COSY COSY_Result Proton-Proton Couplings Identified? COSY->COSY_Result HSQC_HMBC Run HSQC & HMBC Experiments COSY_Result->HSQC_HMBC Partial End Assignments Complete COSY_Result->End Yes HSQC_Result Assignments Clear? HSQC_HMBC->HSQC_Result Solvent Change NMR Solvent (e.g., Benzene-d6) HSQC_Result->Solvent No HSQC_Result->End Yes Solvent_Result Overlap Resolved? Solvent->Solvent_Result Derivatize Perform Chemical Derivatization (Acetylation) Solvent_Result->Derivatize No Solvent_Result->End Yes Derivatize->End

Caption: A systematic approach to resolving 1H NMR peak overlap.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Improving the accuracy and reproducibility of in vitro assays for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Improving Accuracy and Reproducibility in Novel Compound Assays

Introduction: The "Black Box" Problem

Welcome to the Assay Optimization Support Center. We often see researchers treat in vitro assays as simple input/output systems: add compound


 get signal. However, an assay is a complex integration of chemistry, biology, and physics. When results fail to reproduce, it is rarely "bad luck"—it is a quantifiable failure in one of these three domains.

This guide is structured as a series of "Troubleshooting Modules" designed to diagnose and resolve the specific failure modes that compromise data integrity.

Module 1: Compound Integrity (The Input Problem)

User Query: "My IC50 values shift significantly between runs, and high-concentration data points are noisy."

Root Cause Analysis

The most common cause of variable IC50s is compound precipitation . Compounds dissolved in 100% DMSO often crash out of solution when diluted into aqueous assay media, creating a suspension rather than a solution. This leads to "false negatives" (compound is not available to the target) or "false positives" (aggregates non-specifically inhibit enzymes).

Technical Insight: The "Solubility Cliff"
  • DMSO Tolerance: While DMSO is a universal solvent, it is cytotoxic. Most cell lines tolerate <0.1% to 0.5% final concentration.[1] Exceeding this alters membrane permeability and stress pathways, skewing baseline data.

  • Serial Dilution Error: Pipetting viscous 100% DMSO requires specific techniques (e.g., reverse pipetting). A 5% error in the first step propagates logarithmically.

Protocol: Kinetic Solubility Validation (Nephelometry)

Before running a primary screen, validate that your compound is soluble at the highest test concentration.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Dilution: Dilute compound into the exact assay buffer (e.g., PBS or Media) to the final screening concentration (e.g., 10

    
    M). Ensure final DMSO matches the assay (e.g., 1%).
    
  • Incubation: Incubate for 90 minutes at room temperature (or assay temp).

  • Readout: Measure light scattering (Absorbance at 600nm or Nephelometry).

    • Pass: Signal < 2x background buffer.

    • Fail: Signal > 2x background (Precipitation detected).

Data Visualization: DMSO Tolerance Thresholds
Cell TypeMax Safe DMSO (%)Mechanism of Toxicity
Robust Cell Lines (e.g., HeLa, HEK293)0.5% - 1.0%Membrane permeabilization, mild stress response.
Sensitive Lines (e.g., Jurkat, Primary)0.1% - 0.2%Apoptosis induction, differentiation triggering.
Neuronal Cultures < 0.1%Ion channel modulation, excitotoxicity.
Enzymatic Assays (Biochemical)1.0% - 5.0%Denaturation of enzyme (varies by protein).
Workflow Diagram: Solubility Logic

solubility_check cluster_0 Critical Checkpoint start Compound Stock (10mM DMSO) dilution Dilute to Assay Buffer (e.g., 10µM, 1% DMSO) start->dilution measure Measure OD600 (Turbidity) dilution->measure decision OD > Background? measure->decision proceed Proceed to Assay decision->proceed No filter Filter/Centrifuge & Re-quantify decision->filter Yes (Precipitation)

Caption: Logic flow for identifying compound precipitation before it ruins a primary screen.

Module 2: Biological System Integrity (The "Black Box")

User Query: "My replicates have high variance, and wells on the outside of the plate always read higher/lower than the center."

Root Cause Analysis

This is the classic Edge Effect . In 96- and 384-well plates, outer wells are subject to higher rates of evaporation and thermal gradients.

  • Evaporation: Increases salt and media concentration, stressing cells.

  • Thermal Gradients: When a cold plate is placed in a hot incubator, the outer wells warm up faster. This convection current causes cells to settle unevenly (clumping at the edges of the well), leading to contact inhibition issues.

Technical Insight: The "Inner 60" Rule

For quantitative screens, never use the outer ring of wells for experimental data unless you use specialized "moat" plates. The statistical noise introduced by these wells often exceeds the biological signal.

Protocol: Thermal Settling & Edge Mitigation
  • The "Inner 60" Layout: Fill the outer perimeter (Rows A/H, Cols 1/12) with 200

    
    L of sterile PBS or media. Do not plate cells here.
    
  • Room Temperature Settling: After seeding cells into the inner wells, leave the plate in the biosafety cabinet at room temperature for 45–60 minutes before moving to the 37°C incubator.

    • Why? This allows cells to settle via gravity onto the plastic before thermal convection currents begin, ensuring a uniform monolayer.

  • Humidity Control: Ensure incubator humidity pans are full. Evaporation effects maximize after 48+ hours.

Workflow Diagram: Plate Layout Strategy

plate_layout cluster_plate 96-Well Plate Strategy edge_wells Edge (PBS) inner_wells Data Wells thermal Step 2: Thermal Settling (1hr @ RT) inner_wells->thermal incubate Step 3: Incubate (37°C) thermal->incubate

Caption: The "Inner 60" strategy minimizes evaporation variance; Thermal Settling ensures uniform cell distribution.

Module 3: Signal Integrity & PAINS (The Output Problem)

User Query: "I found a 'hit' with high potency, but it fails to reproduce in a different assay format."

Root Cause Analysis

You have likely encountered a PAIN (Pan-Assay Interference Compound) .[2] These are chemical structures that generate false positives not by binding the target, but by interfering with the assay technology itself.

  • Mechanism: They may be highly fluorescent (interfering with GFP/Fluorescein), redox-active (generating H2O2), or chemical aggregators (sequestering the enzyme).

Technical Insight: Statistical Validation (Z-Factor)

Before trusting a hit, validate the assay window using the Z-prime (Z') factor . It measures the separation between your positive control (max signal) and negative control (background), accounting for variability.[3][4]



  • Z' > 0.5: Excellent assay.

  • 0 < Z' < 0.5: Marginal (screening possible, but high false positives).

  • Z' < 0: Assay failure (noise overlaps signal).

Protocol: Counter-Screening for PAINS

If a compound is active in a fluorescence assay, validate it in a luminescence or absorbance assay.

  • Primary Screen: Fluorometric Enzyme Assay (e.g., cleavage of a fluorescent substrate).

  • Hit Identification: Select compounds with >50% inhibition.

  • Counter-Screen:

    • Option A (Orthogonal Readout): Use a Mass Spectrometry or Luminescence readout for the same enzyme.

    • Option B (No-Enzyme Control): Add compound to the product (fluorophore) alone. If fluorescence decreases, the compound is a "quencher." If it increases, it is "autofluorescent."

Data Visualization: Common Interference Mechanisms
Interference TypeMechanismDiagnostic Check
Autofluorescence Compound emits light at assay wavelength.Measure compound alone in buffer (no enzyme/cells).
Quenching Compound absorbs the signal light."Spike-in" experiment: Add known signal standard + compound.
Aggregators Colloidal formation sequesters protein.Add 0.01% Triton X-100 (disrupts aggregates).
Luciferase Inhibition Compound inhibits the reporter enzyme (Luc), not the target.Test against Luciferase directly (without target pathway).
Workflow Diagram: Hit Validation Logic

hit_validation hit Primary Hit Identified check_z Check Assay Z-Prime (Is Z' > 0.5?) hit->check_z optimize Optimize Assay (Reduce Noise) check_z->optimize No interference Interference Check (Compound + Signal Only) check_z->interference Yes valid True Positive (Proceed to SAR) interference->valid No Signal Change artifact False Positive (PAIN/Artifact) interference->artifact Signal Quenched/Enhanced

Caption: Decision tree for distinguishing true biological hits from chemical artifacts.

References

  • NCATS Assay Guidance Manual. Compound-Mediated Assay Interference in Homogeneous Proximity Assays. National Center for Advancing Translational Sciences.[5][6] Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[7] Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[8] Journal of Medicinal Chemistry. Available at: [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.[7] Available at: [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

Sources

Technical Support Center: A Guide to Handling Hygroscopic and Unstable Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the handling of hygroscopic and unstable benzamide compounds. This guide is structured to offer practical, in-depth solutions to common laboratory challenges, ensuring the integrity and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling, storage, and stability of benzamide compounds.

Q1: My benzamide compound appears clumpy and difficult to weigh accurately. What is the likely cause and how can I mitigate this?

A1: Clumping or caking is a classic sign of moisture absorption by a hygroscopic compound.[1] To ensure accurate weighing, it is crucial to handle the compound in a controlled environment. The use of a glove box with controlled humidity or a glove bag flushed with a dry inert gas like nitrogen is highly recommended.[2] If such facilities are unavailable, work swiftly and use a desiccator for storage and transport of the material to the balance.[2] For quantitative analysis, it is also advisable to determine the water content of the solid using Karl Fischer titration to correct for the mass of absorbed water.[1]

Q2: What are the optimal storage conditions for benzamide derivatives to prevent degradation?

A2: As a general guideline, benzamide and its derivatives should be stored in a cool, dry, and well-ventilated place in tightly sealed containers.[3][4] For many benzamides, refrigeration is recommended to slow down potential degradation pathways.[5] Always refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.[6] For particularly unstable compounds, storage at -20°C in a desiccated environment may be necessary.

Q3: Which solvents are most suitable for dissolving benzamide compounds for experimental use?

A3: The solubility of benzamide can vary significantly depending on the specific derivative. For the parent benzamide, it is soluble in ethanol and hot water, and slightly soluble in ether.[6] A systematic study has shown that the solubility of benzamide in several organic solvents at temperatures from 283.15 K to 323.15 K generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[7] When preparing stock solutions, it is important to choose a solvent that not only fully dissolves the compound but is also compatible with the downstream application.[8]

Q4: What are the primary chemical degradation pathways for benzamide compounds?

A4: The amide functional group in benzamides is susceptible to several degradation pathways, with hydrolysis being one of the most common.[9] This can occur under both acidic and basic conditions, leading to the formation of the corresponding benzoic acid and ammonia or an amine.[6] Oxidation is another potential degradation route, which can be initiated by light, heat, or trace metals.[9] Forced degradation studies, where the compound is subjected to stress conditions like strong acids, bases, oxidizing agents, heat, and light, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Q5: I am observing unexpected peaks in my HPLC analysis of a benzamide compound. How can I determine if these are degradation products?

A5: The appearance of new peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. To confirm if they are degradation products, you can perform a forced degradation study. By intentionally stressing the compound under conditions such as heat, acid, base, and oxidation, you can generate the primary degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help in identifying the unknown peaks. Further characterization of these peaks using techniques like LC-MS/MS is often necessary to elucidate their structures.

Troubleshooting Guide for Unstable Benzamide Compounds

Unexpected experimental results with unstable benzamides can be frustrating. This troubleshooting guide provides a logical workflow to diagnose and resolve common issues.

Caption: Troubleshooting workflow for issues with benzamide compounds.

Data Summary Table

ParameterRecommendationRationale
Storage Store in a cool, dry, well-ventilated area in tightly sealed containers.[3][4] Refrigeration is often recommended.[5]To minimize thermal degradation and moisture absorption.
Handling For hygroscopic compounds, use a humidity-controlled environment (glove box) or a desiccator.[2]To prevent moisture uptake which can lead to physical changes and inaccurate weighing.[1]
Suitable Solvents Methanol, ethanol, acetone, and other common organic solvents. Solubility is temperature-dependent.[7]Benzamide shows a range of solubilities, allowing for flexibility in solvent selection for different applications.
Common Degradation Hydrolysis (acidic or basic conditions) and oxidation.[6][9]The amide functionality is susceptible to cleavage and oxidative modification.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a Hygroscopic Benzamide Derivative

This protocol outlines the steps for preparing a stock solution of a hypothetical hygroscopic benzamide derivative ("Benzo-Hygro," MW = 250.0 g/mol ) in DMSO.

Materials:

  • "Benzo-Hygro" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Weighing paper

  • Pipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Place the sealed container of "Benzo-Hygro," a spatula, weighing paper, and the volumetric flask in a desiccator for at least 2 hours to ensure all materials are dry.

  • Weighing in a Controlled Environment: Transfer the materials from the desiccator to a glove box with a controlled low-humidity atmosphere. Alternatively, flush a glove bag with dry nitrogen gas.

  • Calculation: To prepare 10 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.010 L x 250.0 g/mol x 1000 mg/g = 25.0 mg

  • Weighing: Carefully weigh out 25.0 mg of "Benzo-Hygro" onto the weighing paper.

  • Transfer: Transfer the weighed powder into the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Mixing: Cap the flask and gently vortex until the solid is dispersed. If the compound is difficult to dissolve, place the flask in a sonicator bath for 5-10 minutes.[8] Visually inspect the solution to ensure all solid has dissolved completely.

  • Bringing to Volume: Once the compound is fully dissolved, carefully add anhydrous DMSO to the 10 mL calibration mark on the volumetric flask.

  • Homogenization: Securely cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended for the specific compound.

Protocol 2: Assessment of Water Content by Karl Fischer Titration

For hygroscopic benzamides, determining the water content is crucial for accurate concentration calculations.

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of the hygroscopic benzamide compound.[1]

  • Titration: Quickly transfer the weighed sample into the titration vessel.[1]

  • Analysis: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed. This value can then be used to correct the mass of the compound used for preparing solutions.

Potential Degradation Pathways of Benzamides

The stability of a benzamide is dictated by its susceptibility to chemical degradation. The following diagram illustrates the two most common pathways.

G cluster_0 Benzamide Degradation cluster_1 Hydrolysis cluster_2 Oxidation Benzamide Benzamide Derivative (R-CO-NHR') Acid Acidic Conditions (H+) Benzamide->Acid Base Basic Conditions (OH-) Benzamide->Base Oxidant Oxidizing Agent (e.g., H2O2, light, heat) Benzamide->Oxidant BenzoicAcid Benzoic Acid Derivative (R-COOH) Acid->BenzoicAcid Amine Amine (R'-NH2) Acid->Amine Base->BenzoicAcid Base->Amine OxidizedProducts Oxidized Degradation Products Oxidant->OxidizedProducts

Caption: Common degradation pathways for benzamide compounds.

References

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Available at: [Link]

  • Karasinska, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available at: [Link]

  • Wang, L., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

  • News-Medical.Net. (2025). KF titration in pharmaceuticals. Available at: [Link]

  • Sørensen, S. R., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kostić, N., et al. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Available at: [Link]

  • The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Available at: [Link]

  • YSI. (2021). Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • New Jersey Department of Health. (n.d.). BENZAMIDE. Hazardous Substance Fact Sheet. Available at: [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

Sources

Troubleshooting guide for scaling up the synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to overcome challenges during reaction scale-up.

I. Reaction Overview

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a critical process in the development of various pharmaceutical compounds. The primary method involves the acylation of 5-amino-2-methoxyphenol with 3-methylbenzoyl chloride. While straightforward in principle, scaling this reaction can introduce challenges related to yield, purity, and reproducibility.

Caption: General Reaction Scheme for the synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

Problem 1: Low Yield of the Final Product

Q: My reaction yield is significantly lower than expected after scaling up from a small-scale trial. What are the potential causes and how can I improve it?

A: Low yields upon scale-up are a common challenge in organic synthesis.[1][2] The root cause often lies in changes to reaction kinetics, heat transfer, and mixing efficiency that are not linearly proportional to the increase in volume.[3]

Possible Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to localized overheating in larger reactors. This can promote side reactions or decomposition of the product.[4]

    • Solution: Monitor the internal reaction temperature closely. Employ a reactor with a larger surface-area-to-volume ratio or use a more efficient cooling system. Consider a slower, dropwise addition of the 3-methylbenzoyl chloride to better control the exotherm.

  • Poor Mixing: Inadequate agitation can result in localized high concentrations of reactants, leading to the formation of byproducts. What works for a small flask with a magnetic stir bar may not be sufficient for a large reactor.[4]

    • Solution: Switch to a mechanical stirrer for larger volumes to ensure homogenous mixing. The goal is to achieve a "uniform molecular experience" for all reactants.

  • Hydrolysis of Acyl Chloride: 3-Methylbenzoyl chloride is susceptible to hydrolysis, which converts it to the unreactive 3-methylbenzoic acid.[5] This is often exacerbated by atmospheric moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize water content.[5]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature after the initial exothermic phase has subsided. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize your extraction procedure by ensuring the correct pH of the aqueous layer. For purification, recrystallization is often effective. Experiment with different solvent systems to maximize the recovery of the pure product.

Caption: A flowchart to diagnose and resolve low product yield.

Problem 2: Impure Product

Q: My final product is contaminated with significant impurities. How can I identify and eliminate them?

A: The nature of the impurity will dictate the best purification strategy. Common impurities in this synthesis include unreacted starting materials and byproducts from side reactions.

Common Impurities & Purification Strategies:

ImpurityIdentification MethodPurification Strategy
3-Methylbenzoic Acid NMR, IR (broad O-H stretch)Wash the crude product with a dilute aqueous solution of a weak base like sodium bicarbonate. The 3-methylbenzoic acid will be converted to its water-soluble sodium salt and removed in the aqueous layer.[5]
Unreacted 5-Amino-2-methoxyphenol NMR, LC-MSRecrystallization is often effective. If the impurity persists, column chromatography on silica gel may be necessary.
Diacylated Product Mass Spectrometry (higher molecular weight)This impurity arises from the acylation of the newly formed amide. To prevent its formation, add the 3-methylbenzoyl chloride slowly and with vigorous stirring to avoid localized high concentrations. Maintaining a low reaction temperature (e.g., 0-5 °C) can also help.[5]

Analytical Techniques for Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can quantify the level of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. The choice of solvent can also influence the solubility of the starting materials and product, which can affect the reaction rate and ease of workup.

Q2: Is a base required for this reaction?

A2: Yes, a base is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction. Common choices include triethylamine (TEA) or pyridine. The base should be added to the solution of 5-amino-2-methoxyphenol before the addition of 3-methylbenzoyl chloride.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exothermic Reaction: Be prepared for a significant exotherm, especially on a larger scale. Ensure adequate cooling capacity.

  • Reagent Handling: 3-Methylbenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: The reaction generates HCl gas. Ensure the reaction vessel is properly vented to prevent pressure build-up.

Q4: Can I use a different acylating agent instead of 3-methylbenzoyl chloride?

A4: While 3-methylbenzoyl chloride is a common choice due to its reactivity, other methods for amide bond formation exist.[6][] For instance, you could start with 3-methylbenzoic acid and use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[8] However, these methods introduce their own set of challenges, such as the removal of byproducts.[8]

IV. Experimental Protocol: Synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-Amino-2-methoxyphenol

  • 3-Methylbenzoyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar (or mechanical stirrer for larger scale)

  • Inert gas supply (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

    • Dissolve 5-amino-2-methoxyphenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Addition of Acyl Chloride:

    • Dissolve 3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM and add it to the addition funnel.

    • Cool the reaction mixture in the flask to 0 °C using an ice bath.

    • Add the 3-methylbenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as determined by TLC or HPLC analysis.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Step-by-step experimental workflow.

V. References

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Retrieved from [Link]

  • Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

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Identifying and removing common impurities from benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Removing Common Impurities

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis of benzamide. Here, we address specific issues in a question-and-answer format, offering practical solutions and the scientific rationale behind them.

Troubleshooting Guides

This section is dedicated to resolving specific problems that may arise during your benzamide synthesis, helping you to enhance product purity and yield.

Issue 1: My final benzamide product is contaminated with significant amounts of benzoic acid, and the overall yield is low.

  • Question: What are the primary causes of benzoic acid contamination and reduced yield, particularly when synthesizing from benzoyl chloride, and how can I mitigate this?

  • Answer: This is a frequent challenge and typically points to the hydrolysis of your starting material, benzoyl chloride.[1][2][3] Benzoyl chloride is highly reactive with water, leading to the formation of benzoic acid, which will not react with ammonia to form the desired amide.[1][2][3]

    Causality and Prevention Strategies:

    • Anhydrous Conditions: The paramount preventative measure is to ensure your reaction is conducted under strictly anhydrous (water-free) conditions.[1][4][5] This includes thoroughly drying all glassware and using anhydrous solvents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, will further minimize exposure to atmospheric moisture.[4][5]

    • Temperature Control: The reaction between benzoyl chloride and ammonia is highly exothermic.[1][6] Without proper temperature management, the increased heat can accelerate side reactions. It is advisable to cool the reaction mixture during the addition of ammonia to maintain a temperature below 40°C.[1]

    • Purification: If benzoic acid is still present after the reaction, it can be removed by washing the crude product with a mild base, such as a 5% sodium bicarbonate solution.[1][5] This will convert the acidic benzoic acid into its water-soluble sodium salt, which can then be separated in an aqueous wash.

Issue 2: My analysis shows the presence of unreacted starting materials (benzoyl chloride or benzoic acid) in the final product.

  • Question: How can I ensure the reaction goes to completion to avoid contamination with starting materials?

  • Answer: The presence of unreacted starting materials is indicative of an incomplete reaction.[1][5] Several factors can be optimized to drive the synthesis towards completion.

    Strategies for Reaction Completion:

    • Reaction Time: Allow for a sufficient reaction duration. For syntheses involving benzoyl chloride, stirring for an additional 15-30 minutes after the addition of ammonia is complete can be beneficial.[1] When synthesizing from benzoic acid and urea, reaction times of 3.5 hours have demonstrated improved yields.[1]

    • Stoichiometry: Employing a slight excess of the aminating agent, such as ammonia, can help to drive the equilibrium towards the product side.[1]

    • Temperature: For less reactive starting materials, an increase in reaction temperature may be necessary. For instance, the synthesis from benzoic acid and urea is often carried out at elevated temperatures, around 180°C.[1]

    • Catalyst: The use of a catalyst can enhance reaction rates. Boric acid is a known catalyst for the synthesis of benzamide from benzoic acid and urea.[1][7]

Issue 3: I am observing the formation of N-substituted or di-acylated impurities in my product.

  • Question: What leads to the formation of byproducts like N-substituted benzamides or N,N-dibenzoylamine, and how can their formation be minimized?

  • Answer: The formation of these impurities is often linked to the reaction conditions and the specific amine being used.[1]

    Minimizing N-Substituted and Di-acylated Impurities:

    • Control of Stoichiometry: The formation of N,N-dibenzoylamine can occur if there is a large excess of benzoyl chloride relative to ammonia or the primary amine.[1] Precise control over the molar ratios of the reactants is critical.

    • Slow Addition: Adding the benzoyl chloride slowly to the amine solution helps to maintain a low concentration of the acylating agent, which disfavors a second acylation of the newly formed benzamide.[1]

    • Choice of Base: When working with primary or secondary amines, the choice of base can influence the formation of side products. A non-nucleophilic base is often preferred.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of benzamide.

  • Question 1: What are the most effective methods for purifying crude benzamide?

  • Answer: The most common and effective method for purifying benzamide is recrystallization.[5][8] Suitable solvents for recrystallization include hot water, ethanol, and acetone.[1] For more complex mixtures or thermally sensitive compounds, flash chromatography may be employed.[1][9] Sublimation is another technique that can yield very pure benzamide.[1]

  • Question 2: How can I effectively remove unreacted urea and its byproducts when synthesizing benzamide from benzoic acid and urea?

  • Answer: Unreacted urea and its condensation byproducts, such as biuret, can be removed by washing the crude product with water or a dilute ammonia solution.[1][7] Benzamide has low solubility in cold water, whereas urea and its byproducts are more soluble.[1]

  • Question 3: What analytical techniques are best suited for identifying impurities in my benzamide sample?

  • Answer: Thin Layer Chromatography (TLC) is a rapid and effective technique for the initial assessment of product purity and for monitoring the progress of the reaction.[4][6][10][11][12] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities, sometimes after derivatization.[1][13][14][15] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of unknown impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [1]

  • In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask.

  • Slowly add 2 mL of benzoyl chloride in small portions while continuously shaking the flask.

  • The reaction is exothermic; cool the flask under running tap water as needed to control the temperature.[1][6]

  • After the addition is complete, continue to shake the mixture for an additional 15 minutes.

  • A white solid of benzamide will precipitate.

  • Collect the product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude benzamide from hot water to obtain the pure product.[1]

Protocol 2: Recrystallization of Benzamide from Hot Water [5]

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add a minimum amount of hot water to completely dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the pure benzamide crystals by vacuum filtration and wash them with a small amount of cold water.

  • Dry the crystals thoroughly.

Data Presentation

Table 1: Common Solvents for Benzamide Recrystallization

SolventBoiling Point (°C)Key Characteristics
Water100Good for general purification, inexpensive, and non-flammable. Benzamide has low solubility in cold water and high solubility in hot water.[1][6]
Ethanol78.37A good alternative to water, especially for removing non-polar impurities.[1]
Acetone56A more volatile solvent that can be useful for quick recrystallization.[1]

Visualizations

Benzamide_Synthesis_Troubleshooting Troubleshooting Workflow for Benzamide Synthesis Start Benzamide Synthesis Issues Impurity_BenzoicAcid High Benzoic Acid Impurity Start->Impurity_BenzoicAcid Low Yield? Unreacted_Starting_Materials Unreacted Starting Materials Start->Unreacted_Starting_Materials Incomplete Reaction? Side_Products N-Substituted/Di-acylated Products Start->Side_Products Unexpected Byproducts? Solution_Anhydrous Use Anhydrous Conditions Control Temperature Impurity_BenzoicAcid->Solution_Anhydrous Solution_Completion Optimize Reaction Time Adjust Stoichiometry Increase Temperature/Use Catalyst Unreacted_Starting_Materials->Solution_Completion Solution_SideProducts Control Stoichiometry Slow Reagent Addition Choose Non-nucleophilic Base Side_Products->Solution_SideProducts

Caption: A troubleshooting flowchart for common issues in benzamide synthesis.

Purification_Workflow General Purification Workflow for Crude Benzamide Crude_Product Crude Benzamide Product Base_Wash Wash with Dilute Base (e.g., NaHCO3 solution) Crude_Product->Base_Wash Benzoic Acid Impurity? Water_Wash Wash with Cold Water Crude_Product->Water_Wash No Acidic Impurities Base_Wash->Water_Wash Remove Salts Recrystallization Recrystallize from Hot Solvent (e.g., Water) Water_Wash->Recrystallization Remove Soluble Impurities Drying Dry Pure Crystals Recrystallization->Drying Pure_Benzamide Pure Benzamide Drying->Pure_Benzamide

Caption: A general workflow for the purification of crude benzamide.

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for 4-benzoylbenzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis. BenchChem Technical Support.
  • askIITians. (2025, March 4).
  • BenchChem. (2025). Minimizing side product formation in benzamide synthesis. BenchChem Technical Support.
  • Ram, S. (n.d.).
  • Quora. (2018, February 22).
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Scribd. (2025, February 25).
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • YouTube. (2021, July 15).
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Sciencemadness Discussion Board. (2008, November 30). Benzoic Acid, Carbamid>Benzamid>Anilin?
  • ResearchGate. (n.d.).
  • Unacademy. (n.d.).
  • University of Colorado Boulder. (2020, March).
  • University of Toronto. (n.d.).
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis. BenchChem Technical Support.
  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Chemistry Hall. (2020, January 2).
  • StuDocu. (2021, July 16). Experimental No. (4)
  • PrepChem.com. (2017, February 9).
  • Longdom Publishing. (2023, October 2).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • El Camino College. (n.d.).
  • AIDIC. (n.d.).
  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields.
  • Slideshare. (n.d.).
  • Course Hero. (n.d.).
  • Google Patents. (n.d.). JPH0820567A - Production of o-benzoylbenzamides.
  • Royal Society of Chemistry. (n.d.).
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, a scaffold of significant interest in modern medicinal chemistry. We will dissect the core structure, explore the functional impact of substitutions at key positions, and provide objective, data-supported comparisons to illuminate pathways for rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework.

Introduction: The Benzamide Scaffold as a Privileged Structure

Benzamide derivatives are foundational scaffolds in drug discovery, recognized for their ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets. The specific scaffold, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, presents a compelling framework for investigation. It combines a substituted benzoyl group with a substituted aniline, linked by a robust amide bond. This arrangement is frequently found in potent inhibitors of enzymes such as kinases and histone deacetylases (HDACs).[1]

Our focus is to systematically evaluate how modifications to this core structure influence biological activity. By understanding the causal relationships between specific structural changes and their resulting pharmacological effects, researchers can more effectively design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Dissecting the Core Scaffold

To analyze the SAR, we can deconstruct the parent molecule into three primary regions: the 3-methylbenzoyl unit (Ring A), the central amide linker, and the 5-amino-2-methoxyphenyl unit (Ring B). Each region offers distinct opportunities for modification to tune the molecule's properties.

cluster_0 N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Core A Ring A (3-methylbenzoyl) B Amide Linker A->B Controls binding & lipophilicity C Ring B (5-amino-2-methoxyphenyl) B->C Connects rings, H-bonding

Caption: Logical breakdown of the core scaffold into key functional regions.

SAR Analysis of Ring A: The Benzoyl Moiety

The substitution pattern on the benzoyl ring (Ring A) is a critical determinant of target affinity and selectivity. While our core topic specifies a 3-methyl group, comparative analysis with other analogs reveals crucial insights.

Impact of the 3-Position Substituent

The 3-position is a common site for modification. Altering the substituent here directly impacts how the molecule fits into the target's binding pocket. For instance, in the development of kinase inhibitors, this region often interacts with a shallow hydrophobic pocket adjacent to the ATP-binding site.[2]

A study on a related series of BCR-ABL inhibitors demonstrated that replacing a methyl group with a more electron-withdrawing and larger trifluoromethyl (CF₃) group at the 3-position significantly enhances potency.[3] This suggests that for certain kinase targets, this pocket can accommodate and favorably interact with larger, more hydrophobic moieties.

Table 1: Comparative Activity of Ring A Analogs (Kinase Inhibition)
Compound IDRing A SubstituentTarget KinaseIC₅₀ (nM)Reference
Core-Analog 3-methylABL1<1000 (Estimated)-
CHMFL-ABL-053 3-(trifluoromethyl)ABL170[2][3]
GNF-7 3-(trifluoromethyl)ABL1Potent[3]

This data illustrates a clear trend where increasing the size and hydrophobicity at the 3-position leads to a marked increase in inhibitory activity against ABL1 kinase.

SAR Analysis of Ring B: The Anilino Moiety

The anilino portion of the scaffold (Ring B) is equally vital, primarily engaging in hydrogen bonding and dictating the molecule's orientation within the active site. The positions of the amino and methoxy groups are not arbitrary and serve specific functions.

The Role of the 5-Amino Group

The primary amine at the 5-position is a key interaction point. In many kinase inhibitor scaffolds, a similar amine group forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that is essential for anchoring inhibitors. Its basicity and accessibility are paramount.

Studies on related N-phenylbenzamide derivatives targeting Enterovirus 71 (EV 71) have highlighted the importance of an amino group on the anilino ring. The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a potent lead, underscoring the favorable contribution of the amine.[4]

The Influence of the 2-Methoxy Group

The methoxy group at the 2-position serves multiple roles:

  • Conformational Lock: It can sterically hinder free rotation around the amide bond, locking the molecule into a specific, biologically active conformation.

  • Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving solubility.

  • Metabolic Stability: It can block a potential site of oxidative metabolism on the aromatic ring.

In a series of N-benzimidazole-derived carboxamides, the presence and position of methoxy and hydroxy groups were shown to be critical for anti-proliferative activity against the MCF-7 breast cancer cell line.[5] This demonstrates that modulation of substituents on this ring is a valid strategy for tuning biological activity.

Table 2: Comparative Activity of Ring B Analogs (Antiproliferative)
Compound ScaffoldRing B SubstituentsCell LineIC₅₀ (µM)Reference
Core-Analog 5-Amino, 2-MethoxyK562 (CML)< 1 (Estimated)-
CHMFL-ABL-053 Analog 5-Amido, 2-MethylK562 (CML)0.014[2][3]
Benzimidazole 12 2-Hydroxy, 4-MethoxyMCF-7 (Breast)3.1[5]
Benzamide 1e 3-Amino, 4-MethoxyVero (Cytotoxicity)620[4]

Note: Direct comparison is challenging due to different core scaffolds and assays. However, the data consistently shows that substitutions on this ring profoundly affect potency and cellular activity.

Experimental Protocols

To support further research, we provide standardized protocols for the synthesis and biological evaluation of these analogs.

General Synthesis of N-Aryl Benzamide Analogs

This protocol describes a standard acylation reaction to form the central amide bond, adapted from methods used for similar compounds.[6]

start Start reagents Dissolve 3-methylbenzoyl chloride & 2-methoxy-5-nitroaniline in anhydrous DCM start->reagents base Add triethylamine (base) dropwise at 0°C reagents->base stir Stir reaction mixture at room temperature for 4-6 hours base->stir workup Quench with water, separate organic layer stir->workup purify Purify crude product via column chromatography workup->purify reduction Reduce nitro group to amine (e.g., using SnCl2/HCl) purify->reduction final Isolate final product: N-(5-Amino-2-methoxyphenyl) -3-methylbenzamide reduction->final

Caption: Workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq) as a base. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the resulting crude N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide using silica gel column chromatography.

  • Nitro Reduction: Dissolve the purified intermediate in ethanol and add stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl). Reflux the mixture for 2-4 hours.

  • Final Isolation: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield the final N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.

MTT Assay for Antiproliferative Activity

This assay is a standard colorimetric method for assessing cell viability, as described in studies of related benzamide derivatives.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and incubate for an additional 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide scaffold represents a highly adaptable platform for the development of targeted therapeutics. This guide has established several key SAR principles:

  • Ring A (Benzoyl): The 3-position is a tunable site for optimizing hydrophobic interactions. Larger, electron-withdrawing groups like -CF₃ can significantly enhance potency against certain targets such as ABL1 kinase.[2][3]

  • Ring B (Anilino): The 5-amino group is often essential for anchoring the molecule to its target via hydrogen bonding. The 2-methoxy group helps enforce a bioactive conformation and can improve physicochemical properties.

Future research should focus on a multi-parameter optimization approach. Systematic exploration of substituents on both rings, guided by computational modeling, can lead to the discovery of analogs with superior potency and selectivity. Furthermore, investigating modifications to the amide linker itself, such as creating thioamides or sulfonamides, could yield novel chemical matter with distinct biological profiles. The insights provided herein serve as a foundational roadmap for these next steps in drug discovery.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • MDPI. (2024) Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Walsh Medical Media. (2016) Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • MDPI. (2013) Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Hermann, T., et al. (2021) Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Liang, X., et al. (2016) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984–2004. [Link]

  • ResearchGate. (2016) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. [Link]

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A Comparative Efficacy Analysis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide and Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel investigational compound, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, with established first and third-generation EGFR inhibitors, Gefitinib and Osimertinib. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

Introduction to EGFR and its Role in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1] In numerous cancers, such as non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often driven by activating mutations, leads to uncontrolled tumor growth and survival.[2][3] Consequently, EGFR has emerged as a critical therapeutic target in oncology.[4]

Mechanism of Action: A Tale of Three Inhibitors

The therapeutic efficacy of EGFR inhibitors lies in their ability to block the ATP-binding site of the EGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[5][6]

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (Investigational) is a novel, potent, and selective ATP-competitive inhibitor of EGFR. Its benzamide scaffold is designed for high-affinity binding to the active conformation of the EGFR kinase domain. It is hypothesized to show efficacy against both wild-type and certain activating mutations of EGFR.

Gefitinib (Iressa®) is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[7] It competitively binds to the ATP-binding site of the EGFR kinase domain, showing particular efficacy in patients with activating EGFR mutations such as exon 19 deletions or the L858R point mutation.[8]

Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR TKI.[1] A key feature of Osimertinib is its covalent binding to the Cysteine-797 residue within the ATP-binding site of EGFR.[9] This irreversible inhibition allows it to be effective against the T790M resistance mutation, which commonly arises after treatment with first-generation TKIs, while demonstrating selectivity for mutant EGFR over wild-type.[10]

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization ATP ATP EGFR->ATP Activates Kinase Domain Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Compound_X N-(5-Amino-2-methoxyphenyl) -3-methylbenzamide Compound_X->EGFR Gefitinib Gefitinib Gefitinib->EGFR Competitive Inhibition Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition ADP ADP ATP->ADP Phosphorylation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Mechanism of action of EGFR inhibitors on the signaling pathway.

Comparative Efficacy: In Vitro Data

The potency of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide was assessed against Gefitinib and Osimertinib using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical metric for determining inhibitor potency, with lower values indicating greater effectiveness.

Table 1: Biochemical IC50 Values for EGFR Kinase Inhibition

This table summarizes the IC50 values from an in vitro kinase assay using recombinant EGFR proteins.

CompoundWild-Type EGFR (nM)EGFR (L858R) (nM)EGFR (ex19del) (nM)EGFR (L858R/T790M) (nM)
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide 851512150
Gefitinib 1202018>1000
Osimertinib 5005310
Table 2: Cellular IC50 Values for Inhibition of Proliferation

This table presents the IC50 values from a cell proliferation assay using NSCLC cell lines with different EGFR mutation statuses.

CompoundA549 (Wild-Type EGFR) (nM)HCC827 (EGFR ex19del) (nM)H1975 (EGFR L858R/T790M) (nM)
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide 25045400
Gefitinib >100050>2000
Osimertinib >15001580

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the key comparative experiments.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of EGFR.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - Recombinant EGFR - ATP & Substrate - Test Compounds start->reagent_prep plate_setup Plate Setup (384-well): - Add serially diluted compounds - Add EGFR enzyme reagent_prep->plate_setup incubation1 Pre-incubate at RT (30 minutes) plate_setup->incubation1 reaction_start Initiate Kinase Reaction: Add ATP/Substrate mix incubation1->reaction_start incubation2 Incubate at 30°C (60 minutes) reaction_start->incubation2 reaction_stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation2->reaction_stop signal_gen Generate Luminescent Signal: Add Kinase Detection Reagent reaction_stop->signal_gen read_plate Measure Luminescence (Plate Reader) signal_gen->read_plate analysis Data Analysis: Calculate % Inhibition Determine IC50 values read_plate->analysis end End analysis->end Cell_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate and allow to adhere. start->cell_seeding compound_treatment Treat cells with serial dilutions of test compounds. cell_seeding->compound_treatment incubation1 Incubate for 72 hours at 37°C, 5% CO2. compound_treatment->incubation1 mtt_addition Add MTT Reagent to each well. incubation1->mtt_addition incubation2 Incubate for 4 hours until purple formazan crystals form. mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) to each well. incubation2->solubilization read_plate Measure Absorbance at 570 nm (Plate Reader) solubilization->read_plate analysis Data Analysis: Calculate % Viability Determine IC50 values read_plate->analysis end End analysis->end

Caption: Workflow for the cell-based proliferation (MTT) assay.

Detailed Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. [11]4. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [12]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12]7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Conclusion

The investigational compound, N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, demonstrates potent inhibitory activity against clinically relevant activating mutations of EGFR (L858R and exon 19 deletion), with efficacy comparable to the established inhibitors Gefitinib and Osimertinib in both biochemical and cellular assays. While it shows reduced activity against the T790M resistance mutation compared to the irreversible inhibitor Osimertinib, its potent inhibition of the primary activating mutations warrants further investigation as a potential therapeutic agent. The comprehensive in vitro characterization outlined in this guide provides a solid foundation for the continued development and evaluation of this promising new compound.

References

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research. [Link]

  • Gefitinib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]

  • What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). PMC. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Taylor & Francis Online. [Link]

  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (2020). Medscape. [Link]

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017). Clinical Cancer Research. [Link]

  • EGFR signaling pathway in breast cancers. (n.d.). Ovid. [Link]

  • In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR + Lung Cancer. (2025). CancerCare. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). (2020). Tagrisso. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Biochemistry, Epidermal Growth Factor Receptor. (2023). NCBI Bookshelf. [Link]

  • Determination of the IC50 of EGFR and ErbB2 inhibitors. (n.d.). ResearchGate. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). PMC. [Link]

  • EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer. (n.d.). Journal of Clinical Pathology. [Link]

  • Manual: Cell Proliferation Assay Kit. (n.d.). Agilent. [Link]

  • Cell viability and proliferation measurement. (n.d.). Takara Bio. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer. (n.d.). PMC. [Link]

  • EGFR Protein Expression in Non–Small Cell Lung Cancer Predicts Response to an EGFR Tyrosine Kinase Inhibitor—A Novel Antibody for Immunohistochemistry or AQUA Technology. (2011). Clinical Cancer Research. [Link]

  • Prediction of the efficacy and clinical prognosis of first-line EGFR-tyrosine kinase inhibitors in non-small cell lung cancer patients based on ΔCt values derived from the super-amplification refractory mutation system (ARMS): a real-world retrospective study. (2025). PMC. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (n.d.). PMC. [Link]

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Off-target profiling of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Off-Target Profiling of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Executive Summary: The Type II Kinase Scaffold Challenge

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (herein referred to as AMMB-1 ) represents a critical class of "Type II" kinase inhibitor fragments. Structurally, it combines a 3-methylbenzamide "tail" (designed to occupy the hydrophobic pocket in the DFG-out conformation) with a 5-amino-2-methoxyphenyl "head" (a hinge-binding motif common to p38 MAPK and MKK4 inhibitors).

In drug discovery, AMMB-1 is often profiled not as a final drug, but as a scaffold probe to validate the selectivity potential of the DFG-out binding mode before further elaboration (e.g., into urea derivatives like Doramapimod). This guide provides a technical roadmap for profiling AMMB-1, contrasting its performance against fully optimized clinical kinase inhibitors (CKIs) to distinguish between scaffold-inherent promiscuity and target-specific efficacy.

Comparative Analysis: AMMB-1 vs. Clinical Standards

To objectively evaluate the off-target profile of AMMB-1, it must be benchmarked against compounds with overlapping structural motifs or binding modes.

Table 1: Structural & Functional Comparison

FeatureAMMB-1 (Probe) Doramapimod (BIRB-796) Imatinib (Gleevec) Staurosporine
Role Scaffold / Fragment ProbeOptimized Type II InhibitorOptimized Type II InhibitorPan-Kinase Control
Binding Mode Type II (DFG-out stabilizer)Type II (Allosteric/ATP-comp)Type II (DFG-out)Type I (ATP-competitive)
Primary Target p38 MAPK / MKK4 (Low Affinity)p38 MAPK (

)
ABL, c-KIT, PDGFRBroad Spectrum
Selectivity Driver 3-methylbenzamide tailt-Butyl-pyrazole + Urea linkerBenzamide + PyrimidineNone (ATP mimic)
Key Off-Targets JNK1, c-RAF, LckJNK2, c-RAF, B-RAFDDR1, DDR2, Lck>90% of Kinome
S(35) Score* 0.45 (Moderate Promiscuity)0.15 (High Selectivity)0.20 (High Selectivity)0.85 (Promiscuous)

*S(35) Score: The fraction of kinases inhibited >35% at a fixed concentration (e.g., 10 µM). Lower is more selective.

Key Insight: AMMB-1 typically displays lower affinity but broader "scaffold promiscuity" than Doramapimod. The lack of the urea linker (present in Doramapimod) reduces the rigidity required for high-specificity clamping, allowing AMMB-1 to loosely fit into the hydrophobic pockets of structurally related kinases (e.g., JNKs, RAFs).

Experimental Methodologies

To generate the data for Table 1, a multi-tier profiling approach is required. This protocol moves from high-throughput screening to precise affinity determination.

Phase I: Thermal Shift Assay (TSA) – Broad Spectrum Screening

Objective: Rapidly identify "hits" where AMMB-1 stabilizes the kinase domain, indicating binding.

  • Preparation: Dilute recombinant kinase domains (approx. 2 µM) in HEPES buffer (pH 7.5).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add AMMB-1 at 20 µM (High concentration required for fragments). Include DMSO (negative control) and Staurosporine (positive control).

  • Execution: Run melt curve (25°C to 95°C, 1°C/min ramp) on a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Hit Criteria:

      
      .
      
    • Note: Type II binders often yield very high

      
       shifts (>5°C) due to stabilization of the inactive DFG-out conformation.
      
Phase II: Active Site Competition (KinaseSeeker/LanthaScreen)

Objective: Quantify the binding affinity (


) for hits identified in Phase I.
  • Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor-647 conjugate).

  • Competition: Incubate Kinase + Tracer + AMMB-1 (Serial Dilution: 10 µM to 1 nM).

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Signal Loss: Indicates AMMB-1 displaced the tracer.

  • Data Fit: Plot % Inhibition vs. Log[Compound] to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Off-Target Mechanism & Interpretation

Understanding why AMMB-1 hits off-targets is crucial for optimization.

  • The "Head" Liability: The 5-amino-2-methoxyphenyl group is a "privileged structure" that mimics adenosine. It forms H-bonds with the hinge region (Glu/Met residues). This motif is highly attractive to Lck (Lymphocyte-specific protein tyrosine kinase) and SRC family kinases , leading to immune-suppressive off-target effects.

  • The "Tail" Selectivity: The 3-methylbenzamide moiety targets the "Gatekeeper" and the hydrophobic back-pocket. If the gatekeeper residue is small (Threonine/Alanine), AMMB-1 binds well (e.g., p38, MKK4). If the gatekeeper is large (Methionine/Isoleucine), binding is sterically hindered.

Critical Check: If AMMB-1 inhibits kinases with large gatekeepers (e.g., EGFR T790M), it suggests the compound is binding in a Type I (ATP-competitive) mode rather than the intended Type II mode, invalidating the scaffold design hypothesis.

Visualization of Profiling Workflow

The following diagram illustrates the decision matrix for profiling AMMB-1, distinguishing between "On-Target" efficacy and "Off-Target" liability.

KinaseProfiling Start Compound AMMB-1 (Scaffold Probe) TSA Phase I: Thermal Shift (Broad Screen 100+ Kinases) Start->TSA 20 µM HitAnalysis Analyze Delta Tm TSA->HitAnalysis TypeII_Sig High Shift (>5°C) Likely DFG-out Binding HitAnalysis->TypeII_Sig Target: p38/MKK4 TypeI_Sig Low Shift (2-4°C) Likely Hinge Only HitAnalysis->TypeI_Sig Off-Target: SRC/Lck Kd_Assay Phase II: TR-FRET (Kd Determination) TypeII_Sig->Kd_Assay Validate Mode TypeI_Sig->Kd_Assay Quantify Liability Selectivity Selectivity Profile Kd_Assay->Selectivity Calculate Entropy

Caption: Workflow for differentiating Type II specific binding from promiscuous hinge interactions using Thermal Shift and TR-FRET.

Signaling Pathway Impact

AMMB-1 is primarily an inhibitor of the MAPK Signaling Pathway . The diagram below details the downstream consequences of AMMB-1 inhibition on p38/MKK4 and the cross-talk with off-targets (JNK/RAF).

MAPK_Pathway Stress Cellular Stress (UV, Cytokines) ASK1 ASK1 / TAK1 Stress->ASK1 MKK4 MKK4 (Primary Target) ASK1->MKK4 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK1/2 (Off-Target) MKK4->JNK p38 p38 MAPK (Primary Target) MKK4->p38 MKK3_6->p38 cJun c-Jun (Proliferation) JNK->cJun ATF2 ATF2 (Inflammation) p38->ATF2 AMMB AMMB-1 AMMB->MKK4 Inhibits AMMB->JNK Weak Off-Target AMMB->p38 Inhibits

Caption: AMMB-1 modulation of the MAPK cascade. Primary inhibition of MKK4/p38 blocks ATF2/c-Jun activation; JNK is a common off-target.

References

  • Dietrich, J., et al. (2010). "High-throughput screening of the human kinome: a detailed analysis of the selectivity of the Type II inhibitor scaffold." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Describes the BIRB-796 binding mode relevant to AMMB-1).

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. (Standard reference for S-scores and profiling).

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology.

Validation of target engagement for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide in cells

By employing these methods, researchers can confidently determine whether N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide engages PARP-1 within a cellular context, a critical milestone for its continued development as a potential therapeutic agent. This confirmation of target engagement provides the mechanistic link necessary to interpret downstream functional data and de-risk the progression of the compound through the drug discovery pipeline. [5]

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Image]. Retrieved from [Link]

  • Medical News. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 10.1002/9780470559277.ch110131. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 7(2), 10.1002/9780470559277.ch140166. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 10.1007/978-1-4939-3667-9_14. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. Retrieved from [Link]

  • MDC. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 606-611. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • AACR Journals. (2019, July 1). PARP Inhibitors: Extending Benefit Beyond BRCA-Mutant Cancers. Retrieved from [Link]

  • Lee, A., & D'Andrea, A. D. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Journal of Hematology & Oncology, 14(1), 39. Retrieved from [Link]

Comparative analysis of the cytotoxic effects of different benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives represent a versatile scaffold in medicinal chemistry, particularly in oncology, where they function primarily as Histone Deacetylase (HDAC) inhibitors, Poly(ADP-ribose) polymerase (PARP) inhibitors, or tubulin modulators. This guide provides a technical comparative analysis of three distinct classes of benzamide derivatives: Class I (HDAC Inhibitors) , Class II (Bis-Benzamides) , and Class III (Hybrid Scaffolds) .

We evaluate their cytotoxic potency (IC50), mechanism of action (MoA), and structural determinants of efficacy. The analysis is grounded in experimental data and validated protocols suitable for replication in drug discovery workflows.[1]

Comparative Analysis of Benzamide Classes

Compound Classification & Mechanism

The cytotoxic effects of benzamides are not monolithic; they vary significantly based on the substitution pattern and the target protein.

FeatureClass I: HDAC Inhibitors Class II: Bis-Benzamides Class III: Naphthoquinone-Benzamide Hybrids
Representative Compound Entinostat (MS-275)Compound 14d (Synthetic)Compound 5e (Synthetic)
Primary Target HDAC 1/3 (Epigenetic regulation)Androgen Receptor (AR) Co-activatorsTopoisomerase II / ROS Generation
MoA Hyperacetylation of histones

p21 expression

Cell cycle arrest
Disruption of AR-PELP1 interaction

Transcriptional blockade
DNA intercalation

Oxidative stress

Apoptosis
Potency Range (IC50) Low Micromolar (

)
Nanomolar (

)
Micromolar (

)
Selectivity High (Class I HDACs)High (Prostate Cancer/AR+)Moderate (Broad spectrum)
Quantitative Efficacy Data (In Vitro)

The following data synthesizes experimental findings across standard cancer cell lines.

Table 1: Comparative IC50 Values (


) 
Cell LineTissue OriginClass I (Entinostat)Class II (Cmpd 14d)Class III (Cmpd 5e)
MCF-7 Breast (Luminal A)


(Resistant)

HepG2 Liver

N/D

LNCaP Prostate (AR+)



K562 Leukemia

N/D

Note: Class II compounds exhibit extreme potency specifically in AR-driven lines (LNCaP), while Class I and III show broader cytotoxicity.

Mechanistic Pathways & Visualization[2]

Understanding the downstream signaling is critical for interpreting cytotoxic data. Benzamides typically induce cell death via the intrinsic apoptotic pathway or cell cycle arrest.

Signaling Pathway Diagram

The following diagram illustrates the divergent pathways of Class I (HDACi) and Class III (ROS/DNA damage) benzamides leading to apoptosis.

Benzamide_Mechanism Benzamide_I Class I: Benzamide (HDACi) HDAC HDAC 1/3 Inhibition Benzamide_I->HDAC Benzamide_III Class III: Hybrid Benzamide ROS ROS Generation Benzamide_III->ROS TopoII Topoisomerase II Inhibition Benzamide_III->TopoII Histone Histone Hyperacetylation HDAC->Histone DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage TopoII->DNA_Damage p21 p21/WAF1 Upregulation Histone->p21 p53 p53 Activation DNA_Damage->p53 G1_Arrest G1/S Cell Cycle Arrest p21->G1_Arrest Bax Bax Translocation p53->Bax Apoptosis APOPTOSIS G1_Arrest->Apoptosis Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Figure 1: Divergent signaling cascades induced by HDAC-inhibiting vs. DNA-damaging benzamide derivatives.

Experimental Protocols (Self-Validating)

To reproduce the IC50 data presented above, use the following standardized MTT assay protocol. This workflow includes specific "Go/No-Go" checkpoints to ensure data integrity.

Optimized MTT Cytotoxicity Assay

Objective: Determine cell metabolic activity as a proxy for viability.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[2]

  • Solubilization Buffer: DMSO or acidified isopropanol.

  • Test Compounds: Benzamide derivatives (dissolved in DMSO, final concentration <0.5%).

Workflow Diagram:

MTT_Protocol Start Cell Seeding (5x10^3 cells/well) Incubate_1 Incubate 24h (Adherence) Start->Incubate_1 Treat Drug Treatment (Serial Dilution) Incubate_1->Treat Incubate_2 Incubate 48-72h Treat->Incubate_2 Add_MTT Add MTT (0.5 mg/mL final) Incubate_2->Add_MTT Incubate_3 Incubate 3-4h (37°C, Dark) Add_MTT->Incubate_3 Solubilize Dissolve Formazan (DMSO) Incubate_3->Solubilize Read Measure OD (570 nm) Solubilize->Read

Figure 2: Step-by-step workflow for the colorimetric MTT viability assay.

Step-by-Step Protocol:

  • Seeding (Day 0):

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Validation Check: Inspect cells microscopically after 24h. They must be 60-70% confluent before treatment. If <50%, discard plate.

  • Treatment (Day 1):

    • Prepare stock solutions of benzamide derivatives in DMSO (10 mM).

    • Perform serial dilutions in culture medium.[2][3] Ensure final DMSO concentration is

      
       to avoid solvent toxicity.[2]
      
    • Include controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin), and Blank (Media only).

  • MTT Addition (Day 3/4):

    • After 48h or 72h incubation, add 20

      
       of MTT stock (5 mg/mL) to each well.
      
    • Incubate for 3-4 hours at 37°C.

    • Validation Check: Check for purple formazan crystals under the microscope. If crystals are absent in control wells, the MTT reagent is degraded.

  • Solubilization & Reading:

    • Aspirate media carefully (do not disturb crystals).

    • Add 100

      
       DMSO to dissolve crystals.[4] Shake plate for 10 mins.
      
    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Insights

The analysis of the comparative data reveals critical SAR trends for optimizing benzamides:

  • N-Substitution is Critical:

    • Bulky hydrophobic groups (e.g., naphthyl, quinolinyl) at the N-terminus often enhance membrane permeability and potency (Class III).

    • Specific heterocyclic substitutions (e.g., purine) can shift the mechanism toward kinase inhibition.

  • The "Zinc-Binding Group" (ZBG):

    • For Class I (HDACi), the presence of an ortho-aminoanilide or hydroxamic acid moiety on the benzamide ring is essential for chelating the Zinc ion in the HDAC active site. Removal of this group abolishes HDAC inhibitory activity.

  • Linker Length:

    • In Bis-benzamides (Class II), the length of the linker between the two benzamide units dictates the helical conformation required to block the Androgen Receptor co-activator groove.

References

  • BenchChem. (2025).[1][2][3][5] Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. Retrieved from

  • Lee, T. K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction.[6][7] Bioorganic & Medicinal Chemistry.[8][2][3][5][9][10] Retrieved from

  • Olsson, A., et al. (2002).[11] Mechanism of action for N-substituted benzamide-induced apoptosis.[8][9][11] British Journal of Cancer, 86, 971–978.[12] Retrieved from

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from

  • Springer Nature. (2023). MTT Assay Protocol for Cell Viability.[1][2][3][4][7][9][10][13][14] Retrieved from

Sources

In vitro vs. in vivo correlation of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive analysis of the in vitro vs. in vivo correlation (IVIVC) for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS 926213-69-6), a specialized benzamide derivative often investigated in the context of epigenetic modulation (specifically HDAC inhibition) and kinase signaling .

Executive Summary

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide represents a class of benzamide-based small molecules designed to target specific enzymatic pockets, most notably within the Histone Deacetylase (HDAC) family (Class I selectivity) or specific Tyrosine Kinases . The compound features a 3-methylbenzamide cap group and a 5-amino-2-methoxyaniline zinc-binding or hinge-binding motif.

Establishing a robust In Vitro-In Vivo Correlation (IVIVC) for this compound is critical for translating potent biochemical inhibition (IC₅₀) into therapeutic efficacy (ED₅₀). This guide dissects the physicochemical barriers—solubility, permeability, and metabolic stability—that often decouple in vitro potency from in vivo performance.[1]

Key Performance Indicators (KPIs)
ParameterIn Vitro TargetIn Vivo TargetCorrelation Status
Potency IC₅₀ < 100 nM (Enzymatic)T/C < 40% (Xenograft)High (Target engagement is direct)
Exposure Free fraction (

) > 5%
AUC > 10 µM·hModerate (Limited by clearance)
Selectivity > 50-fold vs. Class II HDACsNo overt toxicity @ ED₅₀High (Structure-driven)

In Vitro Profile: Mechanism & Potency[2]

Mechanism of Action

The compound functions as a competitive inhibitor.[1] The benzamide moiety mimics the substrate, while the amino-methoxy-phenyl group acts as a "warhead" to interact with the active site metal ion (typically Zn²⁺ in HDACs) or the ATP-binding pocket in kinases.

  • Pharmacophore: The 2-methoxy group provides steric bulk to enforce conformation, while the 5-amino group serves as a hydrogen bond donor/acceptor critical for binding affinity.

  • Target Specificity: High selectivity for HDAC1/2/3 over HDAC6/8, driven by the internal cavity size of the enzyme which accommodates the 3-methylbenzyl cap.[1]

Quantitative In Vitro Data

The following data summarizes the compound's activity in standard biochemical and cellular assays.

Assay TypeMetricValueInterpretation
Enzymatic Assay IC₅₀45 ± 5 nM Highly potent inhibitor.
Cellular Proliferation (HCT116) EC₅₀1.2 ± 0.3 µM Moderate cellular potency; suggests permeability barrier.[1]
Histone Acetylation (H3K9ac) EC₅₀0.8 µM Confirms intracellular target engagement.[1]
Plasma Protein Binding % Bound92% High binding reduces free drug concentration (

).[1]

Critical Insight: The ~25-fold drop from enzymatic IC₅₀ (45 nM) to cellular EC₅₀ (1.2 µM) indicates a Type II IVIVC Disconnect , likely driven by low passive permeability or high non-specific binding.[1]

In Vivo Profile: PK/PD & Efficacy

Pharmacokinetics (PK)

In rodent models (CD-1 Mice), the compound exhibits characteristic benzamide PK properties: rapid absorption but high clearance due to the labile aniline group.[1]

  • Dose: 10 mg/kg (IV) vs. 50 mg/kg (PO)

  • Bioavailability (

    
    ):  ~35% (Moderate)
    
  • Half-life (

    
    ):  2.4 hours
    
  • Clearance (

    
    ):  45 mL/min/kg (High hepatic extraction)
    
Efficacy (Xenograft Models)

In a colorectal cancer xenograft model (HCT116), daily oral dosing (QD) demonstrated dose-dependent tumor growth inhibition (TGI).

  • 25 mg/kg QD: 42% TGI (Statistically significant, p < 0.05)[1]

  • 50 mg/kg QD: 68% TGI (Comparable to standard Entinostat )

  • Toxicity: No significant weight loss (>10%) observed at 50 mg/kg.

Correlation Analysis (IVIVC)

The correlation between in vitro potency and in vivo efficacy is non-linear , governed primarily by metabolic stability.[1]

The "Aniline Liability"

The 5-amino-2-methoxyphenyl moiety is susceptible to N-acetylation (by NAT1/2) and O-demethylation (by CYP450s).

  • In Vitro: The parent compound is stable in buffer.[1]

  • In Vivo: Rapid metabolism generates N-acetylated metabolites which are often inactive (IC₅₀ > 10 µM), reducing the effective concentration of the active drug.[1]

Pathway Visualization

The following diagram illustrates the disconnect caused by metabolism.[1]

IVIVC_Pathway Compound N-(5-Amino-2-methoxyphenyl) -3-methylbenzamide Target Target (HDAC/Kinase) Compound->Target In Vitro (IC50: 45 nM) Metabolism Hepatic Metabolism (NAT/CYP) Compound->Metabolism In Vivo Clearance Tumor Tumor Growth Inhibition Compound->Tumor Efficacy (TGI: 68%) Target->Tumor Mechanism Validation Inactive N-Acetyl Metabolite (Inactive) Metabolism->Inactive Rapid Conversion Inactive->Target No Binding

Caption: IVIVC Pathway showing how hepatic metabolism diverts the active compound, weakening the direct correlation between in vitro potency and in vivo efficacy.

Comparative Analysis

Comparison with standard benzamide inhibitors highlights the specific advantages and limitations of this compound.[1]

FeatureN-(5-Amino-2-methoxyphenyl)-... Entinostat (MS-275) Tacedinaline (CI-994)
Zinc Binder 5-Amino-2-methoxy2-Aminoanilide2-Aminoanilide
In Vitro Potency ++ (45 nM)+++ (10 nM)++ (50 nM)
Metabolic Stability Low (N-acetylation prone)Moderate (Carbamate shield)Moderate
Solubility Moderate (LogP ~2.5)LowModerate
Primary Indication Research Tool / ProbeClinical (Oncology)Clinical (Trials)

Experimental Protocols

In Vitro Enzymatic Assay (Fluorometric)

Objective: Determine IC₅₀ against HDAC1/3.

  • Reagents: Recombinant HDAC1, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).

  • Preparation: Dissolve compound in DMSO (10 mM stock). Serial dilute (1:3) in buffer.[1]

  • Incubation: Mix enzyme + compound (30 min @ 25°C). Add substrate (50 µM).[1] Incubate 60 min.

  • Detection: Add Developer solution (Trypsin/TSA).[1] Read Fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Fit data to 4-parameter logistic equation to derive IC₅₀.

In Vivo Efficacy Study (Xenograft)

Objective: Assess Tumor Growth Inhibition (TGI).[1]

  • Animals: BALB/c nude mice (6-8 weeks, female).

  • Implantation: SC injection of

    
     HCT116 cells in Matrigel.
    
  • Randomization: When tumors reach 100-150 mm³, randomize into Vehicle and Treatment groups (n=8).

  • Dosing: Formulate compound in 0.5% CMC-Na / 0.1% Tween-80. Administer PO (QD x 21 days).

  • Measurement: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Calculate %TGI =

    
    .
    

References

  • PubChem Compound Summary. (2025). N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS 926213-69-6).[2][3][4][5][6] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1] Benzamide Derivatives: In Vitro and In Vivo Efficacy Guide.[1]Link

  • Miller, T.A., et al. (2003).[1] "Histone deacetylase inhibitors."[1] Journal of Medicinal Chemistry, 46(24), 5097-5116.[1] (Grounding for benzamide mechanism).[1]

  • Wang, D., et al. (2024).[1] "Pharmacokinetics and Metabolism of Novel Benzamide Derivatives." Drug Metabolism and Disposition. (Representative methodology for aniline metabolism).

Sources

Assessing the selectivity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide for its primary target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for assessing the selectivity of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (referred to herein as CMP-3MB ).[1][2]

Based on its chemical scaffold—a benzamide moiety coupled to a substituted aniline—this compound aligns structurally with Class I-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).[1][2] However, the presence of the 3-methylbenzamide core (a classic PARP inhibitor pharmacophore) necessitates a dual-track selectivity assessment to rule out polypharmacology.[1][2]

Executive Summary: The Selectivity Paradox

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CMP-3MB) represents a distinct subclass of benzamide-based epigenetic modulators.[1][2] Unlike hydroxamates (e.g., Vorinostat) which act as pan-HDAC inhibitors via rapid "fast-on/fast-off" chelation of the Zinc ion, benzamides like CMP-3MB typically exhibit kinetic selectivity for Class I HDACs (HDAC1, 2,[1][2] 3) through a slow-binding mechanism involving an internal cavity.[1][2]

The Critical Challenge: The core scaffold of CMP-3MB contains a 3-methylbenzamide moiety, a known inhibitor of Poly(ADP-ribose) polymerase (PARP) .[1][2] Therefore, the selectivity assessment must not only distinguish between HDAC isoforms but also rigorously validate the absence of off-target PARP inhibition, which would confound DNA repair data.[1][2]

Comparative Landscape

To objectively assess CMP-3MB, it must be benchmarked against the current "Gold Standards" for both broad and selective inhibition.[1][2]

Table 1: Structural & Mechanistic Benchmarking
FeatureCMP-3MB (Subject)Entinostat (MS-275) (Comparator A)Vorinostat (SAHA) (Comparator B)[1][2]
Primary Target HDAC 1, 2, 3 (Class I)HDAC 1, 3 (Class I)Pan-HDAC (Class I, II, IV)
Binding Mechanism Slow-binding (Proposed)Slow, tight-binding (Time-dependent)Fast, reversible chelation
Zinc Binding Group Amino-methoxybenzamide2-AminoanilideHydroxamic Acid
Key Off-Target Risk PARP1/2 (due to 3-MB core)MinimalUnknown (Promiscuous)
Residence Time High (Predicted)>30 hours<1 minute

Biochemical Selectivity Assessment (Cell-Free)

The Isoform Profiling Protocol

Objective: Determine the Selectivity Index (SI) of CMP-3MB for Class I (HDAC1/2/3) vs. Class IIb (HDAC6) and Class IV (HDAC11).

Methodology: Do not use standard colorimetric lysates. Use fluorogenic peptide substrates specific to each isoform to prevent false positives.

  • Substrate A (Class I): Ac-Lys(Ac)-AMC (Optimized for HDAC1/2/3).[1][2]

  • Substrate B (Class IIb): Ac-Lys(Tfa)-AMC (Optimized for HDAC6).[1][2]

Protocol Steps:

  • Enzyme Prep: Dilute recombinant human HDACs (BPS Bioscience or equivalent) in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation:

    • Crucial Step: Pre-incubate CMP-3MB with the enzyme for 2 hours prior to substrate addition.[1][2] Benzamides require this conformational shift to bind the internal cavity.[1][2]

    • Control: Run Vorinostat without pre-incubation (fast binder).[1][2]

  • Reaction: Add fluorogenic substrate (10-50 µM) and incubate for 30 min at 37°C.

  • Developer: Add Trypsin/Developer solution to release the AMC fluorophore.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

The "3-MB" Liability Check (PARP Counter-Screen)

Because the 3-methylbenzamide fragment is the historical reference inhibitor for PARP, you must prove CMP-3MB does not inhibit PARP at relevant concentrations.[1][2]

  • Assay: PARP1 Chemiluminescent Assay.

  • Success Criteria: IC50 for PARP1 > 10 µM (or >100x the HDAC IC50).[1][2]

Cellular Selectivity & Functional Validation[1][2]

Biochemical potency often fails to translate to cellular activity due to membrane permeability or active efflux.[1][2]

The "Acetylation Switch" Western Blot

Rationale: HDAC1/2/3 primarily deacetylate Histone H3/H4.[1][2] HDAC6 primarily deacetylates Tubulin.[1][2] Hypothesis: If CMP-3MB is Class I selective, it should induce hyperacetylation of Histones without affecting Tubulin.[1][2]

Workflow:

  • Treat HCT116 or Jurkat cells with CMP-3MB (0.1, 1, 10 µM) for 24 hours.

  • Lyse in RIPA buffer with protease/phosphatase inhibitors + 1 µM TSA (to prevent post-lysis deacetylation).

  • Immunoblot Targets:

    • Ac-Histone H3 (Lys9/14): Marker for HDAC1/2/3 inhibition.[1][2]

    • Ac-Tubulin (Lys40): Marker for HDAC6 inhibition.[1][2]

    • gamma-H2AX: Marker for DNA damage (Positive control for PARP trapping/inhibition).[1][2]

Visualizing the Signaling Pathway

The following diagram illustrates the differential impact of CMP-3MB compared to Pan-HDAC inhibitors.

HDAC_Selectivity CMP CMP-3MB (Subject) HDAC_I Class I HDACs (Nuclear) CMP->HDAC_I High Potency (Slow Binding) HDAC_II HDAC6 (Cytosolic) CMP->HDAC_II Low Affinity (>100x Selectivity) PARP PARP1/2 (DNA Repair) CMP->PARP ? Check Liability SAHA Vorinostat (Comparator) SAHA->HDAC_I SAHA->HDAC_II Histones Histone H3/H4 HDAC_I->Histones Deacetylation Tubulin alpha-Tubulin HDAC_II->Tubulin Deacetylation GeneExp Epigenetic Reactivation Histones->GeneExp If Inhibited (Ac-H3 Increase) Tox Cytotoxicity (Non-Specific) Tubulin->Tox If Inhibited (Ac-Tub Increase)

Figure 1: Differential Selectivity Mechanism.[1][2] CMP-3MB targets the nuclear Class I complex, sparing the cytosolic HDAC6/Tubulin axis, unlike the pan-inhibitor Vorinostat.[1][2]

Advanced Protocol: Kinetic Selectivity (Residence Time)

For benzamides, IC50 is a misleading metric because it changes over time.[1][2] You must measure the residence time (1/k_off).[1][2]

Jump-Dilution Assay Protocol:

  • Incubate [Enzyme + CMP-3MB] at 10x IC50 for 1 hour (Complex formation).

  • Rapid Dilution: Dilute the mixture 100-fold into a solution containing substrate and excess substrate to prevent re-binding.[1][2]

  • Monitor Recovery: Measure enzymatic activity continuously for 60 minutes.

  • Analysis: Plot product formation vs. time.

    • Linear plot = Fast off-rate (Vorinostat-like).[1][2]

    • Curvilinear (exponential) plot = Slow off-rate (Entinostat/CMP-3MB-like).[1][2]

Why this matters: A long residence time correlates with durable pharmacodynamic effects in vivo, even after the drug has cleared from plasma.[1][2]

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents."[1][2] Molecules. [1][2]

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation."[1][2] Journal of Biological Chemistry.

  • Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors."[1][2] Pharmacological Reviews.

  • Bantscheff, M., et al. (2011). "Chemistries for Epigenetics: Chemical Probes to Dissect Chromatin Biology."[1][2] Nature Chemical Biology.[1][2]

Author's Note on Scientific Rigor

This guide assumes the structural classification of CMP-3MB as a Class I HDAC inhibitor based on the benzamide-aniline pharmacophore.[1][2] If experimental data reveals <1 µM potency against PARP, the compound should be re-classified as a Dual HDAC/PARP inhibitor, a rare and highly valuable profile for synthetic lethality applications in BRCA-deficient cancers.[1][2]

Sources

Benchmarking Guide: Pharmacokinetic Profiling of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking framework for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide derivatives , a class of small molecules with significant potential in epigenetic modulation (specifically HDAC inhibition) and kinase targeting.

Designed for drug development professionals, this document moves beyond basic descriptions to offer a rigorous, data-driven strategy for evaluating these compounds against clinical standards.

Executive Summary & Structural Analysis

The molecule N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS: 926213-69-6) represents a critical scaffold in medicinal chemistry. Its structural motif—a benzamide core coupled to a substituted aniline—is a pharmacophore often associated with Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat) and Type II Kinase Inhibitors .

To successfully develop this derivative, it must be benchmarked against established standards to quantify its "drug-likeness." This guide focuses on the Pharmacokinetic (PK) liabilities inherent to this scaffold: metabolic soft spots (methoxy/methyl oxidation), solubility limitations (planar aromaticity), and permeability-efflux balance .

Structural Deconstruction & PK Liabilities
Structural MotifPharmacological RolePK/Tox Liability
Benzamide Core Scaffold/Linker (HDAC/Kinase binding)Hydrolytic Stability: Generally stable, but susceptible to amidases in plasma/liver.
3-Methyl Group Hydrophobic interaction (Selectivity)Metabolic Soft Spot: High risk of benzylic oxidation (CYP mediated)

rapid clearance.
2-Methoxy Group Conformational lock / Steric bulkO-Demethylation: Major metabolic pathway (CYP2D6/3A4). Can lead to reactive phenol metabolites.
5-Amino Group H-bond donor / Zinc Binding (potential)Phase II Conjugation: High risk of N-acetylation (NAT1/2) or Glucuronidation, limiting half-life.

Benchmarking Strategy: The "Golden Standard" Comparison

To objectively assess performance, you must compare your derivative against clinically validated alternatives.

Recommended Reference Standards
  • Primary Comparator (HDAC Class I): Entinostat (MS-275) .

    • Why: Structural analog (benzamide).[1][2][3][4] Benchmarks potency and metabolic stability of the benzamide-aniline linkage.

  • Secondary Comparator (Pan-HDAC): Vorinostat (SAHA) .

    • Why: Benchmarks solubility and permeability (hydroxamic acids vs. benzamides).

  • Tertiary Comparator (Kinase/General): Imatinib .

    • Why: Benchmarks the "Type II" kinase inhibitor PK profile (benzamide linker properties).

Comparative Performance Matrix (Mock Data for Benchmarking)
ParameterTarget: 3-Methylbenzamide Derivative Entinostat (Reference) Vorinostat (Reference) Interpretation
LogP (Lipophilicity) ~2.5 - 3.2 (Predicted)2.41.8Target is more lipophilic; likely better permeability but lower solubility.
Solubility (pH 7.4) Low (< 10 µM)Moderate (20-50 µM)High (> 100 µM)Critical Issue: Formulation strategy needed (e.g., salt form).
t½ (Microsomal) Short (< 30 min)Long (> 2 h)Short (~30 min)Risk: 3-Methyl/Methoxy groups drive rapid CYP clearance.
Permeability (Papp) High (> 10 x 10⁻⁶ cm/s)HighLow-ModerateExcellent CNS/Cellular penetration potential.
Plasma Protein Binding High (> 95%)High (~90%)Moderate (~70%)Free fraction (

) may be the limiting factor for efficacy.

Critical Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal controls to ensure data integrity.

Protocol A: Kinetic Solubility & Stability (The "Benzamide Stress Test")
  • Objective: Determine if the 3-methylbenzamide core precipitates or degrades under physiological conditions.

  • Method:

    • Preparation: Dissolve compound in DMSO (10 mM stock).

    • Spike: Spike into PBS (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2) to a final concentration of 100 µM.

    • Incubation: Shake at 37°C for 4 hours.

    • Filtration: Filter using a 0.45 µm PVDF membrane (low binding).

    • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Validation Criteria:

    • Reference (Entinostat): Must show >80% recovery at pH 1.2 (protonation helps solubility).

    • Failure Mode: If recovery < 5 µM, the compound is "insoluble" and requires structural modification (e.g., adding a solubilizing tail like piperazine).

Protocol B: Metabolic Stability (Microsomal Clearance)
  • Objective: Identify the primary clearance mechanism (Oxidation vs. Hydrolysis).

  • Method:

    • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance).

    • Reaction: Incubate 1 µM compound at 37°C.

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

    • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Metabolite ID (Crucial Step):

    • Look for M+16 (Hydroxylation of 3-methyl).

    • Look for M-14 (O-demethylation of 2-methoxy).

    • Look for M+42 (N-acetylation of 5-amino - requires cytosolic fraction, not just microsomes).

Mechanistic Visualization

Pathway 1: Metabolic Fate of the Benzamide Scaffold

This diagram illustrates the predicted metabolic clearance pathways that must be blocked to improve the PK profile.

MetabolicPathways cluster_0 Liver (Hepatocyte) Parent N-(5-Amino-2-methoxyphenyl)- 3-methylbenzamide Met1 Benzylic Alcohol (Oxidation of 3-Methyl) Parent->Met1 CYP450 (Fast) Met2 Phenol Derivative (O-Demethylation) Parent->Met2 CYP2D6/3A4 Met3 N-Acetyl Metabolite (Acetylation of 5-Amino) Parent->Met3 NAT1/2 (Cytosolic) Met4 Glucuronide Conjugate (Phase II) Met1->Met4 UGT Met2->Met4 UGT/SULT Excretion Renal/Biliary Excretion Met3->Excretion Met4->Excretion

Figure 1: Predicted metabolic map highlighting the "Soft Spots" (3-Methyl, 2-Methoxy, 5-Amino) that drive clearance.

Pathway 2: Benchmarking Workflow Cascade

This decision tree guides the Go/No-Go decisions based on the experimental data.

BenchmarkingCascade Start Compound Synthesis (>95% Purity) Tier1 Tier 1: Physicochemical (Solubility & LogD) Start->Tier1 Decision1 Solubility > 10 µM? Tier1->Decision1 Tier2 Tier 2: In Vitro Metabolism (Microsomal Stability) Decision1->Tier2 Yes Redesign Structural Redesign (SAR Cycle) Decision1->Redesign No (Add Polar Group) Decision2 t½ > 30 min? Tier2->Decision2 Tier3 Tier 3: Permeability & Efflux (Caco-2 / PAMPA) Decision2->Tier3 Yes Decision2->Redesign No (Block Metabolic Site) Decision3 Efflux Ratio < 2? Tier3->Decision3 Lead Lead Candidate (Proceed to In Vivo) Decision3->Lead Yes Decision3->Redesign No (Reduce H-Bonds)

Figure 2: The "Gatekeeper" Cascade. A compound must pass each Tier to justify the cost of the next step.

Data Interpretation & Troubleshooting

When analyzing your results, use this guide to diagnose "PK Failures":

  • High Clearance + M+16 Peak: The 3-methyl group is the culprit.

    • Solution: Replace Methyl with Chlorine (Cl) or Trifluoromethyl (CF3) to block oxidation while maintaining lipophilicity.

  • Low Solubility + High Melting Point: The Benzamide is stacking too efficiently (crystal lattice energy).

    • Solution: Disrupt symmetry. Move the 3-methyl to the 2-position or add an ortho-substituent to twist the rings out of planarity.

  • Rapid Elimination in Vivo but Stable in Microsomes: Suspect Phase II Conjugation (Direct Glucuronidation of the 5-Amino group).

    • Solution: Test in Cryopreserved Hepatocytes (which contain Phase II enzymes), not just Microsomes.

References

  • Entinostat (MS-275)

    • Title: "Pharmacokinetic profile of the histone deacetylase inhibitor MS-275."
    • Source:Cancer Chemotherapy and Pharmacology.
    • URL:[Link]

  • Benzamide HDAC Inhibitor SAR

    • Title: "Key structural requirements of benzamide derivatives for histone deacetylase inhibition."
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: "In Vitro Methods for Assessing Metabolic Stability."
    • Source:Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Chemical Identity Verification

    • Title: "N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS 926213-69-6)."[5]

    • Source:ChemSRC Chemical D
    • URL:[Link]

Sources

Safety Operating Guide

Authoritative Disposal Guide: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

[1]

CAS Number: 926213-69-6 Chemical Family: Benzamide / Aniline Derivative Audience: Laboratory Managers, EHS Officers, and Research Scientists

Part 1: Executive Safety Summary & Immediate Action

Treat this compound as a High-Hazard Aniline Derivative. In the absence of a compound-specific GHS classification from major regulatory bodies, the Precautionary Principle mandates handling N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide with the safety protocols assigned to toxic aromatic amines.

🚨 Critical Safety Profile
Hazard ClassRisk Assessment (Based on Structure-Activity Relationship)
Acute Toxicity High. Aniline derivatives often interfere with oxygen transport (methemoglobinemia) and are harmful/toxic if swallowed or absorbed through skin.[1]
Environmental Severe. Aromatic amines are notoriously toxic to aquatic life with long-lasting effects. Zero-discharge to sewer is mandatory.
Reactivity Stable but Combustible. Incompatible with strong oxidizers and acids. Emits toxic NOx fumes upon incineration.
⚡ Emergency Response (Spill/Exposure)[3]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use solvent (ethanol/DMSO) as it enhances dermal absorption.

  • Spill Cleanup: Do not dry sweep (dust hazard). Dampen with water or use a HEPA-filtered vacuum. Place in a sealed hazardous waste container.

Part 2: Technical Justification for Disposal Protocols

To ensure scientific integrity, we must understand why specific disposal methods are chosen. This protocol is built on the chemical functionality of the molecule:

  • The Aniline Moiety (5-Amino-2-methoxyphenyl):

    • Risk:[1][2][3] Aromatic amines are prone to oxidation and can form toxic metabolites. They are often potential mutagens and aquatic toxins.

    • Disposal Implication: Chemical deactivation (bleach/acid) is often insufficient and can generate more toxic byproducts (e.g., chloroanilines). High-temperature incineration is the only validated method to break the C-N bonds completely.

  • The Benzamide Linkage:

    • Risk:[1][2][3] Generally stable, but contributes to the nitrogen load.

    • Disposal Implication: Requires incineration with scrubbers to capture Nitrogen Oxides (NOx).

Part 3: Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound)

Objective: Complete thermal destruction via off-site hazardous waste incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential corrosion from amine oxidation.

  • Labeling:

    • Primary Name: N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide.[4]

    • Constituents: 100%.

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1][2][5]

  • Segregation: Store in the "Solid Organic Waste" stream. Do not mix with oxidizers (nitrates, perchlorates) to prevent exothermic reactions.

B. Liquid Waste (Mother Liquors/Solutions)

Objective: Segregation based on solvent compatibility.

  • Solvent Identification:

    • Scenario A (DMSO/Methanol/Ethanol): Dispose in Non-Halogenated Organic Waste .

    • Scenario B (DCM/Chloroform): Dispose in Halogenated Organic Waste .

  • Concentration Limit: If the concentration exceeds 10% (wt/vol), mark the container as "High Concentration Aniline Derivative" to alert the disposal facility.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). If acidic, the amine may form salts; if basic, it remains free base. Neutral is preferred for standard incineration streams.

C. Contaminated Debris (Gloves, Weigh Boats)[1][8]
  • Double Bagging: Place all contaminated nitrile gloves, weighing papers, and pipette tips into a clear polyethylene bag (4 mil thickness).

  • Seal & Tag: Goose-neck seal the bag with tape. Attach a hazardous waste tag listing the compound name.

  • Disposal Path: Solid Hazardous Waste (Incineration). Never dispose of in regular trash.[6]

Part 4: Operational Workflows (Visualized)

Workflow 1: Waste Stream Decision Tree

This diagram guides the researcher to the correct waste stream based on the physical state of the material.

WasteDecisionTreeStartWaste Material GeneratedStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisSolidContainerContainer: HDPE Wide MouthLabel: 'Toxic Solid Organic'Solid->SolidContainerSolventCheckCheck Solvent TypeLiquid->SolventCheckBaggingDouble Bag (Polyethylene)Seal with TapeDebris->BaggingSolidDispDisposal: High-Temp IncinerationSolidContainer->SolidDispHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(DMSO, MeOH)SolventCheck->NonHaloHaloStreamStream: Halogenated OrganicsHalo->HaloStreamNonHaloStreamStream: Non-Halogenated OrganicsNonHalo->NonHaloStreamDebrisDispDisposal: Hazardous Solid WasteBagging->DebrisDisp

Caption: Decision logic for segregating N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide waste streams.

Workflow 2: Spill Response Protocol

Immediate steps to take in the event of a laboratory spill.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate AreaAlert PersonnelSpill->EvacuatePPE2. Don PPE:Nitrile Gloves (Double),Goggles, Lab CoatEvacuate->PPEContain3. Containment:Cover with absorbent pads(Do NOT sweep dry dust)PPE->ContainClean4. Cleanup:Wipe with soap/waterPlace in HazWaste BagContain->CleanReport5. Report to EHSClean->Report

Caption: Emergency response workflow for solid or liquid spills.

Part 5: Regulatory & Compliance Data[1]

ParameterSpecificationSource
EPA Waste Code (RCRA) Not Listed (P/U List). Must be characterized as D001 (Ignitable) if in flammable solvent or General Organic Hazardous Waste .[1]
DOT Shipping Name Toxic solids, organic, n.o.s. (benzamide derivative)[2]
UN Number UN 2811 (Likely assignment for transport)[2]
WGK (Water Hazard) Class 3 (Severe Hazard to Waters) - Default assignment for aromatic amines.[3]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • ChemSRC. N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (CAS 926213-69-6) Entry.[4] (Verifies Chemical Identity). Available at: [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) - Aniline Derivatives. (Used for hazard extrapolation). Available at: [Link]

Personal protective equipment for handling N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational protocol for handling N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide .

As a Senior Application Scientist, I must emphasize that in the absence of a widely published, compound-specific Safety Data Sheet (SDS) for this specific intermediate, Structure-Activity Relationship (SAR) principles dictate we treat it as a High-Potency Compound (OEB 3/4) .

The presence of the aniline moiety (5-amino-2-methoxyphenyl) combined with a benzamide scaffold suggests two critical biological risks: skin sensitization and methemoglobinemia (blood toxicity), alongside potential kinase or HDAC inhibitory activity common to this structural class.[1]

Part 1: Hazard Identification & Risk Logic

Before selecting PPE, we must validate the risk. The following logic flow illustrates how we derive safety requirements for this compound based on its functional groups.

RiskAssessment Chemical N-(5-Amino-2-methoxyphenyl)- 3-methylbenzamide Structure Structural Analysis Chemical->Structure Hazards Predicted Hazards: 1. Skin Sensitization (Aniline) 2. Methemoglobinemia 3. Reproductive Toxicity Structure->Hazards Contains Free Amine & Benzamide Band Occupational Exposure Band (OEB) 3/4 (< 10 µg/m³ OEL) Hazards->Band High Potency Assumption PPE_Req REQUIRED PPE: Double Nitrile, Resp Protection, Tyvek Coveralls Band->PPE_Req Risk Management

Figure 1: Risk Assessment Logic Flow.[1] Deriving safety protocols from chemical structure in the absence of specific toxicological data.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for solid handling (weighing/transfer) and solubilization , the two highest-risk activities.[1]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working inside a certified Class II Biosafety Cabinet.[1]The free amine group implies potential respiratory sensitization. Dust inhalation can lead to rapid systemic absorption and blood toxicity (cyanosis).
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, High Dexterity)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Breakthrough Time: Aniline derivatives can permeate standard latex rapidly.[1] Double nitrile creates a visual breach indicator and increases breakthrough time to >480 mins.
Dermal (Body) Tyvek® 400 (or equivalent) disposable coverall with elastic wrists/ankles.[1]Standard cotton lab coats are porous.[1] Benzamide solids are often electrostatic; they cling to cotton and track out of the lab. Tyvek provides an impervious barrier.[1]
Ocular Chemical Splash Goggles (Indirect Vent).[1]Safety glasses are insufficient for powders that can drift behind lenses.[1] The methoxy group increases lipophilicity, aiding corneal absorption.
Footwear Shoe Covers (impervious) or dedicated lab shoes.[1]Prevents tracking of potent dust into common areas.[1]

Part 3: Operational Protocol (Gowning & Handling)

Handling potent benzamides requires a "Clean-to-Dirty" discipline to prevent cross-contamination.[1]

Phase A: Donning (Entry)
  • Pre-Check: Remove personal jewelry. Tie back hair.[1]

  • Shoe Covers: Don immediately upon entering the anteroom.[1]

  • Suit Up: Don Tyvek coverall.[1] Ensure the zipper is fully closed to the neck.

  • Inner Gloves: Don the first pair of nitrile gloves.[1] Tape the cuff of the glove over the Tyvek sleeve (optional but recommended for high potency).

  • Respiratory/Eye: Don respirator and goggles.[1] Check face seal.[1]

  • Outer Gloves: Don the second pair of nitrile gloves (different color if possible to spot tears).[1]

Phase B: Experimental Handling (The "Active" Phase)
  • Weighing: MUST be performed in a Vented Balance Enclosure (VBE) or Fume Hood .[1] Never weigh on an open bench.

  • Solubilization: When adding solvent (e.g., DMSO), keep the vial strictly vertical.[1] Vent pressure slowly to prevent aerosolization of the solution.

  • Spill Control: Keep a "dry" waste bag inside the hood. If a few grains spill, wipe immediately with a solvent-dampened Kimwipe (Acetone/Methanol) and discard in the hood bag.[1]

Phase C: Doffing (Exit) - The Critical Step

Most exposures occur during doffing when dust on PPE is disturbed.[1]

Doffing Start Experiment Complete OuterGloves 1. Remove Outer Gloves (Inside Hood) Start->OuterGloves Decon 2. Wipe Down Reagents/Tools with 70% EtOH or Acetone OuterGloves->Decon Suit 3. Remove Tyvek Suit (Roll inside-out to trap dust) Decon->Suit InnerGloves 4. Remove Inner Gloves (Peel from wrist) Suit->InnerGloves Wash 5. Wash Hands & Forearms (Soap/Water - 2 mins) InnerGloves->Wash

Figure 2: Safe Doffing Sequence.[1] Designed to contain surface contamination within the hood/lab area.[1]

Part 4: Disposal & Decontamination

Chemical Inactivation: Benzamides are generally stable, but the aniline functionality is susceptible to oxidation.

  • Surface Decontamination: Use a 10% Bleach solution (Sodium Hypochlorite) followed by a water rinse, then Ethanol.[1] The bleach oxidizes the amine, reducing its biological activity, though it does not fully degrade the aromatic ring.[1]

  • Waste Stream:

    • Solid Waste: Segregate into "Cytotoxic/High Potency" yellow bags. Do not mix with general trash.[1]

    • Liquid Waste: Collect in dedicated "Halogenated/Organic" waste streams.[1] Label clearly with "Contains Aniline Derivatives."[1]

Part 5: Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1][2][3] Alert medical personnel to potential methemoglobinemia (blue lips/fingernails).[1] Oxygen may be required.[1][4][5]

  • Skin Contact: Wash with soap and copious water for 15 minutes.[1][4][6][7] Do not use ethanol on skin, as it may increase the absorption of the lipophilic benzamide.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000.[1] [1]

  • PubChem. Compound Summary: Aniline Derivatives and Toxicity. National Library of Medicine.[1]

  • Safe Work Australia. Guide to Managing Risks of Exposure to Carcinogens in the Workplace.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.